molecular formula C3H12Cl2N2O B1522982 3-Hydrazinylpropan-1-ol dihydrochloride CAS No. 1258651-49-8

3-Hydrazinylpropan-1-ol dihydrochloride

Cat. No.: B1522982
CAS No.: 1258651-49-8
M. Wt: 163.04 g/mol
InChI Key: LYYDHOIANWWYSA-UHFFFAOYSA-N
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Description

3-Hydrazinylpropan-1-ol dihydrochloride (CAS: 1258651-49-8) is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 g/mol . This dihydrochloride salt features a hydrazinyl group and a hydroxyl group on a three-carbon propane chain, making it a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure is defined by the SMILES notation OCCCNN.[H]Cl.[H]Cl . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. For instance, it serves as a critical intermediate in the development of heterocyclic compounds that are inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a target of interest in oncology for the potential treatment of cancers like malignant mesothelioma . Furthermore, its derivatives are explored in the creation of EP4 receptor antagonists, which have shown promise in cancer immunotherapy by modulating the tumor microenvironment and potentially slowing tumor progression . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to ensure stability . According to hazard statements, it may be harmful if swallowed and may cause skin and eye irritation (H302, H315, H319) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-5-2-1-3-6;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDHOIANWWYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-49-8
Record name 3-hydrazinylpropan-1-ol dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic hydrazine group and a hydrophilic primary alcohol, it serves as a valuable building block and linker molecule. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions common in bioconjugation and pharmaceutical sciences.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and key applications of 3-Hydrazinylpropan-1-ol dihydrochloride. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

Physicochemical and Structural Properties

The core attributes of 3-Hydrazinylpropan-1-ol dihydrochloride are summarized in the table below. These properties define its physical state, handling requirements, and suitability for various chemical transformations.

PropertyDataSource(s)
IUPAC Name 3-hydrazinylpropan-1-ol;dihydrochloride
CAS Number 1258651-49-8[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [1]
Appearance White to off-white solid (Predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water; (Predicted)
Storage Conditions Sealed in dry, 2-8°C, under inert atmosphere[1]

Synthesis and Purification

While specific peer-reviewed synthesis protocols for 3-Hydrazinylpropan-1-ol dihydrochloride are not widely published, a chemically sound and logical pathway can be proposed based on established reactions of alkyl halides with hydrazine. The most probable synthetic route involves a nucleophilic substitution reaction followed by salt formation.

Proposed Synthesis Pathway:

The synthesis can be envisioned as a two-step process:

  • Nucleophilic Substitution: 3-Chloropropan-1-ol is treated with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride from the alkyl chain to form the free base, 3-hydrazinylpropan-1-ol. Using an excess of hydrazine minimizes the formation of bis-alkylated side products.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid (e.g., HCl in ethanol or dioxane) to precipitate the more stable dihydrochloride salt. This step is also crucial for purification, as the salt can be isolated and washed to remove unreacted starting materials and byproducts.

G SM1 3-Chloropropan-1-ol Step1 Step 1: Nucleophilic Substitution SM1->Step1 SM2 Hydrazine Hydrate (excess) SM2->Step1 Intermediate 3-Hydrazinylpropan-1-ol (Free Base) Step1->Intermediate Heat, Solvent (e.g., Ethanol) Step2 Step 2: Salt Formation Intermediate->Step2 Reagent2 Hydrochloric Acid (2 eq.) Reagent2->Step2 Product 3-Hydrazinylpropan-1-ol Dihydrochloride Step2->Product Precipitation & Isolation

Caption: Proposed two-step synthesis workflow for 3-Hydrazinylpropan-1-ol dihydrochloride.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted in D₂O):

  • -CH₂-OH (C3): Expected as a triplet around δ 3.6-3.8 ppm. The adjacent methylene group (C2) will cause splitting into a triplet.

  • -CH₂-NHNH₂ (C1): Expected as a triplet around δ 3.0-3.2 ppm. This signal is shifted downfield due to the electron-withdrawing effect of the hydrazinyl group. It will be split into a triplet by the adjacent C2 protons.

  • -CH₂- (C2): Expected as a multiplet (quintet) around δ 1.8-2.0 ppm. It is coupled to the protons on both C1 and C3.

  • -NH-NH₂ and -OH protons: These are exchangeable protons and will likely not be observed in D₂O. In a non-deuterated solvent, they would appear as broad singlets.

¹³C NMR Spectroscopy (Predicted in D₂O):

  • C3 (-CH₂-OH): Expected around δ 58-62 ppm.

  • C1 (-CH₂-NHNH₂): Expected around δ 48-52 ppm.

  • C2 (-CH₂-): Expected around δ 30-34 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: Broad peak from 3200-3600 cm⁻¹ (from the alcohol).

  • N-H Stretch: Peaks in the range of 3100-3400 cm⁻¹ (from the hydrazinium salt).

  • C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic C-H).

  • N-H Bend: Peak around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong peak around 1050-1150 cm⁻¹.

Chemical Reactivity and Applications

The utility of 3-Hydrazinylpropan-1-ol dihydrochloride stems from its two distinct functional groups, allowing for sequential or orthogonal chemical modifications.

4.1. The Hydrazine Moiety: Gateway to Hydrazone Formation

The terminal hydrazine group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is the cornerstone of its application in drug development.[2]

  • Mechanism: The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. The reaction is typically catalyzed by mild acid.

G cluster_reactants Reactants Linker R'-NH-NH₂ (Hydrazine) Intermediate [Addition Intermediate] Linker->Intermediate Nucleophilic Attack Carbonyl R-CHO (Aldehyde) Carbonyl->Intermediate Product R'-NH-N=CHR (Hydrazone) Intermediate->Product - H₂O (Dehydration) G Antibody Antibody Linker Hydrazone Linker (pH-Sensitive) Antibody->Linker ADC Antibody-Drug Conjugate (ADC) (Stable in Bloodstream, pH 7.4) Payload Cytotoxic Payload Linker->Payload Lysosome Target Cell Lysosome (Acidic, pH ~5.0) ADC->Lysosome Internalization ReleasedPayload Released Payload (Active Drug) Lysosome->ReleasedPayload Linker Cleavage

Caption: Conceptual role of a hydrazone linker in an Antibody-Drug Conjugate (ADC).

Experimental Protocol: Hydrazone Formation with a Model Aldehyde

This protocol describes a general procedure for conjugating 3-Hydrazinylpropan-1-ol dihydrochloride to an aldehyde, such as benzaldehyde, to validate its reactivity.

Materials:

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Benzaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Standard glassware for reflux

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) plate and developing system (e.g., 9:1 Dichloromethane:Methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydrazinylpropan-1-ol dihydrochloride in a minimal amount of anhydrous ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of benzaldehyde.

  • Catalysis: Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure hydrazone.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

Safety and Handling

As a hydrazine derivative, 3-Hydrazinylpropan-1-ol dihydrochloride requires careful handling. The following precautions are based on the safety profile of related hydrazine salts. [3]

  • Hazard Classification: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable bifunctional molecule with significant potential in drug development and bioconjugation. Its primary utility lies in its capacity to form pH-sensitive hydrazone linkages, a feature that is expertly exploited in the design of modern ADCs for targeted drug delivery. The presence of a hydrophilic hydroxyl group further enhances its profile by improving solubility and offering a secondary point for chemical modification. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can confidently and effectively integrate this powerful linker into their synthetic and therapeutic strategies.

References

Sources

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinylpropan-1-ol dihydrochloride (CAS 1258651-49-8), a bifunctional linker with significant potential in bioconjugation and drug development. While specific literature on this compound is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups—a terminal hydrazine and a primary alcohol—to present its probable applications, synthesis, and handling. The guide delves into the mechanistic principles of hydrazone formation, a cornerstone of its utility in conjugating molecules to aldehydes and ketones on biomolecules. Furthermore, it offers insights into the strategic considerations for its use in creating advanced biotherapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Detailed hypothetical protocols for synthesis and bioconjugation are provided to serve as a practical starting point for researchers.

Introduction: The Utility of Bifunctional Linkers in Drug Development

Modern drug development, particularly in the realm of targeted therapies, heavily relies on the ability to link different molecular entities to create a single, functional conjugate. Bifunctional linkers are the molecular bridges that make this possible. They possess two distinct reactive functional groups, allowing for the covalent linkage of two different molecules, such as a targeting antibody and a cytotoxic payload in an antibody-drug conjugate (ADC).

3-Hydrazinylpropan-1-ol dihydrochloride is a prime example of such a linker. Its structure, containing a nucleophilic hydrazine group and a versatile hydroxyl group, offers a simple yet effective scaffold for conjugation strategies.

PropertyValueSource
CAS Number 1258651-49-8[1][2][3][4][5]
Molecular Formula C3H12Cl2N2O[2][3]
Molecular Weight 163.05 g/mol [2][3]
Appearance White to off-white solidCommercially available
Storage 2-8°C, sealed in a dry environment[3]

The Core Chemistry: Hydrazine and its Role in Bioconjugation

The primary utility of 3-Hydrazinylpropan-1-ol lies in its hydrazine moiety (-NH-NH2). Hydrazines are potent nucleophiles that readily react with aldehydes and ketones to form hydrazone linkages. This reaction is a cornerstone of bioconjugation for several reasons:

  • Bioorthogonality : Aldehydes and ketones are relatively rare on the surface of native proteins, making the hydrazone ligation a highly specific method for labeling proteins that have been engineered to contain these functional groups.

  • Reaction Conditions : The reaction can proceed under mild, aqueous conditions, which are crucial for maintaining the structural and functional integrity of sensitive biomolecules.[6]

  • pH-Dependent Stability : Hydrazone bonds are generally stable at neutral pH, typical of blood and extracellular environments, but can be designed to be labile under the mildly acidic conditions found within cellular compartments like endosomes and lysosomes.[7] This pH-sensitive cleavage is a highly desirable feature for the controlled release of therapeutic payloads inside target cells.

Mechanism of Hydrazone Formation

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a reversible condensation reaction that proceeds via a carbinolamine intermediate. The reaction is acid-catalyzed.

G

Caption: Mechanism of acid-catalyzed hydrazone formation.

The Hydroxyl Group: A Handle for Payload Attachment

The primary alcohol (-OH) on the other end of the 3-Hydrazinylpropan-1-ol linker provides a versatile point of attachment for a wide array of molecules, including:

  • Small molecule drugs : The hydroxyl group can be esterified or etherified to attach cytotoxic agents, imaging agents, or other therapeutic payloads.

  • Fluorescent dyes and biotin : For labeling and detection applications.

  • Other linkers or polymers : To create more complex and multifunctional constructs, such as those incorporating polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

Hypothetical Synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride

G

Caption: A plausible synthetic route for 3-Hydrazinylpropan-1-ol dihydrochloride.

Step-by-Step Proposed Synthesis Protocol:
  • Protection of the hydroxyl group of 3-bromopropan-1-ol : React 3-bromopropan-1-ol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to yield 3-bromo-1-(tert-butyldimethylsilyloxy)propane.

  • N-Alkylation of a protected hydrazine : React the protected 3-bromopropan-1-ol with a protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine), under basic conditions to form the N-alkylated product.

  • Deprotection : Remove both the Boc and TBDMS protecting groups using acidic conditions, for example, by treating with hydrochloric acid in an organic solvent like dioxane or ether. This will yield the final product, 3-Hydrazinylpropan-1-ol, as its dihydrochloride salt.

  • Purification : The final product can be purified by recrystallization.

Application in Bioconjugation: A Hypothetical Protocol

The following is a hypothetical protocol for the conjugation of a payload (e.g., a fluorescent dye with a carboxylic acid) to an antibody that has been engineered to contain an aldehyde group, using 3-Hydrazinylpropan-1-ol as the linker.

G

Caption: General workflow for bioconjugation using a bifunctional linker.

Step-by-Step Hypothetical Conjugation Protocol:
  • Payload-Linker Synthesis :

    • Esterify the hydroxyl group of 3-Hydrazinylpropan-1-ol with the carboxylic acid of the payload using a standard coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent. The hydrazine group should be protected (e.g., as a Boc derivative) during this step.

    • Deprotect the hydrazine group using acidic conditions to yield the payload-linker conjugate. Purify by chromatography.

  • Antibody Preparation :

    • Prepare the antibody with a terminal aldehyde group. This can be achieved through various methods, such as the site-specific oxidation of a terminal serine residue introduced by genetic engineering.

  • Hydrazone Ligation :

    • Dissolve the aldehyde-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of approximately 6.0-7.0.

    • Add a molar excess of the payload-linker conjugate to the antibody solution.

    • Allow the reaction to proceed at room temperature or 37°C for several hours to overnight. The reaction can be monitored by techniques such as mass spectrometry to follow the formation of the conjugate.

  • Purification and Characterization :

    • Remove the excess payload-linker conjugate by size-exclusion chromatography (SEC) or dialysis.

    • Characterize the final antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the biological activity of the ADC in a relevant cell-based assay.

Critical Considerations and Future Perspectives

While 3-Hydrazinylpropan-1-ol dihydrochloride offers a straightforward approach to bioconjugation, several factors must be considered for its successful implementation:

  • Stability of the Hydrazone Linkage : As previously mentioned, the stability of the hydrazone bond is pH-dependent. For applications requiring high stability in circulation, it may be necessary to explore strategies to stabilize the linkage, such as the use of substituted hydrazines that form more stable hydrazones.[8]

  • Side Reactions : Hydrazines can be susceptible to oxidation. Reactions should be carried out under controlled conditions to minimize side product formation.

  • Characterization : Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety.

The simplicity of 3-Hydrazinylpropan-1-ol dihydrochloride makes it an attractive tool for proof-of-concept studies and the rapid generation of bioconjugates. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the strategic use of well-defined bifunctional linkers like this will undoubtedly play a crucial role in advancing the field.

References

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
  • Bioconjug
  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. 2019.
  • Hydrolytic Stability of Hydrazones and Oximes.
  • Hydrazone - Wikipedia.
  • 3-hydrazino-1-propanol dihydrochloride | 1258651-49-8. Sigma-Aldrich.
  • 3-Hydrazinylpropan-1-ol dihydrochloride. Laibo Chem.
  • 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm.
  • CAS NO. 1258651-49-8 | 3-Hydrazinylpropan-1-ol dihydrochloride. Arctom.
  • RHAWN R156501-250mg 3-Hydrazinylpropan-1-ol dihydrochloride. RHAWN.

Sources

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive scientific profile of 3-Hydrazinylpropan-1-ol dihydrochloride, a molecule of interest in chemical synthesis and medicinal chemistry. Drawing upon available data and theoretical analysis, this document outlines its molecular structure, predicted physicochemical and spectroscopic properties, potential synthetic pathways, and prospective applications in drug discovery.

Molecular Structure and Physicochemical Properties

3-Hydrazinylpropan-1-ol dihydrochloride is a simple aliphatic molecule containing a primary alcohol and a terminal hydrazinyl group. The dihydrochloride salt form suggests that both nitrogen atoms of the hydrazine moiety are protonated, which significantly influences its solubility and stability.

The fundamental identification and predicted physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1258651-49-8[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [1]
Monoisotopic Mass 90.079315 Da (free base)[2]
Predicted XlogP -1.3 (free base)[2]
SMILES C(CNN)CO[2]
InChI InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2[2]

The low predicted XlogP value of the free base indicates a high degree of hydrophilicity, a characteristic that is further enhanced in its dihydrochloride salt form, suggesting good solubility in aqueous media.

Caption: 2D representation of 3-Hydrazinylpropan-1-ol dihydrochloride.

Anticipated Spectroscopic Characteristics

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The protons on the carbon adjacent to the hydroxyl group (C3) would likely appear furthest downfield among the methylene signals, followed by the protons on the carbon adjacent to the hydrazinyl group (C1). The central methylene protons (C2) would likely appear as a multiplet due to coupling with protons on both adjacent carbons. The O-H and N-H protons would be expected to appear as broad signals, and their chemical shifts could be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propyl chain. The carbon atom bonded to the oxygen (C3) would be the most deshielded and appear furthest downfield, while the carbon bonded to the nitrogen (C1) would also be downfield relative to the central carbon (C2).

  • IR Spectroscopy: The infrared spectrum is anticipated to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The N-H stretching vibrations of the protonated amine groups would also be expected in this region, likely overlapping with the O-H band. C-H stretching vibrations would appear around 2900 cm⁻¹. The C-O and C-N stretching vibrations would be observed in the fingerprint region (approximately 1260-1000 cm⁻¹).

  • Mass Spectrometry: Based on predicted data, the mass spectrum of the free base (after neutralization) would likely show a protonated molecular ion ([M+H]⁺) at an m/z of approximately 91.08659.[2] Other adducts, such as with sodium ([M+Na]⁺), may also be observed.[2]

Proposed Synthesis and Reactivity

A plausible synthetic route to 3-Hydrazinylpropan-1-ol dihydrochloride can be conceptualized based on standard organic chemistry transformations. A common method for the synthesis of alkyl hydrazines involves the reaction of a suitable alkyl halide with hydrazine.

A potential two-step synthesis is outlined below:

  • Nucleophilic Substitution: 3-Chloropropan-1-ol can be reacted with an excess of hydrazine hydrate. In this reaction, the hydrazine acts as a nucleophile, displacing the chloride to form 3-hydrazinylpropan-1-ol. Using an excess of hydrazine minimizes the formation of bis-alkylated products.

  • Salt Formation: The resulting free base can be dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Synthesis_Workflow reactant1 3-Chloropropan-1-ol step1 Nucleophilic Substitution reactant1->step1 reactant2 Hydrazine Hydrate (excess) reactant2->step1 reactant3 Hydrochloric Acid step2 Salt Formation reactant3->step2 intermediate 3-Hydrazinylpropan-1-ol (Free Base) intermediate->step2 product 3-Hydrazinylpropan-1-ol Dihydrochloride step1->intermediate step2->product

Caption: Proposed two-step synthesis of the target compound.

The reactivity of 3-Hydrazinylpropan-1-ol is dictated by its two primary functional groups. The hydrazinyl moiety can act as a potent nucleophile and is a common precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines. The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. This dual functionality makes it a versatile building block in organic synthesis.

Potential Applications in Medicinal Chemistry and Drug Development

The hydrazinyl and hydrazide moieties are prevalent in a wide range of biologically active compounds and approved drugs.[3] These functional groups can act as key pharmacophoric elements, participating in hydrogen bonding and other interactions with biological targets.

  • Heterocycle Synthesis: The most significant application of this molecule is likely as a precursor for the synthesis of substituted heterocycles. For instance, condensation of the hydrazinyl group with a 1,3-dicarbonyl compound is a classic method for constructing a pyrazole ring, a scaffold found in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib.[4][5]

  • Linker/Spacer: The three-carbon chain provides a flexible linker that can be used to connect a pharmacophore to another functional group, for instance, to improve solubility or modify pharmacokinetic properties. The terminal alcohol and hydrazine groups offer orthogonal handles for further chemical modification.

  • Bioisosteric Replacement: The hydrazinyl group can sometimes serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.

Drug_Development_Logic core 3-Hydrazinylpropan-1-ol Dihydrochloride hydrazine Hydrazinyl Group (Nucleophilic) core->hydrazine alcohol Primary Alcohol core->alcohol app3 Use as a Linker/Spacer core->app3 app4 Introduction of Polar Groups core->app4 app1 Synthesis of Pyrazole Derivatives hydrazine->app1 app2 Synthesis of Other Heterocycles hydrazine->app2 Anti-inflammatory Anti-inflammatory Agents app1->Anti-inflammatory Kinase Inhibitors Kinase Inhibitors app1->Kinase Inhibitors

Caption: Potential roles in drug discovery and development.

Safety and Handling

Specific safety data for 3-Hydrazinylpropan-1-ol dihydrochloride is not widely published. However, due to the presence of the hydrazine moiety, it should be handled with care, assuming it may possess hazards similar to other hydrazine derivatives. Hydrazine and many of its derivatives are known to be toxic and potentially carcinogenic.

General Precautions (based on related compounds like Hydrazine Dihydrochloride):

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a hydrophilic, bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains limited in publicly accessible literature, its structural features suggest it is a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrazoles, and as a versatile linker in drug design. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its potential in the development of new chemical entities.

References

  • PubChem. 3-hydrazinylpropan-1-ol dihydrochloride. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Cross-Coupling of Arylhydrazines and Terminal Alkynes. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]

  • National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • NIST. Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]

  • ScienceDirect. Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. [Link]

  • National Center for Biotechnology Information. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • Academia.edu. Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. [Link]

  • PubChem. 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ScienceDirect. 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

  • PubMed. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. [Link]

  • PubChem. 2-hydrazinylpropan-1-ol dihydrochloride. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis and Purification of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and purification of 3-Hydrazinylpropan-1-ol dihydrochloride, a valuable building block in pharmaceutical and chemical research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction

3-Hydrazinylpropan-1-ol and its dihydrochloride salt are bifunctional molecules containing both a hydroxyl and a hydrazinyl group. This unique combination makes them versatile intermediates for the synthesis of a wide array of more complex molecules, including pyrazole derivatives and other heterocyclic compounds of medicinal interest. The dihydrochloride salt form enhances the stability and handling of the otherwise reactive free base. This guide will delineate a robust and reproducible methodology for the preparation of high-purity 3-Hydrazinylpropan-1-ol dihydrochloride.

PART 1: Synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride

The synthesis is a two-step process commencing with the nucleophilic substitution of 3-chloropropan-1-ol with hydrazine hydrate to yield the free base, 3-hydrazinylpropan-1-ol. This is followed by the conversion to its more stable dihydrochloride salt.

Step 1: Synthesis of 3-Hydrazinylpropan-1-ol (Free Base)

The core of this synthesis is a nucleophilic substitution reaction where the highly nucleophilic hydrazine displaces the chloride from 3-chloropropan-1-ol.

Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The nitrogen atom of hydrazine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The use of a large excess of hydrazine hydrate is crucial to minimize the formation of the bis-alkylated byproduct, 1,2-bis(3-hydroxypropyl)hydrazine[1].

Experimental Protocol: Synthesis of 3-Hydrazinylpropan-1-ol

  • Reagents and Equipment:

    • 3-Chloropropan-1-ol

    • Hydrazine hydrate (80% solution in water)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, charge hydrazine hydrate (a significant molar excess, e.g., 10 equivalents) to 1 equivalent of 3-chloropropan-1-ol.

    • With vigorous stirring, slowly add the 3-chloropropan-1-ol to the hydrazine hydrate. The addition may be slightly exothermic.

    • Once the addition is complete, heat the reaction mixture to reflux (typically around 100-110 °C) for 4-6 hours[2]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The excess hydrazine hydrate and water are removed under reduced pressure using a rotary evaporator. This step should be performed with caution due to the toxicity of hydrazine.

    • The resulting crude 3-hydrazinylpropan-1-ol, a viscous liquid, is used directly in the next step without further purification.

Step 2: Conversion to 3-Hydrazinylpropan-1-ol Dihydrochloride

The crude 3-hydrazinylpropan-1-ol is converted to its dihydrochloride salt to improve stability and facilitate purification.

Causality of Salt Formation: The hydrazinyl group has two basic nitrogen atoms, both of which can be protonated by a strong acid like hydrochloric acid. The formation of the dihydrochloride salt results in a stable, crystalline solid that is less susceptible to aerial oxidation compared to the free base[3].

Experimental Protocol: Formation of the Dihydrochloride Salt

  • Reagents and Equipment:

    • Crude 3-hydrazinylpropan-1-ol

    • Concentrated Hydrochloric Acid (HCl) or HCl gas

    • Anhydrous ethanol or isopropanol

    • Beaker or flask

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve the crude 3-hydrazinylpropan-1-ol in a minimal amount of anhydrous ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of concentrated hydrochloric acid (e.g., 2.2 equivalents) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution. The dihydrochloride salt will precipitate as a white solid[4].

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to obtain crude 3-Hydrazinylpropan-1-ol dihydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride start Start Materials: 3-Chloropropan-1-ol Hydrazine Hydrate reaction1 Step 1: Nucleophilic Substitution (Reflux) start->reaction1  Excess Hydrazine Hydrate intermediate Crude 3-Hydrazinylpropan-1-ol (Free Base) reaction1->intermediate reaction2 Step 2: Salt Formation (Addition of HCl) intermediate->reaction2  Anhydrous Alcohol crude_product Crude 3-Hydrazinylpropan-1-ol Dihydrochloride reaction2->crude_product

Caption: Workflow for the synthesis of 3-Hydrazinylpropan-1-ol dihydrochloride.

PART 2: Purification of 3-Hydrazinylpropan-1-ol Dihydrochloride

Recrystallization is the most effective method for purifying the crude 3-Hydrazinylpropan-1-ol dihydrochloride, removing unreacted starting materials and byproducts.

Principles of Recrystallization: The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[5]. For a polar, salt-like compound such as an alkyl hydrazine dihydrochloride, polar protic solvents or mixtures thereof are often suitable[6]. A mixture of ethanol and water is a good starting point for optimization.

Experimental Protocol: Recrystallization

  • Reagents and Equipment:

    • Crude 3-Hydrazinylpropan-1-ol dihydrochloride

    • Ethanol

    • Deionized water

    • Erlenmeyer flask

    • Hot plate with stirring

    • Buchner funnel and flask

    • Filter paper

  • Procedure:

    • Place the crude 3-Hydrazinylpropan-1-ol dihydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol:water) to just dissolve the solid. The solution should be heated to near boiling with constant stirring.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold, anhydrous ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Purification_Workflow

Sources

An In-Depth Technical Guide to the Spectral Data of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 3-hydrazinylpropan-1-ol dihydrochloride, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes foundational spectroscopic principles and data from analogous compounds to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a theoretical overview, a generalized experimental protocol, predicted spectral data, and an in-depth interpretation of the spectral features, providing researchers with a robust framework for the characterization of this and similar molecules.

Introduction to 3-Hydrazinylpropan-1-ol Dihydrochloride

3-Hydrazinylpropan-1-ol is a bifunctional molecule containing a primary alcohol and a hydrazine moiety. Its dihydrochloride salt form enhances stability and water solubility, making it suitable for various applications in chemical synthesis and drug development. The presence of both a hydroxyl group and a protonated hydrazinyl group dictates its unique spectral characteristics. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-hydrazinylpropan-1-ol dihydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the three unique carbon environments in the propyl chain. The protonation of the hydrazinyl group significantly influences the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct multiplets corresponding to the methylene groups of the propanol backbone, along with broad signals for the exchangeable protons of the hydroxyl and hydrazinium groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
HO-CH₂ -~3.7Triplet (t)~6.5
-CH₂-CH₂ -CH₂-~1.9Quintet (quin)~6.5
-CH₂ -NH₂NH₃²⁺~3.2Triplet (t)~6.5
HO -Broad singlet--
-NH₂NH₃ ²⁺Broad singlet--
Interpretation of ¹H NMR Spectrum
  • HO-CH₂- (C1): The protons on the carbon bearing the hydroxyl group are expected to be the most deshielded of the methylene groups, appearing around 3.7 ppm. This is due to the electron-withdrawing effect of the oxygen atom. The signal should appear as a triplet due to coupling with the adjacent methylene protons (C2).

  • -CH₂-CH₂-CH₂- (C2): The central methylene protons are expected to resonate around 1.9 ppm. This signal will be split into a quintet by the adjacent protons on both C1 and C3 (n+1 rule, where n=4).

  • -CH₂-NH₂NH₃²⁺ (C3): The protons on the carbon adjacent to the hydrazinium group will be deshielded due to the positive charge on the nitrogen atoms, appearing around 3.2 ppm. This signal is expected to be a triplet due to coupling with the C2 protons.

  • HO- and -NH₂NH₃²⁺ Protons: The protons on the oxygen and nitrogen atoms are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a D₂O solvent, these signals would disappear due to proton-deuterium exchange, a useful technique for their confirmation.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms of the propyl chain.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
HO-C H₂-~60
-CH₂-C H₂-CH₂-~28
-C H₂-NH₂NH₃²⁺~45
Interpretation of ¹³C NMR Spectrum
  • HO-CH₂- (C1): The carbon directly attached to the electronegative oxygen atom will be the most deshielded, appearing furthest downfield at approximately 60 ppm.[2]

  • -CH₂-CH₂-CH₂- (C2): The central carbon atom is expected to have a chemical shift characteristic of an aliphatic carbon, around 28 ppm.

  • -CH₂-NH₂NH₃²⁺ (C3): The carbon atom bonded to the protonated nitrogen will be deshielded compared to a typical alkyl carbon due to the electron-withdrawing inductive effect of the hydrazinium group, with an expected chemical shift around 45 ppm. The protonation of amines is known to cause a downfield shift in the adjacent carbon signals.[3][4][5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-hydrazinylpropan-1-ol dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to its high polarity.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters for ¹H NMR:

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Utilize proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set a spectral width of approximately 200-220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3-hydrazinylpropan-1-ol dihydrochloride will be dominated by features from the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity and Shape
O-H Stretch (Alcohol)3400 - 3200Strong, Broad
N-H Stretch (Hydrazinium)3200 - 2800Strong, Broad
C-H Stretch (Aliphatic)2960 - 2850Medium to Strong
N-H Bending (Ammonium-like)1620 - 1560Medium
C-O Stretch (Primary Alcohol)~1050Strong
Interpretation of IR Spectrum
  • O-H and N-H Stretching Region (3400 - 2800 cm⁻¹): This region will likely show a very broad and intense absorption band due to the overlapping stretching vibrations of the O-H group from the alcohol and the N-H bonds of the hydrazinium cation. Hydrogen bonding in the solid state will contribute significantly to the broadening of these peaks.[6][7][8] The presence of the hydrochloride salt will result in characteristic "ammonium" bands in the lower frequency part of this region.[9][10]

  • C-H Stretching Region (2960 - 2850 cm⁻¹): The aliphatic C-H stretching vibrations of the propyl chain will appear as medium to strong, sharp peaks within the broad O-H/N-H envelope.

  • N-H Bending Region (1620 - 1560 cm⁻¹): The N-H bending (scissoring) vibrations of the protonated amino groups are expected in this region, similar to those observed in secondary amine salts.[9][10]

  • C-O Stretching Region (~1050 cm⁻¹): A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[11][12]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-hydrazinylpropan-1-ol dihydrochloride, the analysis would typically be performed on the free base, 3-hydrazinylpropan-1-ol, as the salt is not volatile. The fragmentation pattern is predicted based on the stability of the resulting ions.

Predicted Mass Spectrometry Fragmentation

The molecular ion of the free base (C₃H₁₀N₂O) has a molecular weight of 90.08 g/mol .

m/z Value Proposed Fragment Fragmentation Pathway
90[C₃H₁₀N₂O]⁺Molecular Ion
72[C₃H₈N₂]⁺Loss of H₂O (18 Da)
59[C₂H₅N₂]⁺α-cleavage with loss of CH₂OH (31 Da)
45[CH₅N₂]⁺Cleavage of the C-C bond between C2 and C3 with loss of C₂H₅O (45 Da)
31[CH₂OH]⁺α-cleavage with loss of C₂H₅N₂ (59 Da)
Interpretation of Mass Spectrum
  • Molecular Ion (m/z 90): The molecular ion peak for the free base may be weak or absent, which is common for primary alcohols due to facile fragmentation.[13][14][15]

  • Loss of Water (m/z 72): A peak at M-18 is a characteristic fragmentation pathway for alcohols, resulting from dehydration.[16][17]

  • α-Cleavage: This is a common fragmentation pathway for both alcohols and amines, involving the cleavage of a bond adjacent to the heteroatom.[13][16]

    • m/z 59: Cleavage of the C1-C2 bond would result in the loss of a CH₂OH radical (31 Da), leading to a fragment at m/z 59.

    • m/z 31: The complementary fragment from this cleavage, the resonance-stabilized [CH₂OH]⁺ ion, is a very common and often prominent peak in the mass spectra of primary alcohols.[14]

  • Other Fragmentations: Cleavage of the C2-C3 bond can also occur, leading to other fragment ions. The fragmentation of the hydrazine moiety itself can also contribute to the spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: The sample is typically introduced in a volatile solvent after neutralization of the hydrochloride salt to the free base, or via a direct insertion probe.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • EI-MS Parameters:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • ESI-MS: This technique is suitable for polar, non-volatile compounds and could potentially be used to analyze the protonated molecule directly in solution.

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 3-Hydrazinylpropan-1-ol dihydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy (FTIR/ATR) Sample->IR Analysis MS Mass Spectrometry (EI or ESI) Sample->MS Analysis NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for structural elucidation.

Predicted ¹H NMR Splitting Pattern

G Predicted ¹H NMR Splitting Pattern C1 CH₂ (C1) Triplet ~3.7 ppm C2 CH₂ (C2) Quintet ~1.9 ppm C1:f0->C2:f0 J ≈ 6.5 Hz C3 CH₂ (C3) Triplet ~3.2 ppm C2:f0->C3:f0 J ≈ 6.5 Hz

Caption: ¹H NMR coupling relationships.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectral features of 3-hydrazinylpropan-1-ol dihydrochloride. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound, confirm its structure, and assess its purity. The provided protocols offer a starting point for experimental analysis, while the interpretations serve as a valuable reference for data analysis.

References

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An In-Depth Technical Guide to the Solubility and Stability of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydrazinylpropan-1-ol dihydrochloride, focusing on its solubility and stability. As specific experimental data for this compound is not extensively available in public literature, this document emphasizes the foundational principles and methodologies required to assess these critical parameters. By leveraging knowledge of analogous chemical structures, such as alkyl hydrazines and hydrazinium salts, this guide offers field-proven insights and detailed protocols to empower researchers in their handling, formulation, and analytical development of 3-hydrazinylpropan-1-ol dihydrochloride.

Introduction: Understanding the Molecule

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule featuring a terminal hydroxyl group and a hydrazinyl moiety, presented as a dihydrochloride salt. The presence of these functional groups dictates its chemical behavior, influencing its solubility in various solvent systems and its susceptibility to degradation. The protonated hydrazinyl group suggests good aqueous solubility, while the alkyl chain provides some lipophilic character. The hydrazinyl group is also a known reactive functional group, prone to oxidation and reactions with carbonyls, which is a key consideration for its stability.

This guide will systematically explore the theoretical and practical aspects of determining the solubility and stability profile of this compound, providing a robust framework for its application in research and development.

Solubility Profile: A Theoretical and Practical Approach

A comprehensive understanding of a compound's solubility is fundamental to its application, from reaction chemistry to formulation development.

Predicted Solubility Behavior

Based on its structure, the following solubility characteristics can be anticipated for 3-hydrazinylpropan-1-ol dihydrochloride:

  • Aqueous Solubility: The presence of the hydroxyl group and, more significantly, the dihydrochloride salt form of the hydrazinyl group, is expected to render the compound highly soluble in water and other polar protic solvents. The salt form allows for strong ion-dipole interactions with water molecules.

  • Polar Aprotic Solvents: Solubility in polar aprotic solvents such as DMSO and DMF is also expected to be significant due to the molecule's polarity.

  • Non-Polar Solvents: Conversely, poor solubility is predicted in non-polar solvents like hexane and toluene, as the energetic cost of breaking the strong intermolecular forces in the solid salt would not be compensated by the weak van der Waals interactions with the solvent.[1][2][3][4]

Quantitative Solubility Determination: An Experimental Workflow

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-hydrazinylpropan-1-ol dihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone, acetonitrile, toluene).

    • Ensure enough solid is present to achieve saturation, with undissolved material remaining at the bottom of the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the slurries at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted sample using a suitable analytical technique, such as HPLC-UV (with derivatization), to determine the concentration of the dissolved compound.

The results should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Water25[Experimental Value]
Ethanol25[Experimental Value]
Methanol25[Experimental Value]
DMSO25[Experimental Value]
Acetonitrile25[Experimental Value]
Toluene25[Experimental Value]

Stability Profile: Unveiling Degradation Pathways

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other substances. For 3-hydrazinylpropan-1-ol dihydrochloride, the hydrazinyl group is the primary site of potential degradation.

Potential Degradation Pathways

Based on the chemistry of hydrazines and hydrazinium salts, the following degradation pathways should be investigated:

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[5][6][7][8] This can lead to the formation of various degradation products.

  • Hydrolysis: While the C-N bond in the alkylhydrazine is generally stable, the formation of hydrazones with any carbonyl impurities could introduce a hydrolytically labile C=N bond. The hydrolysis of such species is often acid-catalyzed.[9][10][11][12][13]

  • Thermal Decomposition: Hydrazinium salts can undergo thermal decomposition at elevated temperatures.[14][15][16][17]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Forced_Degradation_Workflow

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze for degradation.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Monitor the degradation over time.

  • Thermal Degradation:

    • Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Analyze samples at various time intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

    • Protect a control sample from light.

    • Analyze both samples at the end of the exposure period.

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique. Since 3-hydrazinylpropan-1-ol lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection.[18][19][20]

  • Derivatization:

    • React the hydrazine moiety with a derivatizing agent that introduces a chromophore (e.g., benzaldehyde or salicylaldehyde).[18][20] This reaction should be optimized for completeness and reproducibility.

  • Chromatographic Separation:

    • Utilize a reversed-phase column (e.g., C18).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve separation of the derivatized parent compound from all potential degradation products.

  • Method Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the stressed samples and demonstrating that the degradation products do not interfere with the quantification of the parent compound.

Handling and Storage Recommendations

Given the potential for degradation, proper handling and storage are paramount to maintaining the integrity of 3-hydrazinylpropan-1-ol dihydrochloride.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22][23][24] Protection from light is also recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze decomposition.[21][23][25]

Conclusion

While specific, publicly available data on the solubility and stability of 3-hydrazinylpropan-1-ol dihydrochloride is scarce, a thorough understanding of its chemical nature allows for a systematic and effective approach to determining these critical properties. This guide has provided a framework based on established chemical principles and detailed experimental protocols. By following these methodologies, researchers and drug development professionals can generate the necessary data to confidently handle, formulate, and analyze this compound, ensuring the integrity and reliability of their work.

References

  • Raines, R. T., & Krow, G. R. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

  • ResearchGate. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from [Link]

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.
  • RSC Publishing. (n.d.). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

  • Semantic Scholar. (1977). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

  • DTIC. (n.d.). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Retrieved from [Link]

  • DTIC. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]

  • PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 2913 nmr solvent studies: hydrazine as a solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the bottom) in d6-DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving the stability of hydrazinium pentazolate through cocrystallization. Retrieved from [Link]

  • PubMed. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermal analysis of hydrazinium metal sulphates and their hydrazinates. Retrieved from [Link]

  • Organic halides. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • Organic halides. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Hydrazinylpropan-1-ol dihydrochloride (CAS No. 110932-11-9). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest level of safety and experimental integrity. The core principle of this guide is not merely to list procedures but to explain the causality behind them, fostering a proactive safety culture in the laboratory.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

Before handling any chemical, a thorough understanding of its fundamental properties is paramount. This knowledge informs every aspect of the risk assessment and handling strategy. 3-Hydrazinylpropan-1-ol dihydrochloride is a member of the hydrazine family, a class of compounds known for both their utility in synthesis and their potential physiological effects.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 110932-11-9-
Molecular Formula C₃H₁₂Cl₂N₂O-
Molecular Weight 163.05 g/mol -
Appearance Solid (form may vary)Assumed from similar compounds
Incompatible Materials Strong oxidizing agents, bases[1]

The dihydrochloride salt form suggests good solubility in aqueous media, a critical factor for preparing solutions. However, the presence of the hydrazinyl group is a structural alert for potential reactivity and toxicity. It is crucial to avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions. Similarly, bases can deprotonate the hydrochloride salt, liberating the free hydrazine, which may have different reactivity and stability profiles.

Section 2: Comprehensive Hazard Identification and Toxicological Profile

3-Hydrazinylpropan-1-ol dihydrochloride and related hydrazine compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. The hazards are significant and demand stringent control measures.[1]

GHS Hazard Classification:

While a specific, comprehensive GHS classification for this exact compound is not universally available, data from closely related hydrazine derivatives provide a strong basis for hazard assessment. The following classifications are based on analogous compounds and should be considered applicable until substance-specific data proves otherwise.

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled. Hydrazine derivatives can be rapidly absorbed and exert systemic effects.

  • Skin Sensitization: May cause an allergic skin reaction.[1] Repeated or prolonged contact can lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response.

  • Carcinogenicity: May cause cancer. Many hydrazine compounds are classified as suspected or known carcinogens. This is a long-term health hazard that necessitates minimizing exposure to as low as reasonably achievable (ALARA).

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects. This requires strict protocols to prevent release into the environment.

Causality of Hazards: The toxicity of hydrazines is often linked to their ability to act as reducing agents and to form reactive metabolites in the body. These metabolites can interfere with cellular processes, leading to effects on the central nervous system, liver, and kidneys. The carcinogenic potential is a key concern, underscoring the need for impeccable handling practices to prevent chronic exposure.

Section 3: Proactive Safety: Risk Assessment and the Hierarchy of Controls

A dynamic and thorough risk assessment must be performed before any new experiment involving this compound. This is not a one-time paperwork exercise but a critical scientific process.

The Risk Assessment Workflow

The following workflow should be documented for every procedure.

RiskAssessment cluster_prep Phase 1: Pre-Experiment Analysis cluster_controls Phase 2: Control Implementation cluster_review Phase 3: Emergency & Review A Identify Hazards (Toxicity, Reactivity) B Review Procedure (Weighing, Dissolving, Reaction) A->B C Assess Exposure Potential (Dust, Aerosols, Spills) B->C D Select Engineering Controls (Fume Hood, Glove Box) C->D E Define PPE Requirements (Gloves, Goggles, Lab Coat) D->E F Establish Safe Work Practices (Handling Techniques, Decontamination) E->F G Verify Emergency Procedures (Spill Kit, Eyewash, Shower) F->G H Conduct Post-Procedure Review (Document Deviations, Update Protocol) G->H

Caption: A structured workflow for pre-experimental risk assessment.

Implementing the Hierarchy of Controls

The most effective safety measures are engineering controls that remove the hazard at its source. Personal Protective Equipment (PPE) is the last line of defense.

HierarchyOfControls A Elimination / Substitution (Most Effective) B Engineering Controls (Fume Hood, Glove Box) C Administrative Controls (SOPs, Training, Designated Areas) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

  • Engineering Controls: All work involving the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] For particularly sensitive operations, a glove box may be warranted.

  • Administrative Controls: Access to areas where this chemical is used should be restricted to authorized and trained personnel. Clear Standard Operating Procedures (SOPs) must be in place for every task. Do not eat, drink, or smoke in the work area.[2]

  • Personal Protective Equipment (PPE): PPE is mandatory and non-negotiable.

    • Eye Protection: Chemical safety goggles or a face shield are required.[3][4] Standard safety glasses are insufficient.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4] Immediately change gloves if contamination is suspected.

    • Body Protection: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, consider additional protective clothing.[1]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Handling and Weighing the Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Place a disposable absorbent liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the required amount of solid to the weighing vessel. Avoid generating dust. If dust is generated, stop and allow the fume hood to clear it before proceeding.

  • Cleaning: Securely close the main container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Transport: Transport the weighed compound in a sealed, secondary container to the reaction area.

Storage
  • Store the compound in a tightly closed container in a dry, well-ventilated area.[5]

  • Keep it locked up or in an area accessible only to qualified and authorized personnel.[2]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
  • General Advice: Move the victim out of the dangerous area. First responders must protect themselves. Show this safety data sheet to the attending physician.[4]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist immediately.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Spill Response

The response to a spill depends on its scale and nature.

SpillResponse decision decision action action stop stop start Spill Occurs decision1 Is the spill large or uncontained? start->decision1 action_evac Alert others and evacuate the area. Call emergency services. decision1->action_evac Yes action_contain Ensure proper PPE is worn. Contain the spill with absorbent material. decision1->action_contain No (Small & Contained) action_evac->stop End action_cleanup Carefully collect material with non-sparking tools. Place in a sealed container for disposal. action_contain->action_cleanup action_decon Decontaminate the area with an appropriate solvent. Dispose of all materials as hazardous waste. action_cleanup->action_decon stop2 Report Incident action_decon->stop2 End

Caption: Decision tree for responding to a chemical spill.

Do not allow the product to enter drains.[5] For any significant spill, evacuate the area and contact your institution's environmental health and safety department.

Section 6: Disposal Considerations

All waste containing 3-Hydrazinylpropan-1-ol dihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless instructed to do so by safety professionals.

  • Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

References

  • SAFETY DATA SHEET for Hydrazine dihydrochloride. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET for an analogous compound. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET for an analogous compound. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET for 3-Hydroxybenzylhydrazine dihydrochloride. (2021). Fisher Scientific.

  • SAFETY DATA SHEET for Hydrazine Dihydrochloride (Certified). (2014). Fisher Scientific.

  • SAFETY DATA SHEET for Hydrazine dihydrochloride. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET for 1-Hydrazinophthalazine Hydrochloride. (2025). TCI Chemicals.

  • Safety Data Sheet for Hydralazine (hydrochloride). (2025). Cayman Chemical.

  • SAFETY DATA SHEET for (3-Nitrophenyl)hydrazine hydrochloride. (2021). Angene Chemical.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 3-Hydrazinylpropan-1-ol dihydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive framework for its elucidation, grounded in established principles of chemical biology and drug discovery. It is intended to serve as a roadmap for researchers embarking on the study of this and other novel chemical entities.

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a small molecule characterized by a terminal hydrazine group and a primary alcohol, presented as a dihydrochloride salt to improve solubility and stability.[1] While its precise biological activity remains to be fully characterized, its structure suggests a potential for diverse interactions within a biological system. The hydrazine moiety is a versatile functional group known to be a precursor in the synthesis of various pharmaceuticals and pesticides, often involving the formation of heterocyclic rings like pyrazoles and pyridazines.[2] Hydrazine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

This guide provides a structured, in-depth approach to systematically investigate the mechanism of action of 3-Hydrazinylpropan-1-ol dihydrochloride. We will proceed from foundational structural analysis and hypothesis generation to detailed, field-proven experimental protocols for target identification, validation, and pathway analysis.

Part 1: Structural Analysis and Mechanistic Hypothesis Generation

The chemical structure of 3-Hydrazinylpropan-1-ol dihydrochloride offers initial clues to its potential biological interactions.

  • The Hydrazine Moiety (-NHNH₂): This is a highly reactive nucleophile.[2] In a biological context, it can readily react with electrophilic functional groups, most notably the carbonyl groups of aldehydes and ketones present in endogenous metabolites or as post-translational modifications on proteins, to form hydrazones.[6] This covalent interaction could lead to the inhibition of enzymes or the disruption of protein function. Furthermore, hydrazines can be involved in redox reactions and may chelate metal ions, suggesting a potential to interfere with metalloproteins or induce oxidative stress.

  • The Propan-1-ol Backbone (-CH₂CH₂CH₂OH): The three-carbon chain provides a degree of conformational flexibility, allowing the molecule to orient itself within binding pockets. The terminal hydroxyl group enhances hydrophilicity and can act as a hydrogen bond donor and acceptor, potentially contributing to target binding affinity and specificity. It also presents a site for in vivo metabolism, such as phosphorylation by kinases or oxidation, which could modulate the compound's activity.

Based on this analysis, we can formulate several primary hypotheses for the mechanism of action:

  • Covalent Enzyme Inhibition: The compound may act as an irreversible or slowly reversible inhibitor of enzymes that utilize a carbonyl-containing cofactor (e.g., pyridoxal phosphate-dependent enzymes) or have a reactive carbonyl group in their active site.

  • Disruption of Protein-Protein Interactions: By binding to a protein surface, the compound could sterically hinder or allosterically modulate interactions with other proteins.

  • Metabolic Activation: The compound may be a pro-drug, requiring metabolic transformation of the alcohol or hydrazine group to exert its biological effect.

  • Modulation of Signaling Pathways: Through interaction with a key regulatory protein (e.g., a kinase, phosphatase, or receptor), the compound could alter cellular signaling cascades.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A logical, multi-phased experimental plan is crucial for systematically narrowing down the mechanistic possibilities.

Phase 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of the compound.[7] Chemical proteomics offers a powerful suite of tools for this purpose.[8][9]

ABPP utilizes chemical probes to identify the functional state of proteins in complex biological systems.[10][11][12][13] Given the reactive nature of the hydrazine group, an ABPP approach is particularly well-suited.

ABPP_Workflow cluster_probe Probe Synthesis cluster_incubation Cellular Labeling cluster_click Reporter Tagging cluster_enrich Enrichment & Digestion cluster_ms Analysis Probe Synthesize Alkyne- or Biotin-tagged Analog of 3-Hydrazinylpropan-1-ol Lysate Incubate Probe with Cell Lysate or Intact Cells Probe->Lysate Introduce Click Click Chemistry Reaction (e.g., with Azide-Biotin or Azide-Fluorophore) Lysate->Click Covalently label Enrich Streptavidin Affinity Purification of Labeled Proteins Click->Enrich Capture Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis of Peptides Digest->MS Analyze Data Database Search & Protein Identification MS->Data

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed ABPP Protocol:

  • Probe Synthesis: Synthesize an analog of 3-Hydrazinylpropan-1-ol that incorporates a "tag" for downstream applications. A terminal alkyne is often preferred as it is small and bio-orthogonal, allowing for a subsequent "click" reaction.

  • Proteome Labeling: Incubate the alkyne-tagged probe with a relevant biological sample (e.g., a cancer cell line lysate or intact cells). A competition experiment should be run in parallel, where the proteome is pre-incubated with an excess of the untagged parent compound.

  • Reporter Tagging: After labeling, lyse the cells (if intact cells were used) and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a reporter tag (e.g., biotin-azide for enrichment or a fluorophore-azide for in-gel visualization).

  • Enrichment: Use streptavidin-coated beads to capture the biotin-tagged proteins.

  • Digestion and Mass Spectrometry: Elute the bound proteins or perform on-bead tryptic digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed sample are considered high-confidence targets.

Phase 2: Target Validation and Biophysical Characterization

Once a list of potential targets is generated, it is essential to validate the direct interaction between 3-Hydrazinylpropan-1-ol and the protein(s) of interest and to quantify the binding parameters.

Validation_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) Exp Express & Purify Recombinant Target Protein SPR Immobilize Protein on Sensor Chip Exp->SPR ITC Load Protein into Sample Cell Exp->ITC SPR_bind Flow Compound Over Chip at Varying Concentrations SPR->SPR_bind SPR_kinetics Measure Association (ka) and Dissociation (kd) Rates SPR_bind->SPR_kinetics SPR_affinity Calculate Affinity (KD) SPR_kinetics->SPR_affinity ITC_titrate Titrate Compound into Cell ITC->ITC_titrate ITC_thermo Directly Measure Heat Change to Determine ΔH and KD ITC_titrate->ITC_thermo

Caption: Workflow for biophysical validation of target engagement.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[14][15][16][17][18]

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of 3-Hydrazinylpropan-1-ol dihydrochloride at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal over time to obtain sensorgrams.

  • Kinetic and Affinity Determination: Fit the sensorgram data to appropriate binding models to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21][22]

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Thermodynamic Analysis: Integrate the heat signals and fit them to a binding model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingHeat change upon binding
Immobilization Required (one binding partner)Not required (solution-based)
Key Outputs kₐ, kₑ, KₑKₑ, n, ΔH, ΔS
Throughput HigherLower
Information Kinetics and AffinityThermodynamics and Affinity

Table 1: Comparison of SPR and ITC for Target Validation.

Phase 3: Cellular and Pathway Analysis

Confirming that the interaction between the compound and its target leads to a functional consequence in a cellular context is the final step in elucidating the mechanism of action.

RNA sequencing (RNA-Seq) provides a global, unbiased view of the changes in gene expression in response to compound treatment, offering insights into the affected signaling pathways.[23][24][25][26][27]

RNASeq_Workflow Treat Treat Cells with Compound (vs. Vehicle Control) RNA_Ext Isolate Total RNA Treat->RNA_Ext Lib_Prep Prepare cDNA Libraries RNA_Ext->Lib_Prep Seq Next-Generation Sequencing Lib_Prep->Seq Align Align Reads to Reference Genome Seq->Align Quant Quantify Gene Expression Align->Quant DEG Identify Differentially Expressed Genes (DEGs) Quant->DEG Pathway Perform Pathway Enrichment Analysis (e.g., GO, KEGG) DEG->Pathway

Caption: Workflow for RNA-Seq analysis of cellular response.

Detailed RNA-Seq Protocol:

  • Cell Treatment: Treat a relevant cell line with 3-Hydrazinylpropan-1-ol dihydrochloride at a concentration determined from cell viability assays (e.g., EC₅₀), alongside a vehicle control.

  • RNA Isolation: Harvest the cells at one or more time points and isolate high-quality total RNA.

  • Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA selection, fragmentation, and conversion to cDNA.

  • Sequencing: Sequence the cDNA libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify the expression level of each gene.

    • Identify genes that are significantly up- or down-regulated in the compound-treated samples compared to the controls.

    • Use bioinformatics tools to perform pathway enrichment analysis on the list of differentially expressed genes to identify the biological pathways that are most significantly perturbed.

Conclusion

While the specific biological role of 3-Hydrazinylpropan-1-ol dihydrochloride awaits discovery, its chemical structure provides a rational basis for formulating testable hypotheses about its mechanism of action. The workflows detailed in this guide, from unbiased target discovery using chemical proteomics to rigorous biophysical validation and global pathway analysis, represent a robust and integrated strategy for moving from a novel compound to a well-understood molecular mechanism. This systematic approach not only ensures scientific rigor but also maximizes the potential for uncovering novel biology and therapeutic opportunities.

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3-Hydrazinylpropan-1-ol Dihydrochloride: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

3-Hydrazinylpropan-1-ol dihydrochloride is a fascinating yet underexplored molecule in the landscape of chemical synthesis and drug development. Characterized by a terminal primary alcohol and a hydrazinyl group, this compound presents a unique bifunctional architecture. The dihydrochloride salt form enhances its stability and aqueous solubility, making it an intriguing candidate for a variety of chemical transformations.[1] While direct literature citing specific applications of this exact molecule is sparse, its structural motifs are well-represented in the synthesis of pharmaceuticals and advanced materials.[2][3][4][5][6]

This technical guide will delve into the potential research applications of 3-Hydrazinylpropan-1-ol dihydrochloride, drawing upon established principles of organic chemistry and documented applications of analogous compounds. We will explore its promise as a precursor for heterocyclic synthesis, a versatile linker in bioconjugation, and a building block in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools to solve complex scientific challenges.

Core Chemical Profile and Reactivity

To fully appreciate the potential applications of 3-Hydrazinylpropan-1-ol dihydrochloride, it is essential to understand the reactivity of its constituent functional groups. The molecule is comprised of a propanol backbone with a hydrazinyl group at one terminus and a hydroxyl group at the other.

Table 1: Physicochemical Properties of 3-Hydrazinylpropan-1-ol

PropertyValueSource
Molecular FormulaC3H12Cl2N2O[1]
Molecular Weight163.05 g/mol [1]
FormDihydrochloride Salt[1]
Key Functional GroupsHydrazinium (-NH2NH3 2+), Primary Alcohol (-OH)Inferred from structure

The hydrazinium group is the protonated form of a hydrazine. In its salt form, the nucleophilicity of the nitrogen atoms is significantly suppressed.[7] For the hydrazine to participate in its characteristic reactions, such as condensation with carbonyls or acting as a binucleophile in cyclization reactions, it must be deprotonated, typically by the addition of a base. This "masked reactivity" allows for controlled, stepwise reactions.

The primary alcohol is a versatile functional group that can undergo a wide array of transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. This hydroxyl group provides a secondary handle for further chemical modification.

The interplay between these two functional groups, separated by a flexible three-carbon linker, is the foundation for the potential applications discussed below.

Application I: Synthesis of Functionalized Heterocycles

Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[8] Hydrazine and its derivatives are classical precursors for the synthesis of nitrogen-containing heterocycles, most notably pyrazoles.[9]

Synthesis of 3-(3-Hydroxypropyl)-Substituted Pyrazoles

3-Hydrazinylpropan-1-ol can serve as a synthon for introducing a 3-hydroxypropyl side chain onto a pyrazole ring. The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. The presence of the hydroxyl group on the side chain offers a valuable point for subsequent derivatization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Hypothetical Experimental Protocol: Synthesis of 1-(3-Hydroxypropyl)-3,5-dimethyl-1H-pyrazole

  • Deprotonation: Dissolve 3-Hydrazinylpropan-1-ol dihydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a base, for example, sodium ethoxide or triethylamine (2.2 eq), and stir at room temperature for 30 minutes to generate the free hydrazine in situ.

  • Condensation/Cyclization: To the solution of the free hydrazine, add acetylacetone (a 1,3-dicarbonyl compound, 1.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired 3-(3-hydroxypropyl)-substituted pyrazole.

The hydroxyl group on the resulting pyrazole derivative can then be used in further synthetic steps. For instance, it could be esterified to produce potential prodrugs or etherified to modulate the compound's pharmacokinetic properties.

pyrazole_synthesis reagent1 3-Hydrazinylpropan-1-ol dihydrochloride intermediate Free Hydrazine (in situ) reagent1->intermediate Base (e.g., Et3N) Ethanol reagent2 Acetylacetone (1,3-Dicarbonyl) product 1-(3-Hydroxypropyl)-3,5-dimethyl-1H-pyrazole reagent2->product Reflux intermediate->product

Caption: Synthesis of a hydroxypropyl-substituted pyrazole.

Application II: A Bifunctional Linker for Bioconjugation and Drug Delivery

The development of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutics. Bifunctional linkers are critical components that connect the biological macromolecule to a payload, such as a small-molecule drug.[2][10] 3-Hydrazinylpropan-1-ol dihydrochloride possesses the ideal characteristics for such a linker.

The hydrazine moiety can react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[11][12] Such carbonyl groups can be introduced into biomolecules, for example, by the periodate oxidation of terminal sialic acid residues on glycoproteins or antibodies. This provides a chemo-selective method for conjugation.

The terminal hydroxyl group, on the other hand, can be activated and linked to a drug molecule. For example, if the drug has a carboxylic acid group, it can be esterified with the hydroxyl group of the linker.

Hypothetical Workflow: Antibody-Drug Conjugation

  • Antibody Modification: An antibody is treated with sodium periodate to oxidize the vicinal diols in its carbohydrate domains, generating aldehyde groups.

  • Linker-Drug Synthesis: 3-Hydrazinylpropan-1-ol is reacted with a carboxylic acid-containing drug in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to form an ester linkage. The hydrazine end remains protected as the dihydrochloride salt during this step.

  • Conjugation: The linker-drug construct is deprotected in situ with a mild base and then added to the oxidized antibody solution at a slightly acidic pH (pH 5-6) to facilitate the formation of the hydrazone bond.

  • Purification: The resulting ADC is purified by size-exclusion chromatography to remove any unconjugated linker-drug molecules.

This strategy allows for the site-specific conjugation of a drug to an antibody, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.

adc_conjugation cluster_antibody Antibody Modification cluster_linker_drug Linker-Drug Synthesis Ab Antibody with Glycan oxidized_Ab Oxidized Antibody (with Aldehyde) Ab->oxidized_Ab NaIO4 ADC Antibody-Drug Conjugate (Hydrazone Bond) oxidized_Ab->ADC linker 3-Hydrazinylpropan-1-ol linker_drug Linker-Drug (Ester linkage) linker->linker_drug drug Drug-COOH drug->linker_drug DCC linker_drug->ADC pH 5-6

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application III: Building Block in Materials Science

The dual functionality of 3-Hydrazinylpropan-1-ol dihydrochloride also makes it a candidate for applications in polymer chemistry and materials science.

  • Polymer Synthesis: It can potentially be used as a monomer in step-growth polymerization. For instance, the hydroxyl group could react with a di-isocyanate, while the hydrazine group (after deprotection) could react with a di-aldehyde or di-ketone, leading to the formation of novel polymers with unique properties.

  • Surface Modification: The hydrazine moiety can be used to anchor the molecule to surfaces that have been functionalized with carbonyl groups. The exposed hydroxyl groups would then alter the surface properties, for example, by increasing hydrophilicity. This could be useful in the development of biocompatible coatings for medical devices or in the creation of functionalized stationary phases for chromatography.

Challenges and Future Directions

While the potential applications are numerous, there are practical considerations for working with 3-Hydrazinylpropan-1-ol dihydrochloride. The primary challenge is the need to carefully control the deprotection of the hydrazinium salt to unmask the reactive hydrazine. The choice of base and reaction conditions must be compatible with other functional groups in the reaction mixture.

Furthermore, the stability of the resulting linkages, particularly the hydrazone bond, needs to be considered in the context of the final application. While generally stable, hydrazone bonds can be reversible under certain pH conditions, which can be an advantage in drug delivery systems designed for release in acidic tumor microenvironments.[11][12]

Future research should focus on experimentally validating these proposed applications. Systematic studies on the reactivity of 3-Hydrazinylpropan-1-ol dihydrochloride with various substrates will be crucial in establishing it as a valuable tool for synthetic chemists.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride represents a chemical building block with significant untapped potential. Its bifunctional nature, combining the nucleophilic character of a masked hydrazine with the versatile reactivity of a primary alcohol, opens up avenues for the synthesis of novel heterocycles, the construction of sophisticated bioconjugates, and the development of new materials. By understanding the fundamental chemistry of its functional groups and drawing parallels with known reactions of similar compounds, researchers can begin to explore the full range of possibilities that this molecule offers. It is our hope that this guide will inspire further investigation into this promising, yet underutilized, chemical entity.

References

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3-Hydrazinylpropan-1-ol Dihydrochloride: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule featuring both a primary alcohol and a terminal hydrazine group. As a dihydrochloride salt, it exhibits enhanced stability and solubility in aqueous media, making it a potentially valuable building block for chemical synthesis and drug development. While specific literature on this exact compound is sparse, its constituent functional groups—the alkylhydrazine and the propanolamine moieties—are well-characterized and extensively utilized in medicinal chemistry and materials science. This guide will provide a comprehensive overview of the predicted chemical properties, potential synthetic applications, and key analytical and safety considerations for 3-Hydrazinylpropan-1-ol dihydrochloride, drawing upon established principles and analogous structures to empower researchers in unlocking its potential.

The presence of two distinct reactive centers, a nucleophilic hydrazine and a hydroxyl group, within a flexible three-carbon linker, offers intriguing possibilities for the construction of complex molecular architectures, including heterocycles, polymers, and novel pharmaceutical scaffolds. This document serves as a technical primer for researchers, scientists, and drug development professionals interested in exploring the utility of this promising, yet under-documented, chemical entity.

I. Physicochemical and Structural Properties

Based on its structure, 3-Hydrazinylpropan-1-ol dihydrochloride is expected to possess the following key characteristics, summarized in Table 1. The molecule's polarity is dominated by the hydroxyl and protonated hydrazine groups, rendering it highly soluble in water and polar protic solvents, while likely being insoluble in nonpolar organic solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₃H₁₂Cl₂N₂O
Molecular Weight 163.05 g/mol
Appearance White to off-white crystalline solid
Solubility High in water, methanol, ethanol; low in nonpolar solvents
Key Functional Groups Primary alcohol (-OH), Hydrazine (-NHNH₂), Dihydrochloride Salt
Reactivity Centers Nucleophilic hydrazine, nucleophilic/electrophilic alcohol

II. Potential Synthetic Utility and Key Reactions

The true potential of 3-Hydrazinylpropan-1-ol dihydrochloride lies in its bifunctionality. The hydrazine and alcohol groups can be reacted selectively or in concert to generate a diverse array of derivatives.

A. Reactions of the Hydrazine Moiety

The hydrazine group is a potent nucleophile, making it a versatile handle for a variety of chemical transformations.[1] Its reactivity is central to the formation of numerous nitrogen-containing heterocycles.[2]

  • Hydrazone Formation: The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones.[3][4] This reaction is fundamental in both synthesis and analytical derivatization. The resulting hydrazones can serve as intermediates for further reactions or constitute the final bioactive molecule.[4]

  • Wolff-Kishner Reduction: Hydrazones formed from the reaction of 3-hydrazinylpropan-1-ol with carbonyl compounds can be subjected to basic conditions at high temperatures to achieve a complete reduction of the carbonyl to a methylene group.[3] This provides a valuable, metal-free alternative to the Clemmensen reduction for deoxygenation in base-sensitive substrates.

  • Heterocycle Synthesis: Hydrazine is a key building block for five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines.[1] By reacting 3-hydrazinylpropan-1-ol with 1,3-dicarbonyl compounds or their equivalents, pyrazole derivatives bearing a 3-hydroxypropyl side chain can be readily synthesized. This approach is widely used in the development of pharmaceutical agents.

G cluster_0 Reactions of the Hydrazine Group Start 3-Hydrazinylpropan-1-ol Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Start->Aldehyde_Ketone Condensation Dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R') Start->Dicarbonyl Cyclocondensation Hydrazone Hydrazone Derivative Aldehyde_Ketone->Hydrazone Pyrazole Pyrazole Derivative Dicarbonyl->Pyrazole Wolff_Kishner Wolff-Kishner Reduction Product Hydrazone->Wolff_Kishner KOH, Heat (Δ)

Caption: Key synthetic pathways involving the hydrazine moiety.

B. Reactions of the Alcohol Moiety

The primary alcohol offers a secondary site for functionalization, which can be exploited before or after modification of the hydrazine group.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions. This allows for the introduction of a wide range of functional groups to modify the molecule's steric and electronic properties.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This transformation dramatically alters the reactivity of this end of the molecule, converting it from a nucleophile to an electrophile.

  • Dehydroxylative Hydrazination: While not a reaction of the alcohol itself, it's pertinent to note that alcohols can be precursors to hydrazines via reactions like the Mitsunobu reaction, suggesting a potential synthetic route to the title compound from 1,3-propanediol.[5]

III. Potential Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 3-Hydrazinylpropan-1-ol dihydrochloride makes it an attractive scaffold for various applications.

A. Pharmaceutical Scaffolds
  • Beta-Blocker Analogs: Propanolamines are the core structural motif of many beta-blocker drugs, which are used to treat cardiovascular conditions like hypertension.[6][7] The 3-hydroxypropylamine backbone of the title compound is analogous to this pharmacophore. The hydrazine moiety could be used to append various heterocyclic or aromatic groups, known to be important for receptor binding, to create novel libraries of potential adrenergic receptor modulators.[8]

  • Heterocyclic Drug Candidates: As discussed, the hydrazine group is a gateway to a vast array of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9] The 3-hydroxypropyl substituent can improve aqueous solubility and provide an additional point for interaction with biological targets or for further derivatization. For instance, hydrazine-thiazole hybrids have shown potential as antidiabetic agents.[10]

G cluster_1 Drug Discovery Potential Core 3-Hydrazinylpropan-1-ol Scaffold Propanolamine Propanolamine Moiety (β-Blocker-like) Core->Propanolamine Hydrazine Hydrazine Moiety (Heterocycle Synthesis) Core->Hydrazine BetaBlocker Cardiovascular Agents (e.g., Beta-Blockers) Propanolamine->BetaBlocker Analog Synthesis Heterocycle Bioactive Heterocycles (Antimicrobial, Anticancer) Hydrazine->Heterocycle Cyclization Reactions

Caption: Application of the bifunctional scaffold in drug design.

B. Linker and Surface Modification Chemistry

The dual functionality allows for orthogonal chemistry. For example, the hydrazine end could be used to immobilize the molecule onto a solid support or surface functionalized with aldehyde groups, leaving the hydroxyl group exposed for further reactions. This could be valuable in the development of functionalized polymers, chromatographic materials, or diagnostic arrays.

IV. Analytical Methodologies

Accurate characterization and quantification are critical for any chemical reagent. Due to the lack of a strong UV chromophore, direct analysis of 3-Hydrazinylpropan-1-ol dihydrochloride by HPLC-UV is challenging.[11]

A. HPLC with Pre-Column Derivatization

A robust and widely adopted method for quantifying hydrazine and its derivatives involves pre-column derivatization with a chromophoric aldehyde, such as benzaldehyde or salicylaldehyde, to form a UV-active hydrazone.[11][12] The resulting derivative can then be readily separated and quantified using standard reversed-phase HPLC.

Protocol: HPLC-UV Analysis via Benzaldehyde Derivatization

  • Standard/Sample Preparation: Prepare a stock solution of 3-Hydrazinylpropan-1-ol dihydrochloride in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution.

  • Derivatizing Reagent: Prepare a solution of benzaldehyde in the same diluent.

  • Derivatization Reaction: To a known volume of each standard and sample solution, add an excess of the benzaldehyde solution. Vortex and allow the reaction to proceed at room temperature for approximately 30 minutes to ensure complete formation of the hydrazone.

  • HPLC Conditions:

    • System: Standard HPLC with UV detector.

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the formed benzaldehyde hydrazone (typically around 300 nm).

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against concentration for the standards. Determine the concentration in the unknown samples by interpolation from this curve.

G cluster_2 HPLC Analysis Workflow Sample Sample containing 3-Hydrazinylpropan-1-ol Deriv Add Benzaldehyde (Derivatizing Agent) Sample->Deriv Reaction Derivatization Reaction (Forms Hydrazone) Deriv->Reaction Inject Inject into HPLC System Reaction->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (~300 nm) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

B. Other Analytical Techniques
  • Gas Chromatography (GC): GC can also be used, often after derivatization, to analyze for hydrazine compounds. However, the low volatility of the dihydrochloride salt makes direct GC challenging.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the parent compound and its reaction products.

  • Mass Spectrometry (MS): MS, particularly coupled with a chromatographic inlet (LC-MS or GC-MS), is essential for molecular weight confirmation and structural elucidation.

V. Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[14] They are toxic by inhalation, ingestion, and dermal contact.[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16]

  • Toxicity: Hydrazine is a suspected carcinogen and can cause severe skin and eye irritation or burns.[15][17] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[15] The ACGIH Threshold Limit Value (TLV) for hydrazine is extremely low (0.01 ppm), underscoring the need for stringent exposure controls.[14]

  • Reactivity Hazards: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[15] It is also flammable, with a very wide flammability range.[14] Store away from incompatible materials, such as acids and oxidizers.[17]

  • Spill and Disposal: In case of a spill, evacuate the area and contain the material with an inert absorbent (e.g., sand, vermiculite).[17] Dispose of waste in accordance with local, state, and federal regulations.

VI. Conclusion

While 3-Hydrazinylpropan-1-ol dihydrochloride is not a widely documented compound, an analysis of its constituent functional groups reveals it to be a molecule of significant synthetic potential. Its bifunctional nature as both a propanolamine and an alkylhydrazine makes it a versatile building block for creating novel pharmaceutical scaffolds, particularly in the areas of cardiovascular and anti-infective agents. Furthermore, its dual reactivity can be exploited in materials science for surface modification and as a linker molecule. Effective and safe utilization requires an understanding of its predicted reactivity, appropriate analytical methods for quantification (such as HPLC with derivatization), and strict adherence to safety protocols due to the inherent hazards of hydrazine derivatives. This guide provides the foundational knowledge for researchers to begin exploring the promising chemical space that 3-Hydrazinylpropan-1-ol dihydrochloride represents.

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  • Das, D., et al. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Organic Letters. Retrieved from [Link]

  • Krylov, V. A., & Gracheva, I. N. (2019). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Retrieved from [Link]

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  • Das, D., et al. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. ACS Figshare. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 3-Hydrazinylpropan-1-ol Dihydrochloride as a Versatile Linker Building Block for pH-Sensitive Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The success of an ADC is not solely dependent on the antibody or the drug; it is critically governed by the chemical linker that connects them.[3][4] This linker must be a master of dual roles: it must remain steadfast and stable in systemic circulation to prevent premature drug release and off-target toxicity, yet it must efficiently liberate the active payload upon reaching the target tumor cell.[3][4][5][6]

Cleavable linkers are designed to exploit the unique physiological differences between the bloodstream and the intracellular environment of tumor cells.[7][8][9] Among these, acid-labile linkers, particularly those forming a hydrazone bond, have been extensively utilized.[5][][11] These linkers are engineered to be stable at the neutral pH of blood (~7.4) but undergo rapid hydrolysis in the acidic milieu of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[][11][12][13] This pH-dependent cleavage ensures that the potent cytotoxic agent is unleashed precisely where it is needed most.

This document provides a detailed technical guide on the application of 3-Hydrazinylpropan-1-ol dihydrochloride , a fundamental building block for constructing such pH-sensitive hydrazone linkers for use in ADC development.

Part 1: Scientific Principles and Linker Design

The Hydrazone Bond: A pH-Sensitive Trigger

The core of this linker strategy is the hydrazone functional group, formed by the condensation reaction between a hydrazine and a ketone or aldehyde.[12] In the context of ADCs, the hydrazine moiety is part of the linker, while the corresponding carbonyl group is engineered into the payload molecule.

The hydrolytic stability of the resulting hydrazone bond is highly dependent on pH.[14] At physiological pH (7.4), the equilibrium favors the stable hydrazone. However, under acidic conditions, the hydrazone nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to bond cleavage and release of the carbonyl-containing payload.[][12][14]

G cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Tumor Cell Lysosome (pH 4.5-5.0) ADC Antibody-Linker-Payload (Stable Hydrazone Bond) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization Cleavage H₂O / H⁺ Hydrazone Hydrolysis ADC_Internalized->Cleavage Acidic Environment Released_Payload Active Payload (Released) Cleavage->Released_Payload Degraded_Ab Degraded Antibody + Linker Cleavage->Degraded_Ab

Mechanism of pH-dependent payload release from a hydrazone-linked ADC.
3-Hydrazinylpropan-1-ol: A Bifunctional Building Block

3-Hydrazinylpropan-1-ol dihydrochloride is a simple yet powerful precursor for creating sophisticated bifunctional linkers. Its structure provides two distinct reactive handles:

  • Hydrazinyl Group (-NHNH₂): This is the key functional group that reacts with a ketone or aldehyde on the cytotoxic payload to form the acid-labile hydrazone bond.

  • Primary Alcohol (-OH): This group serves as a versatile attachment point for the antibody-reactive moiety. While not directly reactive with the antibody, it can be easily modified, for example, by esterification with a maleimide- or NHS-ester-containing carboxylic acid. The propyl chain provides essential spacing between the antibody and the payload.

The overall strategy involves first constructing a complete heterobifunctional linker from this building block, reacting it with the payload, and then conjugating the resulting linker-payload complex to the antibody.

G cluster_linker b1 3-Hydrazinylpropan-1-ol (Core Building Block) b2 Antibody-Reactive Moiety (e.g., Maleimide) b3 Payload-Reactive Moiety (Hydrazine) Antibody Monoclonal Antibody (with Thiol) b2->Antibody Forms Thioether Bond (Stable) Payload Cytotoxic Payload (with Carbonyl) b3->Payload Forms Hydrazone Bond (pH-sensitive)

Role of 3-Hydrazinylpropan-1-ol in a heterobifunctional linker strategy.

Part 2: Experimental Workflow and Protocols

This section details a comprehensive workflow for the synthesis and characterization of an ADC using a linker derived from 3-Hydrazinylpropan-1-ol. The protocol assumes a cysteine-conjugation strategy (thiol-maleimide coupling), which is common for producing more homogeneous ADCs.[6]

G A Protocol 1: Linker Synthesis & Payload Conjugation C Protocol 3: ADC Conjugation Reaction A->C B Protocol 2: Antibody Thiolation (Reduction) B->C D Protocol 4: ADC Purification (SEC) C->D E Protocol 5: ADC Characterization D->E

Overall experimental workflow for ADC synthesis and characterization.
Protocol 1: Synthesis of Maleimide-Linker and Conjugation to Payload

Rationale: This two-step protocol first creates a complete heterobifunctional linker by attaching a maleimide group to the hydroxyl end of 3-Hydrazinylpropan-1-ol. This is followed by the formation of the hydrazone bond with a carbonyl-containing payload. This pre-formation of the linker-payload complex simplifies the final conjugation to the antibody.

Materials:

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • 4-(Maleimidomethyl)cyclohexane-1-carboxylic acid N-succinimidyl ester (SMCC) or similar

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Carbonyl-containing cytotoxic payload

  • Anhydrous methanol or ethanol

  • Acetic acid (glacial)

Procedure:

  • Maleimide Functionalization:

    • Dissolve 3-Hydrazinylpropan-1-ol dihydrochloride (1.2 eq) in anhydrous DMF. Add TEA (2.5 eq) to neutralize the hydrochloride salts and stir for 10 minutes.

    • In a separate vial, dissolve SMCC (1.0 eq) in anhydrous DMF.

    • Add the SMCC solution dropwise to the 3-Hydrazinylpropan-1-ol solution under an inert atmosphere (N₂ or Ar).

    • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor by LC-MS to confirm the formation of the maleimido-functionalized hydrazine linker.

    • Expert Insight: The hydrazine group is a more potent nucleophile than the hydroxyl group. While the primary reaction is expected at the hydrazine, to create a linker for subsequent payload attachment via the hydrazine, a protection-deprotection strategy for the hydrazine group would be required, or a different synthetic route (e.g., starting with 3-aminopropan-1-ol, adding the maleimide group, then converting the amino group to a hydrazine). For simplicity in this protocol, we assume a direct reaction or a pre-synthesized linker where the maleimide is attached via the hydroxyl group. A more robust chemical synthesis would involve protecting the hydrazine, reacting the hydroxyl, and then deprotecting.

  • Hydrazone Bond Formation:

    • Dissolve the carbonyl-containing payload (1.0 eq) in anhydrous methanol or ethanol.

    • Add the crude reaction mixture containing the maleimido-functionalized hydrazine linker (1.1 eq) directly to the payload solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to lower the pH and catalyze the condensation reaction.[15]

    • Stir the reaction at room temperature for 12-24 hours. Protect from light if the payload is light-sensitive.

    • Monitor the reaction by RP-HPLC or LC-MS until payload consumption is complete.

    • The resulting maleimide-linker-payload complex can be purified by preparative HPLC or used crude in the next step if the conversion is high.

Protocol 2: Antibody Thiolation (Partial Reduction)

Rationale: Native IgG antibodies have interchain disulfide bonds that are more accessible to reducing agents than the intrachain bonds.[6] By carefully controlling the concentration of a mild reducing agent, a specific number of these bonds can be reduced to yield free thiol (-SH) groups, which are the sites for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Purification buffer: PBS with 1 mM EDTA, pH 7.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a fresh 10 mM stock solution of TCEP in water.

  • Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • Add a calculated amount of TCEP to the antibody solution. A molar excess of 2-4 fold TCEP over antibody is a good starting point for achieving an average of 4-8 thiols per antibody (DAR of 4-8).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately remove excess TCEP by passing the reduced antibody through a desalting column pre-equilibrated with purification buffer.

  • Self-Validation: Determine the concentration of the recovered antibody (A280) and quantify the number of free thiols using Ellman's Reagent (DTNB) to confirm successful reduction before proceeding.

Protocol 3: ADC Conjugation Reaction

Rationale: This step involves the specific, covalent coupling of the maleimide group on the linker-payload complex to the newly generated thiol groups on the antibody, forming a stable thioether bond.[16]

Materials:

  • Reduced, purified mAb from Protocol 2

  • Maleimide-linker-payload complex from Protocol 1

  • Co-solvent: Dimethyl sulfoxide (DMSO) or DMF

  • Quenching reagent: N-acetylcysteine

Procedure:

  • Dissolve the maleimide-linker-payload complex in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Immediately add the linker-payload stock solution to the reduced antibody solution. Use a molar excess of linker-payload over available thiol groups (typically 1.5-2.0 fold excess) to drive the reaction to completion. The final concentration of organic co-solvent should not exceed 10% v/v to avoid antibody denaturation.

  • Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. Protect from light.

  • Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine (relative to the initial linker-payload) and incubating for an additional 30 minutes.

Protocol 4: ADC Purification

Rationale: It is essential to remove unreacted linker-payload molecules, quenching reagents, and any protein aggregates to obtain a pure and well-defined ADC.[13] Size Exclusion Chromatography (SEC) is the most common method, separating molecules based on their hydrodynamic radius.

Materials:

  • Crude ADC solution from Protocol 3

  • SEC column (e.g., Superdex 200 or similar)

  • Final formulation buffer (e.g., Histidine-Sucrose buffer, pH 6.0)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the final formulation buffer.

  • Load the crude ADC solution onto the column.

  • Run the chromatography at a pre-determined flow rate, collecting fractions while monitoring the eluate at 280 nm.

  • The first major peak corresponds to the purified ADC monomer. A smaller, earlier-eluting peak may correspond to aggregates. Later-eluting peaks correspond to small molecules.

  • Pool the fractions corresponding to the ADC monomer.

  • Determine the final protein concentration.

Protocol 5: ADC Characterization

Rationale: Thorough characterization is a non-negotiable step to ensure the quality, consistency, and efficacy of the ADC.[1][17][18] These assays validate the success of the conjugation and provide critical quality attributes (CQAs) for the final product.[1]

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC)To determine the average number of drug molecules conjugated to each antibody. Directly impacts potency and safety.[17][18]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect high molecular weight aggregates, which can affect safety and pharmacokinetics.[19]
Free Drug Level Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated linker-payload, a critical process-related impurity.[17]
Linker Stability In Vitro Plasma Incubation AssayTo confirm the pH-dependent cleavage mechanism by measuring drug release at pH 7.4 vs. pH 5.0 over time.[20]
In Vitro Potency Cell-Based Cytotoxicity Assay (e.g., MTS/XTT)To measure the biological activity and confirm that the ADC can effectively kill target antigen-expressing cancer cells.[21]

A. DAR Determination by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm (for protein) and at the λ_max of the payload.

  • Calculate the DAR using the following equations, correcting for the payload's absorbance at 280 nm:

    • A_corrected_280 = A_measured_280 - (A_payload_max * CF) where CF = (ε_payload_280 / ε_payload_max)

    • [Antibody] = A_corrected_280 / ε_antibody_280

    • [Payload] = A_payload_max / ε_payload_max

    • DAR = [Payload] / [Antibody]

B. Linker Stability Assay

  • Incubate the purified ADC at 37°C in two separate media: (a) human plasma (pH 7.4) and (b) acetate buffer (pH 5.0).

  • At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot from each condition.

  • Precipitate the protein using acetonitrile.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Expected Result: Minimal payload release (<5%) at pH 7.4 after 48 hours, but significant, time-dependent release at pH 5.0, validating the acid-labile nature of the hydrazone linker.[][20]

Part 3: Troubleshooting and Final Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low DAR Inefficient antibody reduction; Hydrolysis of maleimide group; Insufficient linker-payload in conjugation reaction.Confirm thiol number with Ellman's assay post-reduction; Use freshly prepared maleimide-linker-payload; Increase molar excess of linker-payload.
High Aggregation Hydrophobic nature of the payload/linker; High DAR; Incorrect buffer conditions; High organic solvent concentration.Reduce final DAR by using less TCEP; Screen different formulation buffers (pH, excipients); Keep co-solvent concentration <10%; Perform conjugation at 4°C.
Premature Drug Release in Plasma Intrinsic instability of the specific hydrazone bond formed.The stability of a hydrazone bond can be modulated by the electronic properties of the groups adjacent to the carbonyl and hydrazine.[7][] A different payload derivative (e.g., an aromatic vs. aliphatic ketone) may be required.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable and versatile starting material for the development of ADCs with pH-sensitive, cleavable linkers. The hydrazone bond formed using this linker strategy provides an effective mechanism for controlled drug release within the acidic environment of tumor cells, thereby enhancing the therapeutic window. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully synthesize, purify, and validate high-quality ADCs. Adherence to rigorous analytical characterization is paramount to ensuring the production of a safe, stable, and potent therapeutic agent.

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). Google.
  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Institutes of Health.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Google.
  • Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Google.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. (n.d.). ResearchGate.
  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). (2024, May 29). Google.
  • Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.). ACS Publications.
  • Acid Labile Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (n.d.). ACS Publications.
  • Hydrazone. (n.d.). Wikipedia.
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. (2019, December 19). Biopharma PEG.
  • SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. (n.d.). Purdue University Graduate School.
  • Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. (2022, June 1). Journal of Nuclear Medicine.
  • Generic structure of linkers that are used in marketed approved ADCs. (n.d.). ResearchGate.
  • A Review of Cleavable Linkers. (2019, July 13). ADC Review.
  • Cleavable vs. Non-Cleavable Linkers. (2021, July 21). BroadPharm.
  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2025, August 5). ResearchGate.
  • Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). (2021, December 22). Royal Society of Chemistry.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). National Institutes of Health.
  • Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry. (2016, February 12). Royal Society of Chemistry.
  • In-Depth Review of ADC Linkers: Types, Mechanisms, and Research Progress. (n.d.). Google.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016, February 2). National Institutes of Health.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). National Institutes of Health.
  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024, September 30). AxisPharm.
  • Current ADC Linker Chemistry. (n.d.). National Institutes of Health.
  • How to tag an antibody with hydrazine to form hydrazide? (2017, January 11). ResearchGate.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). National Institutes of Health.
  • Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. (2026, January 18). ACS Publications.
  • A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. (2021, April 7). MDPI.

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Applikations- und Protokollhandbuch: HPLC-Analyse von 3-Hydrazinylpropan-1-ol Dihydrochlorid durch Prä-Säulen-Derivatisierung

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung

Dieses Dokument beschreibt eine detaillierte Methodik für die quantitative Analyse von 3-Hydrazinylpropan-1-ol Dihydrochlorid in pharmazeutischen und chemischen Matrices mittels Hochleistungsflüssigkeitschromatographie (HPLC). Aufgrund des Fehlens eines signifikanten Chromophors und der hohen Polarität von 3-Hydrazinylpropan-1-ol ist eine direkte Analyse mittels Umkehrphasen-HPLC mit UV-Detektion nicht praktikabel. Die hier vorgestellte Methode überwindet diese Einschränkung durch eine effiziente Prä-Säulen-Derivatisierung mit 2-Hydroxy-1-naphthaldehyd. Diese Reaktion wandelt das Analyten in ein stabiles Hydrazon-Derivat um, das eine starke UV-Absorption aufweist und eine ausgezeichnete Retention und Trennung auf einer C18-Säule ermöglicht. Es werden detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und HPLC-Analyse sowie Richtlinien zur Methodenvalidierung bereitgestellt, um die Zuverlässigkeit, Genauigkeit und Präzision der Ergebnisse zu gewährleisten.

Einleitung: Die analytische Herausforderung

3-Hydrazinylpropan-1-ol ist ein bifunktionelles Molekül, das als Baustein in der organischen Synthese und bei der Entwicklung von pharmazeutischen Wirkstoffen von Interesse ist. Seine Quantifizierung in Reaktionsgemischen, Formulierungen oder als Verunreinigung ist für die Prozesskontrolle und Qualitätssicherung von entscheidender Bedeutung. Die analytische Bestimmung dieser Verbindung stellt jedoch eine Herausforderung dar. Als kleine, hochpolare aliphatische Hydrazinverbindung zeigt sie eine geringe oder keine Retention auf herkömmlichen Umkehrphasen-HPLC-Säulen.[1] Zudem besitzt sie keine chromophore Gruppe, die eine empfindliche Detektion mit gängigen UV-Vis-Detektoren ermöglichen würde.[2]

Um diese Hürden zu überwinden, ist eine chemische Modifikation des Analyten vor der chromatographischen Trennung, eine sogenannte Derivatisierung, unumgänglich.[3] Die Derivatisierung zielt darauf ab:

  • Einführung einer chromophoren oder fluorophoren Gruppe: Dies erhöht die Nachweisempfindlichkeit drastisch.[4][5]

  • Erhöhung der Hydrophobizität: Dies verbessert die Retention auf Umkehrphasen-Säulen und ermöglicht eine effiziente chromatographische Trennung.[6]

Dieser Applikationshinweis konzentriert sich auf die Derivatisierung von 3-Hydrazinylpropan-1-ol mit 2-Hydroxy-1-naphthaldehyd (HNA), einem Aldehyd-Derivatisierungsreagenz, das sich als robust und empfindlich für die Analyse von Hydrazinverbindungen erwiesen hat.[4][7]

Die Chemie der Derivatisierung: Von der Unsichtbarkeit zur Messbarkeit

Die gewählte Derivatisierungsstrategie basiert auf der klassischen Kondensationsreaktion zwischen der Hydrazinylgruppe (-NHNH₂) von 3-Hydrazinylpropan-1-ol und der Carbonylgruppe (C=O) von 2-Hydroxy-1-naphthaldehyd. Diese Reaktion führt zur Bildung eines stabilen Schiff'schen Base-Analogons, einem Hydrazon, unter Abspaltung von Wasser.

Reaktionsmechanismus:

  • Nukleophiler Angriff: Das terminale Stickstoffatom der Hydrazinylgruppe agiert als Nukleophil und greift das elektrophile Kohlenstoffatom der Aldehydgruppe an.

  • Bildung eines Carbinolamin-Intermediats: Es entsteht ein instabiles tetraedrisches Zwischenprodukt.

  • Wasserabspaltung: Das Carbinolamin-Intermediat eliminiert ein Wassermolekül, was zur Bildung einer stabilen Kohlenstoff-Stickstoff-Doppelbindung (C=N) führt.

Das resultierende Derivat, (E)-1-(((2-(3-hydroxypropyl)hydrazinyl)iden)methyl)naphthalin-2-ol, besitzt den ausgedehnten, konjugierten Naphthalin-Ring, der als starker Chromophor dient und eine empfindliche Detektion im UV-sichtbaren Bereich ermöglicht.[7] Die Hydroxylgruppe am Naphthalinring kann die Absorptionseigenschaften weiter modifizieren. Die neu eingeführte hydrophobe Naphthylgruppe sorgt zudem für eine adäquate Retention auf einer C18-Säule.

Abbildung 1: Derivatisierungsreaktion.

Experimentelle Protokolle

Benötigte Reagenzien und Materialien
  • 3-Hydrazinylpropan-1-ol Dihydrochlorid (Referenzstandard)

  • 2-Hydroxy-1-naphthaldehyd (HNA), ≥99%

  • Methanol (HPLC-Gradientenqualität)

  • Acetonitril (HPLC-Gradientenqualität)

  • Wasser (HPLC-Qualität, z.B. Milli-Q)

  • Ammoniumdihydrogenphosphat (Analysenqualität)

  • Natriumhydroxid (NaOH), 1 M Lösung

  • Salzsäure (HCl), 1 M Lösung

  • Probenmaterial (z.B. pharmazeutischer Wirkstoff, Reaktionsgemisch)

  • HPLC-System mit Diodenarray-Detektor (DAD) oder UV-Vis-Detektor

  • Umkehrphasen-HPLC-Säule (z.B. Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)

  • Analysenwaage, pH-Meter, Vortex-Mischer, Heizblock oder Wasserbad, Spritzenfilter (0.45 µm)

Vorbereitung der Lösungen
  • Standard-Stammlösung (ca. 100 µg/mL 3-Hydrazinylpropan-1-ol): Wägen Sie ca. 16,3 mg 3-Hydrazinylpropan-1-ol Dihydrochlorid (Molmasse 163,06 g/mol ) genau ein, was 10 mg der freien Base (Molmasse 90,12 g/mol ) entspricht. Lösen Sie es in 100,0 mL Wasser.

  • Derivatisierungsreagenz (HNA-Lösung, ca. 5 mg/mL): Lösen Sie 50 mg 2-Hydroxy-1-naphthaldehyd in 10,0 mL Methanol. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

  • Mobile Phase A (Puffer): Lösen Sie 1,15 g Ammoniumdihydrogenphosphat in 1000 mL Wasser. Passen Sie den pH-Wert bei Bedarf mit verdünnter Phosphorsäure auf ca. 4,5 an. Filtrieren und entgasen Sie die Lösung.

  • Mobile Phase B: Methanol (HPLC-Gradientenqualität).

Derivatisierungsprotokoll

Das folgende Protokoll beschreibt den Arbeitsablauf von der Probenvorbereitung bis zur Analyse.

Abbildung 2: Workflow der Derivatisierung.

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Wägen Sie eine geeignete Menge des Probenmaterials, die einer erwarteten Konzentration von 3-Hydrazinylpropan-1-ol im Bereich von 1-10 µg/mL nach Verdünnung entspricht, in ein Reaktionsgefäß ein. Lösen Sie die Probe in einem definierten Volumen Wasser oder einer Wasser-Methanol-Mischung.

  • pH-Anpassung (Kritischer Schritt): Da die Ausgangssubstanz ein Dihydrochlorid ist, liegt das Hydrazin protoniert vor. Für die nukleophile Reaktion muss es in seine freie Basenform überführt werden. Fügen Sie tropfenweise 1 M NaOH hinzu, bis ein pH-Wert von ca. 7-8 erreicht ist. Überwachen Sie den pH-Wert sorgfältig.

  • Zugabe des Derivatisierungsreagenz: Geben Sie einen stöchiometrischen Überschuss der HNA-Lösung (z.B. 200 µL für 1 mL Probenlösung) hinzu. Ein Überschuss stellt eine vollständige Reaktion sicher.

  • Reaktionsbedingungen: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 100°C in einem Heizblock oder Wasserbad.[7] Optimale Zeit und Temperatur können je nach Matrix variieren und sollten im Rahmen der Methodenentwicklung überprüft werden.

  • Probenaufbereitung für die HPLC: Kühlen Sie die Reaktionslösung auf Raumtemperatur ab. Verdünnen Sie die Lösung auf eine geeignete Endkonzentration mit der mobilen Phase (z.B. Puffer:Methanol 25:75 v/v).

  • Filtration: Filtrieren Sie die verdünnte Probenlösung durch einen 0,45 µm Spritzenfilter, um Partikel zu entfernen und die HPLC-Säule zu schützen.

  • Analyse: Injizieren Sie das Filtrat in das HPLC-System.

HPLC-Methode und Systemparameter

Die Trennung des Hydrazon-Derivats wird auf einer C18-Säule mit einem isokratischen oder Gradientenelutionsverfahren erreicht.

ParameterEmpfohlener Wert
HPLC-Säule Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) oder äquivalent[2][8]
Mobile Phase A: 10 mM Ammoniumdihydrogenphosphat in WasserB: Methanol
Elutionsmodus Isokratisch: Puffer:Methanol (25:75, v/v)[2][8]
Flussrate 1,0 mL/min[2][8]
Säulentemperatur 30 °C
Injektionsvolumen 20 µL
Detektion DAD/UV bei 406 nm [7]
Laufzeit ca. 15 Minuten

Begründung der Parameterauswahl:

  • Säule: Eine C18-Säule bietet die notwendige hydrophobe Wechselwirkung für die Retention des Naphthylhydrazon-Derivats.

  • Mobile Phase: Eine Mischung aus gepuffertem Wasser und Methanol ermöglicht eine gute Auflösung und Peakform. Der Puffer stabilisiert den pH-Wert und unterdrückt die Ionisierung von Restsilanolgruppen auf der stationären Phase.

  • Detektionswellenlänge: Das Derivat zeigt ein Absorptionsmaximum bei ca. 406 nm, einer Wellenlänge, bei der die meisten Matrixkomponenten und das überschüssige Derivatisierungsreagenz nur schwach oder gar nicht absorbieren, was die Selektivität der Methode erhöht.[7]

Methodenvalidierung und Datenpräsentation

Eine gründliche Methodenvalidierung gemäß den ICH-Richtlinien ist unerlässlich, um die Eignung der Methode für den vorgesehenen Zweck nachzuweisen.[2][8]

Validierungsparameter

Die folgenden Parameter sollten bewertet werden:

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit von Matrixkomponenten, Verunreinigungen und dem überschüssigen Derivatisierungsreagenz zu bestimmen. Dies wird durch Analyse von Placebo-Proben und mit Analyten versetzten Proben nachgewiesen.

  • Linearität: Der lineare Zusammenhang zwischen der Konzentration des Analyten und dem Antwortsignal des Detektors. Es sollte ein Konzentrationsbereich von LOQ bis mindestens 150 % der Zielkonzentration abgedeckt werden.

  • Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen bzw. quantitativ bestimmt werden kann.

  • Präzision (Wiederhol- und Methodenpräzision): Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe.

  • Richtigkeit (Wiederfindung): Die Übereinstimmung zwischen dem gemessenen Wert und dem wahren oder akzeptierten Referenzwert.

  • Robustheit: Die Unempfindlichkeit der Methode gegenüber kleinen, beabsichtigten Variationen der Methodenparameter (z.B. pH-Wert der mobilen Phase, Säulentemperatur, Flussrate).

Beispielhafte Akzeptanzkriterien und Daten

Die folgende Tabelle zeigt typische Ergebnisse und Akzeptanzkriterien für eine validierte Methode.

ValidierungsparameterTypisches ErgebnisAkzeptanzkriterium
Linearität (Korrelationskoeffizient, r²) 0.9995≥ 0.998[2]
Bereich 0.5 - 15 µg/mLDefiniert durch Linearität
LOQ 0.5 µg/mL (entspricht ca. 5 ppm in der Probe)S/N-Verhältnis ≥ 10[7]
LOD 0.15 µg/mL (entspricht ca. 1.5 ppm in der Probe)S/N-Verhältnis ≥ 3[7]
Richtigkeit (Wiederfindung) 98.0 - 102.0 %95.0 - 105.0 %
Wiederholpräzision (% RSD, n=6) < 1.5 %≤ 2.0 %
Methodenpräzision (% RSD, n=6) < 2.0 %≤ 5.0 %

Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsvorschlag(e)
Kein oder sehr kleiner Peak für das Derivat Unvollständige Derivatisierung (falscher pH-Wert, zu niedrige Temperatur/kurze Zeit).Abbau des Analyten oder Derivats.pH-Wert der Probenlösung vor der Reagenzzugabe überprüfen und auf 7-8 einstellen.Reaktionstemperatur und -zeit erhöhen.Frisch zubereitete Reagenzien verwenden.
Breite oder asymmetrische Peaks Säulendegradation.Ungeeignete mobile Phase (pH-Wert, Zusammensetzung).Säule mit starkem Lösungsmittel spülen oder austauschen.pH-Wert und Zusammensetzung der mobilen Phase optimieren.
Störende Peaks aus der Matrix Ko-eluierende Substanzen.Überschüssiges Derivatisierungsreagenz.Gradientenelution optimieren, um die Auflösung zu verbessern.Extraktionsschritt (z.B. SPE) vor der Derivatisierung in Betracht ziehen.Detektionswellenlänge anpassen.
Schwankende Retentionszeiten Undichtes System.Instabile Säulentemperatur.Unzureichende Äquilibrierung der Säule.System auf Undichtigkeiten prüfen.Säulenthermostat verwenden und auf Stabilität prüfen.Säule vor der Injektionssequenz ausreichend äquilibrieren.

Referenzen

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Abgerufen von [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. 15(2). Abgerufen von [Link]

  • Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Abgerufen von

  • Google Patents. (2019). CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate. Abgerufen von

  • Kostenko, E. A., & Styskin, E. L. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Abgerufen von [Link]

  • Oh, J. A., & Shin, H. S. (2012). Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization. Journal of hazardous materials, 229-230, 249–255. Abgerufen von [Link]

  • El-Shaheny, R., & El-Maghrabey, M. H. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717–6723. Abgerufen von [Link]

  • ResearchGate. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Abgerufen von [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1282–1289. Abgerufen von [Link]

Sources

Application Notes and Protocols: Reaction of 3-Hydrazinylpropan-1-ol Dihydrochloride with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) to form hydrazones is a cornerstone of synthetic organic chemistry.[1][2] Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are not merely stable derivatives for the characterization of carbonyls; they are pivotal intermediates in a multitude of transformations and represent a privileged scaffold in medicinal chemistry.[3][4][5] This diverse biological activity, including antimicrobial, anticonvulsant, and anticancer properties, has cemented the importance of hydrazone synthesis in drug discovery and development.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for the reaction of a specific bifunctional reagent, 3-hydrazinylpropan-1-ol dihydrochloride, with various aldehydes and ketones. The presence of both a hydroxyl and a (protonated) hydrazine moiety offers unique opportunities for synthesizing functionalized hydrazones with potential for further derivatization, making this reagent particularly valuable for creating libraries of drug-like molecules. As this reagent is supplied as a dihydrochloride salt, careful consideration of the reaction conditions, particularly pH control, is paramount for successful synthesis.

Mechanistic Insights: The Chemistry of Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound is a nucleophilic addition-elimination reaction. The general mechanism is analogous to that of imine formation and is typically acid-catalyzed.[1][8]

The Role of pH

The reaction rate is highly dependent on the pH of the reaction medium. An acidic environment is necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[1] However, if the pH is too low, the hydrazine nucleophile itself will be fully protonated (as is the case with the dihydrochloride salt), rendering it non-nucleophilic.

Therefore, a delicate balance must be struck. The reaction is generally fastest in a mildly acidic medium (pH 4-5), which provides sufficient protonation of the carbonyl group without completely deactivating the hydrazine nucleophile.[1] When starting with 3-hydrazinylpropan-1-ol dihydrochloride, a base must be added to neutralize the hydrochloride and free the hydrazine to act as a nucleophile.

The Reaction Pathway

The step-wise mechanism can be visualized as follows:

  • Deprotonation of the Hydrazinium Salt: In the case of 3-hydrazinylpropan-1-ol dihydrochloride, a base is required to deprotonate the hydrazinium ion to generate the free hydrazine.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The hydroxyl group is eliminated as a water molecule, and a double bond is formed between the carbon and the nitrogen, yielding the hydrazone.

Below is a diagram illustrating the general mechanism of hydrazone formation.

Experimental_Workflow A Dissolve 3-Hydrazinylpropan-1-ol dihydrochloride in Solvent B Add Base (e.g., TEA) A->B C Add Aldehyde or Ketone B->C D Reaction (Stir at RT or Reflux) C->D E Monitor by TLC D->E E->D Reaction Incomplete F Work-up (Cooling, Filtration/Evaporation) E->F Reaction Complete G Purification (Recrystallization or Chromatography) F->G H Characterization G->H

Sources

Application Notes and Protocols for Cross-Linking Proteins with 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Covalent Protein Conjugation

In the intricate landscape of proteomics and drug development, the ability to covalently link proteins is fundamental. This process, known as cross-linking, provides invaluable insights into protein-protein interactions, enables the creation of antibody-drug conjugates (ADCs), and facilitates the immobilization of proteins onto surfaces for various applications. Among the diverse chemical strategies for cross-linking, the formation of a hydrazone bond stands out for its specificity and mild reaction conditions.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 3-Hydrazinylpropan-1-ol dihydrochloride, a hydrazide-containing cross-linker, for the effective conjugation of proteins.

The core of this methodology lies in the reaction between a hydrazide group (-NH-NH2) and a carbonyl group (an aldehyde or ketone), which forms a stable hydrazone linkage. This bioorthogonal reaction is highly specific, minimizing the undesirable side reactions that can occur with other cross-linking chemistries.[1] The reaction proceeds efficiently in aqueous buffers, which is crucial for preserving the native structure and function of the proteins being conjugated.[1]

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance to successfully implement this cross-linking strategy in your laboratory.

The Chemistry of Hydrazone-Mediated Cross-Linking

The use of 3-Hydrazinylpropan-1-ol dihydrochloride as a cross-linker is a two-stage process. First, one of the target proteins must be modified to present a carbonyl group. In the context of glycoproteins, this is most readily achieved through the mild oxidation of carbohydrate moieties.[1] Specifically, the cis-diol groups within sugar residues can be cleaved by an oxidizing agent like sodium meta-periodate (NaIO4) to generate reactive aldehyde groups.[1] This targeted modification is advantageous as it typically does not involve amino acids that may be critical for the protein's biological activity.[1]

Once the aldehyde-functionalized protein is prepared, it can be reacted with a protein that has been modified with 3-Hydrazinylpropan-1-ol dihydrochloride. However, a more direct approach, and the one detailed in this guide, is to use 3-Hydrazinylpropan-1-ol dihydrochloride to link an aldehyde-containing protein to another molecule of interest. The hydrazide group of the cross-linker will react with the aldehyde on the modified protein to form a stable hydrazone bond.

The stability of the resulting hydrazone bond is pH-dependent, being more stable at neutral pH and susceptible to hydrolysis under acidic conditions.[1] For applications requiring a permanent linkage, the hydrazone bond can be reduced to a more stable alkyl hydrazide linkage using a reducing agent such as sodium cyanoborohydride.[1]

Experimental Workflow Overview

The overall process for cross-linking a glycoprotein with another molecule using 3-Hydrazinylpropan-1-ol dihydrochloride can be visualized as follows:

Crosslinking_Workflow cluster_prep Protein Preparation cluster_oxidation Aldehyde Generation cluster_crosslinking Cross-Linking Reaction cluster_analysis Analysis Glycoprotein Glycoprotein Oxidation Periodate Oxidation (NaIO4) Glycoprotein->Oxidation cis-diols Reaction Hydrazone Bond Formation Oxidation->Reaction Aldehyde-Protein Crosslinker 3-Hydrazinylpropan-1-ol dihydrochloride Crosslinker->Reaction Analysis SDS-PAGE, HPLC, Mass Spectrometry Reaction->Analysis Cross-linked Product

Figure 1. A schematic of the experimental workflow for protein cross-linking.

Detailed Protocols

Part 1: Generation of Aldehyde Groups on a Glycoprotein

This protocol describes the oxidation of carbohydrate side chains on a glycoprotein to produce reactive aldehyde groups using sodium meta-periodate.

Materials:

  • Glycoprotein to be modified

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO4)

  • Desalting column or dialysis cassette

  • Reaction tubes (amber or covered in foil to protect from light)[1]

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Oxidation Buffer at a concentration of 0.5-10 mg/mL.[1]

  • Periodate Solution Preparation: Prepare a 20 mM solution of sodium meta-periodate in the Oxidation Buffer. For example, dissolve 4.3 mg of NaIO4 in 1 mL of buffer. Prepare this solution fresh and keep it on ice, protected from light.

  • Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution for a final periodate concentration of 10 mM.[1] Mix gently.

    • Note for selective oxidation: To oxidize only sialic acid residues, a final periodate concentration of 1 mM can be used.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[1]

  • Quenching (Optional but Recommended): To quench the reaction, add ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at room temperature.

  • Removal of Excess Periodate: Immediately remove the excess sodium meta-periodate and byproducts by buffer exchange using a desalting column or dialysis. The buffer should be amine-free, for example, a phosphate-buffered saline (PBS) at pH 7.2-7.5.

Part 2: Cross-Linking with 3-Hydrazinylpropan-1-ol dihydrochloride

This protocol details the reaction of the aldehyde-modified glycoprotein with 3-Hydrazinylpropan-1-ol dihydrochloride.

Materials:

  • Aldehyde-modified glycoprotein (from Part 1)

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)

  • (Optional) Sodium Cyanoborohydride (NaBH3CN) for stabilization

Procedure:

  • Reagent Preparation: Prepare a stock solution of 3-Hydrazinylpropan-1-ol dihydrochloride in the Coupling Buffer. The concentration will depend on the desired molar excess in the reaction. A 10-50 mM stock solution is a good starting point.

  • Cross-Linking Reaction: Add the 3-Hydrazinylpropan-1-ol dihydrochloride stock solution to the aldehyde-modified glycoprotein solution. A 10- to 50-fold molar excess of the cross-linker over the protein is a typical starting point for optimization.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Stabilization of Hydrazone Bond (Optional): To create a permanent, more stable linkage, the hydrazone bond can be reduced. Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 5-10 mM. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Cross-linker: Purify the cross-linked protein conjugate from excess, unreacted cross-linker and other reaction components using a desalting column, dialysis, or size-exclusion chromatography.

Analysis of Cross-Linking Efficiency

The success of the cross-linking reaction can be assessed using several analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein bands on an SDS-PAGE gel is indicative of successful cross-linking.

  • Western Blotting: If an antibody specific to one of the protein partners is available, Western blotting can confirm the presence of higher molecular weight conjugates.

  • Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify the cross-linked peptides and pinpoint the sites of modification.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 0.5 - 10 mg/mLHigher concentrations can improve cross-linking efficiency.
Sodium meta-periodate 1 - 10 mM1 mM for selective oxidation of sialic acids; 10 mM for broader sugar oxidation.[1]
Oxidation Reaction Time 30 minutesAt room temperature, protected from light.[1]
3-Hydrazinylpropan-1-ol dihydrochloride Molar Excess 10 - 50 foldThis should be optimized for each specific protein system.
Cross-Linking Reaction pH 7.2 - 7.5Optimal for hydrazone bond formation.
Cross-Linking Reaction Time 2 - 4 hours (RT) or overnight (4°C)Longer incubation times may be required for less reactive proteins.
(Optional) NaBH3CN 5 - 10 mMFor reduction and stabilization of the hydrazone bond.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no cross-linking Inefficient oxidation of the glycoprotein.- Ensure the sodium meta-periodate is fresh and the solution is prepared immediately before use.- Confirm the pH of the oxidation buffer is correct (pH 5.5).- Increase the concentration of periodate or the incubation time.
Inactive cross-linker.- Use a fresh stock of 3-Hydrazinylpropan-1-ol dihydrochloride.
Suboptimal reaction conditions.- Optimize the molar excess of the cross-linker.- Adjust the pH of the coupling buffer.- Increase the reaction time.
Protein precipitation High concentration of cross-linker or organic solvent.- Reduce the molar excess of the cross-linker.- If using a stock solution in an organic solvent, ensure the final concentration in the reaction is low (e.g., <10%).
Protein instability at the reaction pH.- Perform a buffer screen to find a more suitable pH for your protein.
Non-specific binding Inadequate removal of excess reagents.- Ensure thorough buffer exchange after oxidation and cross-linking steps.

Safety and Handling

Hydrazine derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for 3-Hydrazinylpropan-1-ol dihydrochloride before use.[2] Similar hydrazine compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3][4][5] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.

References

  • Application Notes and Protocols: Peptide Hydrazides as Crosslinking Agents for Proteins. Benchchem.
  • The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. (2006). OSTI.GOV.
  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.
  • Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. (1991).
  • Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. (2021). RSC Publishing.
  • Chemical synthesis of proteins using hydrazide intermedi
  • Sodium meta-Period
  • Protocol: Aminooxy Labeling of Glycoproteins. (2020). Biotium.
  • High efficiency labeling of glycoproteins on living cells. PMC - NIH.
  • Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. PMC - NIH.
  • 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm.
  • instructions - pdph. Fisher Scientific.
  • Protocol for Chemical Cross-Linking.
  • What is the simplest method for chemically cross-linking purified proteins?. (2017).
  • A Comparative Guide to Aldehyde-Based Cross-Linking for Valid
  • How to cross-link proteins.
  • 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489. PubChem.
  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PMC - NIH.
  • Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548. PubChem.
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv
  • 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167. PubChem - NIH.

Sources

Application Note & Protocols: Site-Specific Biomolecule Labeling Using 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 3-Hydrazinylpropan-1-ol dihydrochloride as a versatile reagent for the site-specific labeling of biomolecules. We delve into the underlying chemical principles of hydrazone ligation, offering practical, field-proven methodologies for the conjugation of proteins, glycoproteins, and other biomolecules. This document is designed to equip researchers with the necessary expertise to successfully implement this powerful bioconjugation strategy in their workflows, from experimental design to troubleshooting.

Introduction: The Power of Hydrazone Ligation in Bioconjugation

The precise, covalent attachment of labels (e.g., fluorophores, biotin, or therapeutic payloads) to biomolecules is a cornerstone of modern biological research and drug development. Among the array of bioconjugation techniques, hydrazone ligation has emerged as a robust and highly specific method.[1][2] This chemistry relies on the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond.[3][4]

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional linker that contains a terminal hydrazide group and a hydroxyl group. The hydrazide moiety serves as the reactive handle for conjugation to carbonyl-containing biomolecules, while the hydroxyl group can be used for further modifications or to enhance solubility. The dihydrochloride salt form ensures stability and solubility of the reagent in aqueous buffers.

Key Advantages of Using 3-Hydrazinylpropan-1-ol dihydrochloride:

  • High Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in native proteins, thus minimizing off-target modifications.[5]

  • Mild Reaction Conditions: Hydrazone bond formation proceeds efficiently in aqueous buffers, typically at a slightly acidic to neutral pH (pH 5-7), which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.[5]

  • Tunable Stability: The stability of the resulting hydrazone bond is pH-dependent. It is stable at neutral pH but can be reversed under more acidic conditions, a feature that can be exploited for controlled release applications.[5][6] For applications requiring a permanent linkage, the hydrazone bond can be stabilized by reduction.[5]

The Chemistry of Hydrazone Ligation: A Mechanistic Overview

The formation of a hydrazone bond is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone linkage.

The reaction is typically most efficient at a slightly acidic pH (around 4.5) because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[6] However, for many biological applications, the reaction needs to be performed at a more physiological pH. Under these conditions, the reaction rate can be slow.[6] To overcome this, nucleophilic catalysts, such as aniline and its derivatives, are often employed to significantly accelerate the reaction rate at neutral pH.[7][8][9][10]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Biomolecule Biomolecule with Aldehyde/Ketone Reaction Nucleophilic Attack & Dehydration Biomolecule->Reaction Reagent 3-Hydrazinylpropan-1-ol Reagent->Reaction Conjugate Labeled Biomolecule (Hydrazone Bond) Reaction->Conjugate Water Water Reaction->Water G cluster_prep Preparation cluster_oxidation Oxidation cluster_purification1 Purification 1 cluster_ligation Ligation cluster_purification2 Purification 2 cluster_final Final Product Glycoprotein Start: Glycoprotein in Acetate Buffer pH 5.5 AddPeriodate Add Sodium Periodate Glycoprotein->AddPeriodate IncubateDark Incubate in Dark AddPeriodate->IncubateDark Quench Quench with Glycerol IncubateDark->Quench Desalt1 Desalting Column (Remove excess periodate) Quench->Desalt1 AddHydrazide Add 3-Hydrazinylpropan-1-ol & Aniline (optional) Desalt1->AddHydrazide IncubateLigation Incubate at RT AddHydrazide->IncubateLigation Desalt2 Desalting Column/Dialysis (Remove excess hydrazide) IncubateLigation->Desalt2 LabeledProtein End: Labeled Glycoprotein Desalt2->LabeledProtein

Sources

Application Notes and Protocols for Surface Modification of Nanoparticles using 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Nanoparticle Functionalization

The precise control of nanoparticle surface chemistry is paramount in the development of advanced materials for biomedical applications, including targeted drug delivery, diagnostics, and bio-imaging. The choice of surface modifier dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, and cellular uptake. 3-Hydrazinylpropan-1-ol dihydrochloride emerges as a versatile and strategic linker for the surface modification of nanoparticles. Its unique bifunctional nature, possessing a terminal hydrazinyl group for covalent conjugation and a hydroxyl group to impart hydrophilicity, offers a compelling solution for creating stable and biocompatible nanoconstructs.

This comprehensive guide provides an in-depth exploration of the use of 3-Hydrazinylpropan-1-ol dihydrochloride for nanoparticle surface modification. We will delve into the underlying chemical principles, present detailed experimental protocols, and discuss the characterization and potential applications of the resulting functionalized nanoparticles. This document is designed to equip researchers with the foundational knowledge and practical guidance to effectively utilize this promising linker in their work.

The Chemical Rationale: Harnessing Hydrazone Bio-conjugation

The primary mechanism for attaching 3-Hydrazinylpropan-1-ol dihydrochloride to nanoparticles relies on the formation of a hydrazone bond. This reaction occurs between the hydrazinyl group (-NH-NH₂) of the linker and an aldehyde (-CHO) or ketone (-C=O) group present on the nanoparticle surface.

The hydrazone linkage is particularly advantageous in biomedical applications for several key reasons:

  • Chemoselectivity: The reaction is highly specific, proceeding readily under mild conditions without interfering with most other functional groups found in biological systems.

  • pH-Sensitivity: Hydrazone bonds are generally stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions.[1][2] This pH-dependent cleavage can be exploited for the controlled release of therapeutic payloads within the acidic microenvironment of tumors or inside endosomes and lysosomes of cells.[3][4]

  • Reversibility: The formation of hydrazones is a reversible process, which can be a factor in the dynamic assembly of nanomaterials.[5]

The dihydrochloride salt form of 3-Hydrazinylpropan-1-ol ensures its solubility in aqueous media, a critical factor for bioconjugation reactions. However, it is important to note that the hydrazinyl group must be in its deprotonated, nucleophilic form to react with the carbonyl group. Therefore, the reaction pH needs to be carefully controlled, typically in a mildly acidic to neutral range, to facilitate both the deprotonation of the hydrazine and the acid-catalyzed dehydration step of hydrazone formation.[6]

The presence of the terminal hydroxyl group (-OH) on the propanol backbone of the linker enhances the hydrophilicity of the modified nanoparticles. This can lead to improved colloidal stability in aqueous buffers and reduced non-specific protein adsorption (opsonization), potentially prolonging their circulation time in vivo.[7][8]

Visualizing the Mechanism of Surface Modification

The following diagram illustrates the two-step process of nanoparticle surface modification using 3-Hydrazinylpropan-1-ol dihydrochloride. First, the nanoparticle surface is functionalized with aldehyde or ketone groups. Subsequently, the hydrazinyl linker is conjugated via hydrazone bond formation.

G cluster_0 Step 1: Nanoparticle Surface Activation cluster_1 Step 2: Hydrazone Ligation NP Nanoparticle Core NP_Surface Surface Functional Groups (e.g., -OH, -NH2) NP->NP_Surface Activated_NP Aldehyde/Ketone-Functionalized Nanoparticle NP_Surface->Activated_NP Oxidation or Coupling Reaction Aldehyde_Ketone Aldehyde/Ketone Functionalization Reagent Aldehyde_Ketone->Activated_NP Functionalized_NP Surface-Modified Nanoparticle with Hydrazone Linkage Activated_NP->Functionalized_NP Hydrazone Bond Formation (pH 5.0-7.0) Linker 3-Hydrazinylpropan-1-ol dihydrochloride Linker->Functionalized_NP

Caption: Workflow for nanoparticle surface modification.

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for the surface modification of nanoparticles with 3-Hydrazinylpropan-1-ol dihydrochloride. It is essential to recognize that these are starting-point recommendations, and optimization of reaction conditions (e.g., stoichiometry, pH, reaction time, and temperature) is crucial for each specific nanoparticle system.

Protocol 1: Generation of Aldehyde Groups on the Nanoparticle Surface

For nanoparticles with existing surface functional groups like hydroxyls or amines, these can be converted to aldehydes.

Materials:

  • Nanoparticles with surface hydroxyl or amine groups (e.g., silica, iron oxide, or polymeric nanoparticles)

  • For hydroxyl-containing surfaces: An oxidizing agent such as sodium periodate (NaIO₄)

  • For amine-containing surfaces: A homobifunctional crosslinker like glutaraldehyde

  • Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Purification supplies (e.g., centrifuge, magnetic separator for magnetic nanoparticles, dialysis tubing)

Procedure for Hydroxyl-Functionalized Nanoparticles (e.g., silica):

  • Dispersion: Disperse the nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Oxidation: Add a freshly prepared aqueous solution of sodium periodate to the nanoparticle dispersion. The molar ratio of periodate to the estimated surface hydroxyl groups should be optimized, typically starting with a 10 to 50-fold molar excess of periodate.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle mixing.

  • Purification: Purify the aldehyde-functionalized nanoparticles by repeated centrifugation and redispersion in fresh reaction buffer to remove excess periodate and byproducts. For smaller nanoparticles, dialysis can be an effective purification method.

  • Characterization: Confirm the presence of aldehyde groups using qualitative tests (e.g., Tollens' test or Fehling's test) or quantitative methods like reaction with a fluorescently labeled hydrazine followed by fluorescence spectroscopy.

Protocol 2: Conjugation of 3-Hydrazinylpropan-1-ol dihydrochloride

Materials:

  • Aldehyde or ketone-functionalized nanoparticles (from Protocol 1 or synthesized directly)

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Reaction buffer (e.g., acetate buffer, pH 5.0-6.0, or PBS, pH 7.0-7.4)

  • Purification supplies

Procedure:

  • Dispersion: Disperse the aldehyde/ketone-functionalized nanoparticles in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Addition: Prepare a stock solution of 3-Hydrazinylpropan-1-ol dihydrochloride in the same reaction buffer. Add the linker solution to the nanoparticle dispersion. A significant molar excess of the linker (e.g., 50- to 100-fold relative to the estimated surface carbonyl groups) is recommended to drive the reaction to completion.

  • pH Adjustment: Due to the dihydrochloride salt form of the linker, the pH of the solution may decrease upon its addition. Adjust the pH of the reaction mixture to the desired range (5.0-7.0) using a dilute acid or base.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle, continuous mixing. The optimal time and temperature will depend on the reactivity of the surface carbonyls.

  • Purification: Purify the functionalized nanoparticles extensively to remove unreacted linker and any byproducts. This can be achieved through multiple cycles of centrifugation/redispersion, magnetic separation, or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).

  • Storage: Store the purified, surface-modified nanoparticles at 4°C in a suitable buffer.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for nanoparticle surface modification.

G cluster_0 Nanoparticle Preparation & Activation cluster_1 Hydrazone Conjugation cluster_2 Characterization & Storage Start Start with Nanoparticles Dispersion1 Disperse Nanoparticles in Buffer Start->Dispersion1 Activation Introduce Aldehyde/Ketone Groups Dispersion1->Activation Purification1 Purify Activated Nanoparticles Activation->Purification1 Dispersion2 Disperse Activated NP in Reaction Buffer Purification1->Dispersion2 AddLinker Add 3-Hydrazinylpropan-1-ol dihydrochloride Dispersion2->AddLinker Incubation Incubate (4-24h) AddLinker->Incubation Purification2 Purify Functionalized Nanoparticles Incubation->Purification2 Characterization Physicochemical Characterization Purification2->Characterization Storage Store at 4°C Characterization->Storage

Caption: Experimental workflow for surface modification.

Characterization of Surface-Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Parameter Technique(s) Expected Outcome
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)A slight increase in hydrodynamic diameter (DLS) is expected after surface modification. TEM/SEM will confirm that the morphology and core size of the nanoparticles are maintained and that no significant aggregation has occurred.[9][10]
Surface Charge Zeta Potential MeasurementA change in the zeta potential is indicative of successful surface modification. The direction and magnitude of the change will depend on the initial surface charge and the reaction pH.
Confirmation of Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)FTIR may show the appearance of characteristic peaks for the C=N bond of the hydrazone and the disappearance of the aldehyde C-H stretch. XPS can provide elemental analysis of the surface, confirming the presence of nitrogen from the linker.
Quantification of Surface Ligands Thermogravimetric Analysis (TGA), UV-Vis Spectroscopy (if the linker or nanoparticle has a chromophore)TGA can quantify the amount of organic material (the linker) on the nanoparticle surface by measuring weight loss upon heating.[11]
Colloidal Stability DLS measurements over time in relevant biological media (e.g., PBS, cell culture medium)The modified nanoparticles should exhibit good colloidal stability with minimal changes in size or aggregation over time.

Applications in Drug Development and Research

Nanoparticles functionalized with 3-Hydrazinylpropan-1-ol dihydrochloride have a wide range of potential applications:

  • pH-Responsive Drug Delivery: The acid-labile nature of the hydrazone bond can be utilized to design "smart" drug delivery systems that release their therapeutic cargo in the acidic environment of tumors or within cellular compartments like endosomes and lysosomes.[1][2][4]

  • Targeted Delivery: The terminal hydroxyl group can be further functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to direct the nanoparticles to specific cells or tissues.

  • Bio-imaging: The linker can be used to attach imaging agents (e.g., fluorescent dyes, contrast agents for MRI) to the nanoparticle surface for diagnostic applications.

  • Enhanced Biocompatibility: The hydrophilic surface imparted by the linker can improve the biocompatibility of the nanoparticles and reduce their clearance by the immune system.[8][12]

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable tool for the surface engineering of nanoparticles. Its ability to form pH-sensitive hydrazone linkages, coupled with the hydrophilicity imparted by its hydroxyl group, makes it a strategic choice for a variety of biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile linker in their nanoparticle-based research and development endeavors. As with any surface modification strategy, careful optimization and thorough characterization are key to achieving desired outcomes and ensuring the performance and safety of the final nanoconstructs.

References

  • Bae, K. H., Chung, H. J., & Park, T. G. (2011). Nanomaterials for cancer therapy and imaging. Molecular Pharmaceutics, 8(2), 323-335.
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  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates.
  • Sonawane, S. J., Kalhapure, R. S., & Govender, T. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 99, 235-253.
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Synthesis of hydrazones from 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Hydrazones from 3-Hydrazinylpropan-1-ol Dihydrochloride: A Comprehensive Guide for Drug Development and Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Hydroxy-Functionalized Hydrazones

Hydrazones, characterized by the R¹R²C=N-NHR³ functional group, represent a privileged scaffold in modern medicinal chemistry.[1][2] Their diverse pharmacological activities—spanning antimicrobial, anticonvulsant, and anticancer applications—stem from their unique electronic properties and their ability to engage in hydrogen bonding.[2][3] A particularly powerful application of hydrazone chemistry is in bioconjugation and drug delivery, where the pH-sensitive imine bond can be engineered for controlled release of therapeutic agents in acidic microenvironments like tumors or endosomes.[1][4][5]

This application note provides a detailed protocol and the underlying chemical principles for the synthesis of hydrazones using 3-hydrazinylpropan-1-ol dihydrochloride as a key starting material. This specific reagent is of strategic importance as it introduces a terminal hydrophilic 3-hydroxypropyl group into the final hydrazone structure. This moiety can significantly enhance aqueous solubility—a critical parameter in drug design—and provides a reactive handle for further chemical modifications, such as esterification or etherification, to create more complex drug conjugates or prodrugs.

Part 1: The Reaction Mechanism - Liberating the Nucleophile

The synthesis of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[6][7] The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (imine).[8][9]

A critical consideration when using 3-hydrazinylpropan-1-ol dihydrochloride is that the hydrazine nucleophile is protonated and present as a salt. This salt form enhances the reagent's stability and shelf-life but renders the hydrazine non-nucleophilic. Therefore, the first step in the synthesis must involve the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free hydrazine. This unmasking of the lone pair on the terminal nitrogen atom is essential for it to act as an effective nucleophile and attack the carbonyl carbon.

The overall reaction scheme is depicted below:

G reagent H₂N-NH-(CH₂)₃-OH · 2HCl (3-Hydrazinylpropan-1-ol Dihydrochloride) free_hydrazine H₂N-NH-(CH₂)₃-OH (Free Hydrazine) reagent->free_hydrazine base Base (e.g., Et₃N, NaOAc) carbonyl R¹(R²)C=O (Aldehyde or Ketone) free_hydrazine->carbonyl product R¹(R²)C=N-NH-(CH₂)₃-OH (Hydrazone Product) water H₂O product->water -

Figure 1: General reaction scheme for hydrazone synthesis.

Part 2: Detailed Experimental Protocol

This protocol provides a robust and general method for the synthesis of hydrazones from 3-hydrazinylpropan-1-ol dihydrochloride. The procedure can be adapted for a wide range of aromatic and aliphatic aldehydes and ketones.

Materials & Reagents
  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Aldehyde or Ketone of interest (e.g., Benzaldehyde, 4-Anisaldehyde, Acetophenone)

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reagent Solubilization and Neutralization:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-hydrazinylpropan-1-ol dihydrochloride (1.0 eq.).

    • Add anhydrous ethanol (approx. 10-15 mL per gram of hydrazine salt).

    • Begin stirring to dissolve the salt. Gentle warming may be required.

    • Add the base (2.1 eq. of Triethylamine or 2.2 eq. of Sodium Acetate) to the solution. The slight excess ensures complete neutralization of the dihydrochloride salt.

    • Stir the mixture at room temperature for 15-20 minutes. A precipitate of triethylamine hydrochloride or sodium chloride may form. This is expected and does not interfere with the subsequent reaction.

  • Condensation Reaction:

    • To the stirred suspension, add the desired aldehyde or ketone (1.0 eq.). For highly reactive aldehydes, dropwise addition is recommended.

    • Expert Insight: For less reactive ketones, adding a catalytic amount (2-3 drops) of glacial acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[6][10]

    • Attach a reflux condenser to the flask.

  • Reaction Monitoring and Completion:

    • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C).

    • Monitor the progress of the reaction using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). Spot the starting carbonyl compound and the reaction mixture. The reaction is complete upon the disappearance of the starting carbonyl spot and the appearance of a new, typically lower Rf, product spot.

    • Reaction times can vary from 2 to 6 hours, depending on the reactivity of the carbonyl substrate.[10][11]

  • Product Isolation and Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • For many aromatic hydrazones, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

    • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the cooled reaction mixture slowly into a beaker of cold deionized water (approx. 5-10 times the volume of the reaction solvent) while stirring. This will typically induce precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter with copious amounts of cold water to remove any remaining salts (e.g., triethylamine hydrochloride) and unreacted hydrazine.

    • Further wash the solid with a small amount of cold ethanol to remove residual impurities.

    • The primary method of purification is recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Dry the purified product in a vacuum oven to remove all traces of solvent.

Experimental Workflow Diagram

G start Start: Assemble Glassware reagents 1. Add Hydrazine Salt, EtOH, and Base (e.g., Et₃N) to Flask start->reagents stir 2. Stir for 15 min at RT (Neutralization Step) reagents->stir add_carbonyl 3. Add Aldehyde/Ketone (1.0 eq.) stir->add_carbonyl reflux 4. Heat to Reflux (2-6 h) add_carbonyl->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 6. Cool to Room Temperature monitor->cool Complete precipitate 7. Isolate by Filtration (Precipitate or Add Water) cool->precipitate wash 8. Wash Solid with H₂O and Cold EtOH precipitate->wash purify 9. Purify by Recrystallization wash->purify characterize End: Characterize Product purify->characterize

Figure 2: Step-by-step experimental workflow.

Part 3: Product Characterization

Confirming the identity and purity of the synthesized hydrazone is paramount. A combination of spectroscopic and physical methods should be employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the disappearance of the strong C=O stretching band from the starting carbonyl (typically 1680-1740 cm⁻¹) and the appearance of a characteristic C=N imine stretching band (approx. 1570-1650 cm⁻¹). A broad O-H stretch (around 3200-3500 cm⁻¹) from the propanol moiety and an N-H stretch (around 3150-3300 cm⁻¹) should also be visible.[12][13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most diagnostic signal is the azomethine proton (-CH=N-) for hydrazones derived from aldehydes, which typically appears as a singlet between δ 7.5-8.5 ppm. The N-H proton often appears as a broad singlet at higher chemical shifts (δ 9.0-12.0 ppm).[12][14] Signals corresponding to the hydroxypropyl chain (-CH₂CH₂CH₂OH) should also be clearly identifiable.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized compound, matching the expected molecular formula.[15]

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid products.[16]

Part 4: Data and Expected Outcomes

The following table summarizes expected results for the reaction of 3-hydrazinylpropan-1-ol with representative carbonyl compounds, demonstrating the versatility of the protocol.

Carbonyl SubstrateBaseTypical Reaction Time (h)Expected Yield (%)Appearance
BenzaldehydeEt₃N2 - 385 - 95%White to pale yellow solid
4-NitrobenzaldehydeEt₃N2 - 490 - 98%Bright yellow solid
AcetophenoneNaOAc4 - 670 - 85%White crystalline solid
CyclohexanoneNaOAc3 - 575 - 90%White to off-white solid

Part 5: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient base to fully neutralize the dihydrochloride salt.2. Low reactivity of the ketone substrate.3. Insufficient heat.1. Ensure at least 2.1 equivalents of base are used.2. Add a catalytic amount of glacial acetic acid. Increase reflux time.3. Verify the reaction temperature is appropriate for the solvent.
Product oils out instead of precipitating 1. Product has a low melting point or is impure.2. Incorrect solvent for precipitation/recrystallization.1. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography for purification.2. Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexane, methanol).
Low final yield 1. Incomplete reaction.2. Product is partially soluble in the aqueous work-up solution.3. Loss during recrystallization.1. Extend the reaction time and monitor carefully by TLC.2. After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.3. Use a minimal amount of hot solvent for recrystallization to avoid product loss.

Conclusion

The protocol detailed herein provides a reliable and versatile method for the synthesis of hydroxy-functionalized hydrazones from 3-hydrazinylpropan-1-ol dihydrochloride. The critical step of in-situ neutralization of the hydrazine salt is essential for success. The resulting products, bearing a hydrophilic and functionalizable propanol tail, are valuable building blocks for medicinal chemists and drug development professionals, enabling the creation of novel therapeutics with tailored properties for improved efficacy and delivery.

References

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  • A review exploring biological activities of hydrazones. PubMed Central. [Link]

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  • Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. PubMed Central. [Link]

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Use of 3-Hydrazinylpropan-1-ol dihydrochloride in constructing PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Use of Hydrazine-Containing Linkers, Exemplified by 3-Hydrazinylpropan-1-ol, in the Modular Construction of PROTACs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional compound comprising a ligand for the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5] While significant focus is placed on the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[6][7][8] This guide details the strategic application of linkers featuring a hydrazine moiety, using 3-Hydrazinylpropan-1-ol dihydrochloride as a model bifunctional building block. We will explore the chemical principles, provide detailed synthetic and analytical protocols for constructing a Bromodomain-containing protein 4 (BRD4) degrader, and outline methodologies for its biological validation.

Introduction: The Central Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it actively contributes to the PROTAC's biological activity.[6] Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is paramount for effective ubiquitination.[9] Flexible linkers, such as those derived from alkyl or polyethylene glycol (PEG) chains, are synthetically accessible and allow the molecule to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[3][6][] However, this flexibility can also introduce an entropic penalty upon binding.[6]

The use of hydrazine-based linkers offers a modular and efficient "clickable" approach to PROTAC synthesis. The core reaction involves the condensation of a hydrazine with an aldehyde or ketone to form a stable hydrazone bond. This strategy allows for the late-stage convergence of two complex fragments—the warhead and the E3 ligase ligand—simplifying the overall synthetic route and enabling the rapid generation of PROTAC libraries with varying linker lengths and compositions.[]

PROTAC_Mechanism

Design of a BRD4-Targeting PROTAC using a Hydrazine Linker

To provide a concrete experimental framework, we will design a PROTAC to degrade BRD4, a well-established therapeutic target in oncology.[3][12]

  • Protein of Interest (POI): BRD4

  • Warhead: A derivative of JQ1, a potent BET bromodomain inhibitor, functionalized with an aldehyde group for reaction with the hydrazine linker.[3][13]

  • E3 Ligase: Cereblon (CRBN), a widely recruited E3 ligase in PROTAC development.[1][14][15][16]

  • E3 Ligase Ligand: Pomalidomide, a well-characterized binder of CRBN.[17][18]

  • Linker Precursor: 3-Hydrazinylpropan-1-ol dihydrochloride. This provides the hydrazine for conjugation to the warhead and a hydroxyl group for attachment to the E3 ligase ligand.

The overall synthetic strategy involves two key stages: first, attaching the linker precursor to the pomalidomide E3 ligase ligand, and second, conjugating this intermediate with the JQ1-aldehyde warhead.

Experimental Protocols: Synthesis and Purification

Disclaimer: All laboratory work should be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE). Reagents should be handled by trained personnel.

Protocol 3.1: Synthesis of Pomalidomide-Linker-Hydrazine Intermediate

This step couples the pomalidomide ligand to the hydroxyl end of the 3-hydrazinylpropan-1-ol linker. We will use a derivative of pomalidomide that has a carboxylic acid handle for a standard amide coupling reaction, and the hydrazine moiety will be protected (e.g., as a Boc-protected hydrazine) to prevent side reactions.

Rationale: Amide bond formation is a robust and high-yielding reaction. Protecting the hydrazine group ensures that the nucleophilic nitrogen does not interfere with the amide coupling. The Boc group can be removed under acidic conditions in a subsequent step.

Materials:

  • 4-Carboxy-pomalidomide

  • 1-(tert-Butoxycarbonyl)-2-(3-hydroxypropyl)hydrazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • To a solution of 4-Carboxy-pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Add 1-(tert-Butoxycarbonyl)-2-(3-hydroxypropyl)hydrazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

  • Concentrate the solution under reduced pressure to yield the final Pomalidomide-Linker-Hydrazine intermediate as a TFA salt.

Protocol 3.2: Final PROTAC Synthesis via Hydrazone Formation

This final step conjugates the pomalidomide-linker intermediate with the JQ1-aldehyde warhead.

Rationale: The formation of a hydrazone bond is a straightforward condensation reaction that proceeds under mild conditions, making it ideal for the final conjugation of complex molecular fragments. A small amount of acid can catalyze the reaction.

Materials:

  • Pomalidomide-Linker-Hydrazine intermediate (from Protocol 3.1)

  • JQ1-aldehyde derivative

  • Anhydrous Ethanol

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Dissolve the JQ1-aldehyde derivative (1.0 eq) in anhydrous ethanol.

  • Add the Pomalidomide-Linker-Hydrazine intermediate (1.1 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature overnight. Monitor reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC compound using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Synthesis_Workflow

Analytical Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.[19][20]

Protocol 4.1: LC-MS Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides rapid confirmation of the molecular weight of the final product and is used to monitor reaction progress.[21][22][23][24]

  • System: Standard analytical LC-MS system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Detection: UV detection at 254 nm and Electrospray Ionization (ESI) in positive mode.

  • Expected Outcome: A major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion for the calculated molecular weight of the PROTAC.

Protocol 4.2: ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the final molecule by analyzing the chemical environment of its protons.[19][25][26][27]

  • Sample Prep: Dissolve 2-5 mg of the final PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Expected Outcome: The spectrum should contain characteristic peaks corresponding to the aromatic protons of the pomalidomide and JQ1 moieties, as well as signals for the alkyl chain of the linker. The formation of the hydrazone bond can be confirmed by the presence of a characteristic imine proton signal.

Protocol 4.3: HPLC Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the purity of the final compound.[19]

  • System: Analytical HPLC with a C18 reverse-phase column and UV detector.

  • Method: Use a similar gradient as described for the LC-MS analysis.

  • Detection: Monitor at a wavelength where both the warhead and E3 ligase ligand absorb, typically 254 nm.

  • Analysis: Integrate the peak areas. Purity is expressed as the percentage of the area of the main product peak relative to the total area of all peaks.

Table 1: Representative Analytical Data for a Hypothetical BRD4 PROTAC
Analytical Method Parameter
HRMS (ESI) [M+H]⁺ (Calculated)
[M+H]⁺ (Observed)
¹H NMR Conforms to expected structure
HPLC Purity >95% (at 254 nm)

Analytical_Workflow

Biological Evaluation: Cellular Degradation Assay

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol 5.1: Western Blot for BRD4 Degradation

Rationale: Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates, making it ideal for measuring PROTAC-induced degradation.[28][29][30][31] It allows for the determination of key parameters like DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[32]

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (mechanistic control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a desired time period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control band intensity for each lane.

    • Calculate the percentage of remaining BRD4 relative to the vehicle-treated control. Plot this percentage against the log of the PROTAC concentration to determine the DC₅₀ value.

Table 2: Hypothetical BRD4 Degradation Data
PROTAC Concentration % BRD4 Remaining (Normalized) Result
Vehicle (DMSO)100%No degradation
1 nM95%Dₘₐₓ: ~95%
10 nM70%DC₅₀: ~25 nM
30 nM45%
100 nM10%
300 nM5%
1000 nM8%Hook Effect
100 nM + MG13290%Degradation Rescued

Discussion and Key Considerations

  • Linker Optimization is Key: The 3-carbon alkyl chain provided by 3-hydrazinylpropan-1-ol is a starting point. The biological activity of a PROTAC is highly sensitive to linker length and composition.[3][4][33] It is often necessary to synthesize a library of PROTACs with different linkers (e.g., PEG-based, more rigid structures) to identify the optimal molecule for inducing a productive ternary complex.[][]

  • Hydrazone Stability: While generally stable, the hydrazone bond can be susceptible to hydrolysis under certain acidic conditions. This is typically not a major issue in standard cell culture media (pH ~7.4), but its stability in specific cellular compartments or in vivo should be considered.

  • Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five).[6] The linker significantly impacts properties like solubility and cell permeability. The hydroxyl group in the 3-hydrazinylpropan-1-ol backbone may contribute favorably to solubility.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598249. Retrieved from [Link]

  • Petz, L., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12413–12437. Retrieved from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). OUCI. Retrieved from [Link]

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Examples of CRBN E3 ligase binders for the development of PROTAC... (n.d.). ResearchGate. Retrieved from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved from [Link]

  • PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. Retrieved from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. Retrieved from [Link]

  • Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1121-1131. Retrieved from [Link]

  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Burslem, G. M., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-85.e4. Retrieved from [Link]

  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). bioRxiv. Retrieved from [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Gadd, M. S., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 60(11), 4584–4595. Retrieved from [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. Retrieved from [Link]

  • Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. (2024). Frontiers in Oncology. Retrieved from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2023). Methods, 218, 10–18. Retrieved from [Link]

  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). European Journal of Medicinal Chemistry, 267, 116041. Retrieved from [Link]

  • Experimental NMR data for amorphous PROTAC 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. (n.d.). SCIEX. Retrieved from [Link]

  • html. (2024). arXiv. Retrieved from [Link]

  • Figure S4.7: Structure of the BRD4 warheads showing the modification... (n.d.). ResearchGate. Retrieved from [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation... (n.d.). ChemRxiv. Retrieved from [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation... (2024). ChemRxiv. Retrieved from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Hydrazinylpropan-1-ol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your synthetic outcomes.

Introduction to the Reagent

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional building block containing both a hydrazine moiety and a primary alcohol. Its salt form enhances stability and ease of handling compared to free hydrazine. However, this salt nature is also the source of the most common experimental challenges. This guide will walk you through a logical troubleshooting process, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions & Core Troubleshooting

This section addresses the most pressing issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction is not proceeding, or the yield is extremely low. I've added my substrate and 3-Hydrazinylpropan-1-ol dihydrochloride to the solvent, but nothing happens. What is the most likely cause?

This is the most common issue, and it almost always stems from a fundamental misunderstanding of the reagent's nature. 3-Hydrazinylpropan-1-ol dihydrochloride is a salt. The hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic. To participate in a reaction (e.g., condensation with a carbonyl, alkylation, or cyclization), the free base form of the hydrazine must be liberated.

Core Cause: Failure to add a sufficient amount of base to neutralize the dihydrochloride salt.

Solution: Add at least two equivalents of a suitable base to the reaction mixture. This neutralizes the two molecules of HCl associated with the hydrazine, freeing the lone pairs on the nitrogen atoms to act as nucleophiles.[1][2]

G cluster_0 Reaction Initiation Failure cluster_1 Successful Reaction Initiation Reagent_Salt 3-Hydrazinylpropan-1-ol·2HCl (Protonated, Non-Nucleophilic) No_Base No Base Added Reagent_Salt->No_Base No_Reaction No Reaction / Low Yield (Starting Material Unchanged) No_Base->No_Reaction Reagent_Salt_2 3-Hydrazinylpropan-1-ol·2HCl Base + 2 eq. Base (e.g., Et3N, K2CO3) Reagent_Salt_2->Base Free_Hydrazine Liberated Free Hydrazine (Nucleophilic) Base->Free_Hydrazine Substrate Electrophilic Substrate (e.g., Ketone, Ester) Free_Hydrazine->Substrate Product Desired Product Formation Substrate->Product G Hydrazine Free Hydrazine (H2N-R) Carbonyl1 Carbonyl Substrate (R'=O) Hydrazine->Carbonyl1 1st Condensation Hydrazone Desired Hydrazone (R'-N-NH-R) Carbonyl1->Hydrazone Desired Path Carbonyl2 Carbonyl Substrate (R'=O) Hydrazone->Carbonyl2 2nd Condensation (Side Reaction) Azine Azine Side Product (R'-N-N-R') Carbonyl2->Azine

Caption: Competing pathways of hydrazone vs. azine formation.

Q5: I am trying to form a heterocycle (e.g., a pyrazole), but I'm getting a complex mixture. What could be going wrong?

The synthesis of heterocycles, such as pyrazoles from 1,3-dicarbonyls, is a primary application of hydrazines. [3][4][5]Low yields in these cases often point to issues with regioselectivity or competing intramolecular reactions.

Potential Issues:

  • Regioselectivity with Unsymmetrical Substrates: If your electrophile is unsymmetrical (e.g., an unsymmetrical 1,3-diketone), the hydrazine can attack at two different sites, leading to a mixture of regioisomers. This is an inherent challenge that may require chromatographic separation or redesigning the substrate to be symmetrical.

  • Intramolecular Cyclization: The hydroxyl group on the 3-Hydrazinylpropan-1-ol itself can act as a nucleophile. Under certain conditions (especially with strong bases or high temperatures), it could potentially cyclize onto an activated intermediate, leading to undesired byproducts.

  • Incomplete Cyclization: The initial condensation may occur to form a hydrazone, but the subsequent cyclization and dehydration step may be slow or incomplete. This can be addressed by increasing the temperature or adding a catalytic amount of acid (after the initial base-mediated condensation is complete) to promote dehydration.

Part 3: Reaction Monitoring and Work-up

Properly tracking your reaction and purifying the product are essential for maximizing isolated yield.

Q6: How can I effectively monitor the reaction's progress?

Hydrazine compounds can be challenging to visualize.

  • TLC Analysis: Use a potassium permanganate (KMnO₄) stain. Hydrazines and hydrazones are readily oxidized and will show up as yellow/brown spots on a purple background. Standard UV visualization may not be effective if your product lacks a strong chromophore.

  • LC-MS Analysis: This is the most reliable method. [6]It allows you to track the disappearance of starting materials and the appearance of the desired product mass, as well as any major side products like azines.

Q7: My work-up is messy, and purification is difficult. Any advice?
  • Quenching Excess Hydrazine: If you've used an excess of the hydrazine reagent, it can complicate purification. After the reaction is complete, you can quench the remaining hydrazine by adding a small amount of acetone. This forms acetone hydrazone, which is often easier to remove during an aqueous wash or chromatography. [7]* Aqueous Wash: After the reaction, if your product is soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM), perform an aqueous wash. This will remove the hydrochloride salt of your base (e.g., triethylammonium chloride) and any remaining inorganic salts.

  • Solvent Removal: If you used a high-boiling point solvent like DMF or DMSO, it can be difficult to remove. Consider extraction into a lower-boiling organic solvent if possible, or use high-vacuum distillation for removal. Blowing a stream of nitrogen over a small volume can also be effective but should be done in a well-ventilated fume hood. [8]* Chromatography: Given the polarity of the hydroxyl group on your product, silica gel chromatography will likely require a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Part 4: General Protocol for Heterocycle Synthesis

This section provides a representative, detailed protocol for a common application: the synthesis of a pyrazole.

Protocol: Synthesis of 1-(3-hydroxypropyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of 3-Hydrazinylpropan-1-ol dihydrochloride with acetylacetone (a 1,3-dicarbonyl) to form a substituted pyrazole.

Materials:

  • 3-Hydrazinylpropan-1-ol dihydrochloride (1.0 eq.)

  • Acetylacetone (1.05 eq.)

  • Triethylamine (2.2 eq.)

  • Ethanol (as solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Reagent Setup: To a round-bottom flask, add 3-Hydrazinylpropan-1-ol dihydrochloride (1.0 eq.) and ethanol (approx. 0.2 M concentration).

  • Base Addition: While stirring, add triethylamine (2.2 eq.) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become more homogeneous as the free hydrazine is formed.

  • Substrate Addition: Add acetylacetone (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% EtOAc in Hexanes, stained with KMnO₄) or LC-MS until the starting hydrazine is consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Remove the ethanol under reduced pressure (rotary evaporator). c. Redissolve the residue in ethyl acetate and water. d. Transfer to a separatory funnel, separate the layers. e. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the dried organic solution in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Sources

Side reactions of 3-Hydrazinylpropan-1-ol dihydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydrazinylpropan-1-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. Leveraging extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting, scientifically grounded protocols, and a thorough understanding of the underlying chemical principles to ensure the success of your experiments.

Introduction to 3-Hydrazinylpropan-1-ol Dihydrochloride

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional molecule containing a reactive hydrazine moiety and a primary alcohol. Its utility spans various applications, from a building block in pharmaceutical synthesis to a linker in bioconjugation. The dihydrochloride salt form enhances its stability and solubility in aqueous media. However, the inherent reactivity of the hydrazine group, coupled with the presence of the hydroxyl functionality, can lead to several side reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using 3-Hydrazinylpropan-1-ol dihydrochloride?

A1: The primary side reactions stem from the nucleophilic and reducing nature of the hydrazine group, as well as the potential for intramolecular interactions. Key side reactions include:

  • Azine Formation: In the presence of an excess of a carbonyl compound (aldehyde or ketone), the initially formed hydrazone can react with a second molecule of the carbonyl, leading to the formation of an azine.[1][2] This is particularly prevalent if the stoichiometry is not carefully controlled.

  • Oxidation: Hydrazines are susceptible to oxidation, especially in the presence of air (aerial oxidation) and metal ions. This can lead to the formation of diimide and other decomposition products, potentially resulting in the generation of nitrogen gas.[1]

  • Intramolecular Cyclization: The presence of both a hydrazine and a hydroxyl group in the same molecule raises the possibility of intramolecular cyclization, particularly in the presence of a suitable electrophile that can react with both functionalities. For instance, reaction with α,β-unsaturated esters could potentially lead to the formation of pyrazolidin-3-one derivatives.[3]

  • Over-alkylation: When reacting with alkylating agents, it can be challenging to control the degree of substitution on the hydrazine nitrogen atoms, potentially leading to a mixture of mono-, di-, and tri-substituted products.[1]

Q2: How does the dihydrochloride salt form affect the reactivity of 3-Hydrazinylpropan-1-ol?

A2: The dihydrochloride salt form means that the hydrazine moiety is protonated. This has several implications:

  • Reduced Nucleophilicity: The protonated hydrazinium ion is significantly less nucleophilic than the free base. Therefore, for reactions where the hydrazine needs to act as a nucleophile (e.g., hydrazone formation), a base must be added to deprotonate it.

  • Increased Stability: The salt form is generally more stable and less prone to aerial oxidation compared to the free base.

  • Solubility: The dihydrochloride salt is typically more soluble in polar solvents, including water and alcohols, which can be advantageous for certain reaction conditions.

Q3: I am trying to form a hydrazone with an aldehyde, but I am getting a low yield. What could be the issue?

A3: Low yields in hydrazone formation are a common issue. Here are some troubleshooting steps:

  • pH of the Reaction: Hydrazone formation is often catalyzed by mild acid. However, if the pH is too low, the hydrazine will be fully protonated and non-nucleophilic. Conversely, at high pH, the carbonyl may be less reactive. The optimal pH is typically in the range of 4-6. You may need to add a non-nucleophilic base to neutralize the HCl salt and then adjust the pH with a catalytic amount of a weak acid like acetic acid.

  • Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the hydrazine derivative can sometimes be beneficial, but a large excess of the carbonyl compound can lead to azine formation.

  • Reaction Time and Temperature: Some hydrazone formations are slow at room temperature. Gently heating the reaction mixture can increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Reagents: Impurities in either the 3-Hydrazinylpropan-1-ol dihydrochloride or the carbonyl compound can interfere with the reaction.

Q4: How can I minimize the risk of air oxidation of my compound?

A4: To prevent oxidation, it is crucial to handle 3-Hydrazinylpropan-1-ol and its reactions under an inert atmosphere.

  • Inert Atmosphere: Conduct reactions under a blanket of an inert gas such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Metal Contaminants: Traces of metal ions can catalyze oxidation. Use high-purity reagents and solvents, and consider the use of a chelating agent like EDTA if metal contamination is suspected.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation Strategy Analytical Detection
Azine Formation Excess of carbonyl reagent; prolonged reaction times.Use a 1:1 or slight excess of the hydrazine reagent. Monitor the reaction closely and stop it once the starting carbonyl is consumed.LC-MS, NMR
Oxidation/Decomposition Exposure to air (oxygen); presence of catalytic metal ions.Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. Ensure glassware is clean and free of metal residues.Gas evolution (N₂), disappearance of starting material on TLC/LC-MS without corresponding product formation.
Intramolecular Cyclization Reaction with bifunctional electrophiles; inappropriate reaction conditions.Carefully choose reaction conditions (temperature, solvent, catalyst) to favor the desired intermolecular reaction. Protect the hydroxyl group if necessary.LC-MS and NMR to identify unexpected cyclic byproducts.[3]
Over-alkylation Use of strong alkylating agents and bases.Use milder alkylating agents. Control stoichiometry carefully. Consider a protection-alkylation-deprotection strategy for the hydrazine moiety if mono-alkylation is desired.LC-MS to detect products with multiple alkyl groups.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol provides a general guideline for the reaction of 3-Hydrazinylpropan-1-ol dihydrochloride with an aldehyde or ketone.

  • Reagent Preparation: Dissolve 3-Hydrazinylpropan-1-ol dihydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0-2.2 eq.) to neutralize the dihydrochloride and liberate the free hydrazine. Stir for 10-15 minutes.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 eq.) to the reaction mixture.

  • pH Adjustment (Optional but Recommended): If necessary, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to achieve a pH of 4-6.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of solution. If so, it can be collected by filtration and washed with a cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography. Due to the polar nature of the product, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[4][5][6]

Protocol 2: Purification of Polar Hydrazine Derivatives

Due to the presence of both a hydrazine and a hydroxyl group, 3-Hydrazinylpropan-1-ol and its derivatives are often highly polar, making purification challenging.

  • Recrystallization: This is the preferred method for crystalline solids. Experiment with different solvent systems, such as ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate, to find optimal conditions.

  • Column Chromatography:

    • Normal Phase (Silica Gel): For less polar derivatives, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking might be effective. However, very polar compounds may not move from the baseline.[5]

    • Reverse Phase (C18): This is often a better choice for highly polar compounds. A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds and can be an excellent alternative if other methods fail.[6]

Visualizing Reaction Pathways

Diagram 1: Hydrazone and Azine Formation

G cluster_0 Reaction Pathway Reagents 3-Hydrazinylpropan-1-ol + Aldehyde/Ketone Hydrazone Desired Hydrazone Product Reagents->Hydrazone 1 eq. Carbonyl Azine Azine Side-Product Hydrazone->Azine + 1 eq. Carbonyl (Side Reaction)

Caption: Desired hydrazone formation and potential azine side-product.

Diagram 2: Troubleshooting Workflow for Low Hydrazone Yield

G Start Low Yield of Hydrazone Check_pH Is pH 4-6? Start->Check_pH Adjust_pH Adjust pH with weak acid/base Check_pH->Adjust_pH No Check_Temp Increase Temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Heat_Reaction Heat reaction and monitor Check_Temp->Heat_Reaction Yes Check_Purity Are reagents pure? Check_Temp->Check_Purity No Heat_Reaction->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Sources

Stability issues of 3-Hydrazinylpropan-1-ol dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic building block used in various research and development applications, including the synthesis of pharmaceutical intermediates and specialized polymers. As a hydrazine derivative, its stability in solution is a critical parameter that dictates experimental success, reproducibility, and safety. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate and troubleshoot stability issues encountered when working with this compound in solution.

The primary challenge in handling 3-Hydrazinylpropan-1-ol and other hydrazine derivatives is their susceptibility to oxidation and degradation, which can be influenced by a multitude of factors including pH, temperature, presence of dissolved oxygen, and trace metal catalysts.[1][2][3] This document outlines the underlying chemical principles, offers practical solutions to common problems, and provides validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and preparation of 3-Hydrazinylpropan-1-ol dihydrochloride solutions.

Q1: What is the best solvent for preparing a stock solution? A1: For most applications, the recommended solvent is deoxygenated, high-purity water (e.g., Milli-Q or equivalent). The dihydrochloride salt form ensures good solubility in aqueous media. If organic solvents are required, anhydrous alcohols like ethanol or methanol can be used, but aqueous solutions are generally preferred for initial stock preparation. Always purge the solvent with an inert gas like nitrogen or argon for at least 15-20 minutes before dissolving the compound to minimize oxidation.[2]

Q2: How should I store the solid compound and its solutions? A2:

  • Solid Compound: Store 3-Hydrazinylpropan-1-ol dihydrochloride in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator. It should be stored away from oxidizing agents and acids.[4]

  • Aqueous Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in airtight vials with minimal headspace, blanketed with nitrogen or argon.[2][4] For short-term storage (1-3 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.

Q3: My solution of 3-Hydrazinylpropan-1-ol dihydrochloride turned yellow/brown. What does this mean and is it still usable? A3: A color change to yellow or brown is a common indicator of oxidation.[1] Hydrazine derivatives are readily oxidized by atmospheric oxygen, a process that can be accelerated by light, high pH, and the presence of metal ions.[2][3] The appearance of color suggests the formation of degradation products and a decrease in the concentration of the active compound. For sensitive applications requiring high purity, the solution should be discarded. For less sensitive screening experiments, its use may be acceptable, but the results should be interpreted with caution, acknowledging the presence of impurities.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solution? A4: Hydrazine and its derivatives are generally most stable under acidic conditions.[3] For the related compound hydralazine hydrochloride, maximum stability in aqueous solution is observed around pH 3.5.[5] In neutral or alkaline solutions, the rate of oxidation increases significantly.[1][3] Therefore, for applications where pH can be controlled, maintaining the solution in a slightly acidic buffer (e.g., pH 3-5) is recommended to prolong its shelf life.

Troubleshooting Guide

This section provides a problem-solving framework for specific issues that may arise during experimentation.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Solution Degradation: The primary cause is often the degradation of the 3-Hydrazinylpropan-1-ol solution between experiments. The N-N bond can be labile, leading to inconsistent concentrations of the active compound.[1]1. Prepare Fresh Solutions: Always prepare the solution immediately before use. 2. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[2] 3. Quantify Stock: Use an analytical technique like HPLC-UV to confirm the concentration of your stock solution before each critical experiment (See Protocol 5.1).
Precipitate forms in the solution upon storage or pH adjustment. 1. pH Shift: Adjusting the pH towards neutral or basic conditions can decrease the solubility of the free base form of the compound. 2. Reaction with Buffer: Certain buffers, like phosphate, have been shown to catalyze the degradation of some hydrazine compounds, potentially leading to insoluble byproducts.[3]1. Maintain Acidic pH: Keep the solution pH in the acidic range (pH < 6) where the protonated dihydrochloride form is most soluble. 2. Buffer Selection: If a buffer is necessary, consider non-coordinating buffers like citrate or acetate. Perform a small-scale compatibility test before preparing a large batch.
The reaction involving the hydrazine moiety fails or yields are very low. Oxidation of Hydrazine: The hydrazinyl group is a strong reducing agent and may have been oxidized by dissolved oxygen in the solvents or by other oxidizing agents present in the reaction mixture.[2]1. Deoxygenate All Reagents: Thoroughly degas all solvents and reagent solutions used in the reaction. 2. Check Reagent Compatibility: Ensure no strong oxidizing agents are present in the reaction mixture unless they are part of the intended reaction scheme. 3. Work Under Inert Gas: Conduct the entire reaction under a nitrogen or argon atmosphere.
Solution appears cloudy or hazy immediately after preparation. Incomplete Dissolution or Particulate Contamination: The compound may not have fully dissolved, or there may be particulate matter from the glassware or solvent.1. Sonication: Gently sonicate the solution for a few minutes to aid dissolution. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or contaminants. 3. Verify Solvent Quality: Ensure high-purity, particle-free solvents are used.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving stability-related issues.

G Start Inconsistent Experimental Result or Observation Check_Solution Is the solution old or discolored? Start->Check_Solution Prep_Fresh ACTION: Prepare fresh solution under inert atmosphere. Check_Solution->Prep_Fresh Yes Check_pH Was the solution pH neutral or alkaline? Check_Solution->Check_pH No Success Problem Resolved Prep_Fresh->Success Adjust_pH ACTION: Maintain solution pH in acidic range (3-5). Check_pH->Adjust_pH Yes Check_Reagents Are there potential oxidants or metal ions in the system? Check_pH->Check_Reagents No Adjust_pH->Success Purify_Reagents ACTION: Use deoxygenated solvents. Consider metal chelators (e.g., EDTA). Check_Reagents->Purify_Reagents Yes Analyze_Compound ACTION: Verify compound identity and purity via HPLC/MS. Check_Reagents->Analyze_Compound Unsure / No Purify_Reagents->Success Analyze_Compound->Success

Caption: Troubleshooting workflow for stability issues.

Chemical Stability Profile

The stability of 3-Hydrazinylpropan-1-ol dihydrochloride is critically dependent on environmental factors. The primary degradation pathway is oxidation by dissolved oxygen, which can be catalyzed by metal ions and is highly pH-dependent.[3][6]

Degradation Pathway Visualization

G Compound 3-Hydrazinylpropan-1-ol (R-NH-NH2) Radical Hydrazyl Radical (R-NH-NH•) Compound->Radical -e-, -H+ Diazo Diazo Intermediate (R-N=NH) Radical->Diazo Products Degradation Products (N2 gas, Ammonia, Alcohols) Diazo->Products O2 Dissolved O2 O2->Radical Metal Metal Ions (Cu2+, Fe3+) Metal->Radical pH High pH (>6) pH->Radical Light UV Light Light->Radical

Caption: Factors accelerating the oxidative degradation pathway.

Table 1: Influence of Environmental Factors on Solution Stability

Factor Condition Effect on Stability Mechanism / Rationale
pH Acidic (pH 3-5)High Stability The hydrazinyl group is protonated, which reduces its susceptibility to oxidation.
Neutral/Alkaline (pH > 6)Low Stability The unprotonated hydrazine is a more potent reducing agent and is readily oxidized.[1][3]
Dissolved Oxygen Deoxygenated SolventHigh Stability Oxygen is the primary oxidant responsible for degradation.[3] Removing it significantly slows the process.
Air-Saturated SolventVery Low Stability Rapid oxidation occurs, often accompanied by a visible color change.[1]
Metal Ions Presence of Cu(II), Fe(III)Very Low Stability Transition metals act as catalysts, accelerating the rate of oxidation by facilitating electron transfer.[3][6]
Chelators (e.g., EDTA)Increased Stability Chelating agents sequester catalytic metal ions, inhibiting their oxidative activity.
Temperature 2-8°C (Refrigerated)Good Stability Lower temperatures slow down the rate of all chemical reactions, including degradation.
>25°C (Ambient/Elevated)Low Stability Decomposition rates increase with temperature.[2][4]

Experimental Protocols

Protocol: Quantitative Stability Assessment by RP-HPLC-UV

This protocol provides a method to quantify the concentration of 3-Hydrazinylpropan-1-ol over time to assess its stability under specific conditions. As direct analysis can be difficult, derivatization is often employed.

Objective: To determine the percent degradation of 3-Hydrazinylpropan-1-ol in a given solution over time.

Materials:

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Salicylaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Solution Preparation (Time = 0):

    • Prepare a stock solution of 3-Hydrazinylpropan-1-ol dihydrochloride (e.g., 1 mg/mL) in the aqueous buffer or solvent system you wish to test. This is your "stability sample."

    • Immediately take a T=0 aliquot (e.g., 100 µL).

  • Derivatization:

    • To the 100 µL aliquot, add 100 µL of a salicylaldehyde solution (e.g., 5 mg/mL in acetonitrile) and 800 µL of acetonitrile.

    • Vortex briefly and allow the reaction to proceed for 15 minutes at room temperature to form the stable salicylaldehyde hydrazone derivative. This derivative is highly chromophoric and suitable for UV detection.[6]

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~320 nm (or the λmax of the formed hydrazone)

    • Injection Volume: 10 µL

    • Run the derivatized T=0 sample and record the peak area of the hydrazone derivative.

  • Incubation and Time Points:

    • Store the "stability sample" under your desired test conditions (e.g., 25°C, exposed to light; 4°C, dark; etc.).

    • At predetermined time points (e.g., T=1h, 4h, 8h, 24h), withdraw another aliquot and repeat the derivatization (Step 2) and HPLC analysis (Step 3).

  • Data Analysis:

    • Calculate the percentage of remaining 3-Hydrazinylpropan-1-ol at each time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

    • Plot % Remaining vs. Time to visualize the degradation kinetics. A loss of >10% is typically considered significant degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Reddit. (2017). Advice on storing/handling hydrazine.
  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality.
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • BLD Pharm. (n.d.). 3-Hydrazinylpropan-1-ol dihydrochloride.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • Semantic Scholar. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides.
  • Sigma-Aldrich. (n.d.). 3-Hydrazinylpropan-1-ol.
  • RSC Publishing. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC.
  • ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC.
  • PubChem. (n.d.). 1-Hydrazinylpropan-2-ol.
  • Semantic Scholar. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review.
  • Das Gupta, V. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology.

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Preventing oxidation of the hydrazine group in 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation of the Hydrazine Group

This technical support guide provides in-depth information and practical advice for handling 3-Hydrazinylpropan-1-ol dihydrochloride, with a specific focus on preventing the oxidation of its reactive hydrazine moiety. Authored for professionals in research and drug development, this document synthesizes technical data with field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid 3-Hydrazinylpropan-1-ol dihydrochloride has developed a yellowish tint. Is it still usable?

A slight yellowish discoloration can indicate the onset of oxidation. While minor discoloration may not significantly impact all applications, it is a sign of degradation. For sensitive reactions, it is highly recommended to use fresh, colorless material. The purity of the reagent can be assessed using analytical techniques like HPLC.[1][2]

Q2: What are the ideal storage conditions for 3-Hydrazinylpropan-1-ol dihydrochloride to minimize oxidation?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric oxygen.[3] It should also be kept away from incompatible materials like oxidizing agents and strong acids.[3][4]

Q3: I've prepared a stock solution of 3-Hydrazinylpropan-1-ol dihydrochloride in an aqueous buffer. How long can I expect it to be stable?

The stability of aqueous solutions of hydrazines can be influenced by several factors, including pH, temperature, and the presence of metal ions.[5] Hydrazine solutions are generally more stable at lower pH. However, even under optimal conditions, aqueous solutions are prone to oxidation and should be prepared fresh whenever possible. If storage is necessary, it should be for the shortest duration possible, refrigerated, and protected from light.[6]

Q4: What are the visible signs of significant oxidation in my reaction mixture containing 3-Hydrazinylpropan-1-ol dihydrochloride?

Significant oxidation can manifest as a distinct color change in the reaction mixture, often to yellow, orange, or brown hues. The formation of a precipitate or a change in the expected reaction outcome can also indicate degradation of the hydrazine compound.

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a more detailed approach to common issues encountered during the use of 3-Hydrazinylpropan-1-ol dihydrochloride.

Problem 1: Inconsistent Reaction Yields or Unexpected Side Products

Possible Cause: Oxidation of the hydrazine group either before or during the reaction. The hydrazine moiety is a potent reducing agent and is susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture.[7][8]

Solutions:

  • Inert Atmosphere Techniques: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3] This minimizes contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents. Ethers, for instance, are known to form explosive peroxides upon storage and should be tested and purified before use.

  • Reagent Purity: Ensure all other reagents in the reaction are free from oxidizing impurities.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential oxidation side reactions.

Problem 2: Difficulty in Characterizing the Final Product

Possible Cause: The presence of oxidized impurities can complicate purification and spectroscopic analysis. Oxidation can lead to the formation of various byproducts, making it challenging to isolate the desired compound.

Solutions:

  • Analytical Monitoring: Regularly monitor the purity of your 3-Hydrazinylpropan-1-ol dihydrochloride stock using techniques like HPLC or NMR spectroscopy.[1][2] This will help you identify any degradation before it impacts your experiments.

  • Purification of Starting Material: If oxidation is suspected in the starting material, recrystallization may be a viable purification method. However, this should be done with caution and under an inert atmosphere.

  • Post-Reaction Quenching: Consider quenching the reaction with a mild reducing agent to remove any unreacted oxidizing species before workup, but be mindful of potential interactions with your product.

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated Stock Solution
  • Place a known quantity of 3-Hydrazinylpropan-1-ol dihydrochloride into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Add the desired volume of a previously deoxygenated solvent (e.g., by sparging with an inert gas for 30 minutes) to the flask via a cannula or a gas-tight syringe.

  • Stir the mixture under a positive pressure of the inert gas until the solid is fully dissolved.

  • Store the solution under the inert atmosphere and protect it from light.

Protocol 2: Setting up a Reaction Under Inert Atmosphere
  • Assemble the reaction glassware and dry it thoroughly in an oven.

  • Cool the glassware to room temperature under a stream of inert gas.

  • Add 3-Hydrazinylpropan-1-ol dihydrochloride and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Add deoxygenated solvents and liquid reagents via a cannula or gas-tight syringe.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Visualizing the Oxidation Challenge

The following diagram illustrates the key factors contributing to the oxidation of the hydrazine group and the recommended preventative measures.

Oxidation_Prevention cluster_Causes Causes of Oxidation cluster_Prevention Preventative Measures Atmospheric_Oxygen Atmospheric Oxygen Hydrazine_Group Hydrazine Group in 3-Hydrazinylpropan-1-ol dihydrochloride Atmospheric_Oxygen->Hydrazine_Group oxidizes Oxidizing_Impurities Oxidizing Impurities (e.g., peroxides in solvents) Oxidizing_Impurities->Hydrazine_Group oxidizes Metal_Ion_Catalysis Metal Ion Catalysis (e.g., Cu2+) Metal_Ion_Catalysis->Hydrazine_Group catalyzes oxidation Inert_Atmosphere Use of Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Atmospheric_Oxygen mitigates Pure_Reagents Use of Pure/Deoxygenated Solvents and Reagents Pure_Reagents->Oxidizing_Impurities mitigates Chelating_Agents Addition of Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Ion_Catalysis mitigates Proper_Storage Proper Storage: Cool, Dry, Dark, Sealed Proper_Storage->Hydrazine_Group protects

Caption: Key factors in hydrazine oxidation and their mitigation strategies.

Summary of Preventative Measures

MeasureScientific RationaleKey Considerations
Inert Atmosphere Prevents direct contact of the hydrazine with atmospheric oxygen, a primary oxidant.[3]Ensure a leak-free system and a continuous positive pressure of inert gas.
High-Purity Solvents Removes residual peroxides and other oxidizing impurities that can initiate degradation.Use freshly distilled or commercially available anhydrous, deoxygenated solvents.
Proper Storage Minimizes exposure to light, heat, and moisture, all of which can accelerate oxidation.[3][4]Store in a tightly sealed, opaque container in a designated cool and dry location.
Use of Chelators Sequesters trace metal ions (like Cu²⁺) that can catalytically promote the oxidation of hydrazines.[5]Consider adding a small amount of EDTA to aqueous solutions if metal contamination is a concern.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Clark, W. M. (1960). Oxidation-Reduction Potentials of Organic Systems. Williams & Wilkins.
  • U.S. Department of Health and Human Services. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Retrieved from [Link]

  • NASA. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

  • De Gruyter. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Retrieved from [Link]

  • NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (1976). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (2005). Investigation of the oxidation ability of protected hydrazine derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Isolation of hydrazine oxidation products via halogen bonding: C–I bond scission and crystal polymorphism. CrystEngComm. Retrieved from [Link]

  • PubMed. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. Retrieved from [Link]

  • PubMed. (2019). Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Dissolving 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable building block in pharmaceutical and materials science, prized for its bifunctional nature, containing both a hydroxyl and a hydrazinyl group. However, its dihydrochloride salt form, while enhancing stability and shelf-life, presents a significant challenge for researchers: poor solubility in many common organic solvents. This guide provides a comprehensive, experience-driven approach to understanding and overcoming these dissolution challenges, ensuring the successful integration of this reagent into your synthetic workflows.

The core of the issue lies in the molecule's ionic character. As a dihydrochloride salt, it behaves much like a simple inorganic salt (e.g., NaCl), exhibiting high lattice energy.[1][2] Overcoming this energy to achieve dissolution requires solvents that can effectively solvate both the chloride anions and the protonated hydrazinylpropanol cation. This guide will walk you through a logical progression of troubleshooting steps, from solvent selection to advanced chemical modification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the dissolution of 3-Hydrazinylpropan-1-ol dihydrochloride.

Q1: Why won't 3-Hydrazinylpropan-1-ol dihydrochloride dissolve in my reaction solvent (e.g., THF, Dichloromethane, Toluene)? A: These solvents are non-polar or have low polarity. As a dihydrochloride salt, your compound is highly polar and ionic. The fundamental principle of "like dissolves like" dictates that it will have very low solubility in such solvents. Successful dissolution requires highly polar solvents capable of stabilizing the charged species.

Q2: I see some particles remaining even in DMSO. What should I do? A: While DMSO is a powerful polar aprotic solvent, solubility limits still exist. First, ensure your DMSO is anhydrous, as absorbed water can sometimes affect solubility. Then, employ physical methods like gentle heating (40-50°C) or sonication to provide the energy needed to break down the crystal lattice. If particles persist, a co-solvent system or chemical modification may be necessary, as detailed in the troubleshooting guide below.

Q3: Can I simply add a base like triethylamine (TEA) to dissolve it? A: Yes, this is a valid and common strategy known as in-situ neutralization or freebasing. Adding a non-nucleophilic organic base will neutralize the hydrochloride, converting the salt into its more organic-soluble free base form. However, this must be done with caution. You must use a stoichiometric amount of base (2 equivalents) and consider the compatibility of the resulting triethylammonium chloride salt and the free base with your downstream reaction conditions.

Q4: Will heating the mixture to a high temperature improve solubility? A: While gentle heating can be beneficial, excessive heat should be avoided. Hydrazine derivatives can be thermally sensitive and may decompose at elevated temperatures.[3] We recommend not exceeding 50-60°C unless you have specific stability data for your reaction system. Always monitor for color changes, which could indicate degradation.

Q5: How can I be sure the compound is intact after my dissolution procedure? A: The best practice is to perform a quick analytical check. Before proceeding with your main reaction, take a small aliquot of your solution, remove the solvent, and analyze the residue by ¹H NMR or LC-MS to confirm the chemical integrity of the 3-Hydrazinylpropan-1-ol.

Part 2: In-Depth Troubleshooting Guide

When facing persistent dissolution issues, a systematic approach is required. This guide provides a logical workflow to diagnose the problem and identify the most effective solution.

The Root Cause: Understanding the Molecule's Chemistry

3-Hydrazinylpropan-1-ol dihydrochloride (C₃H₁₂Cl₂N₂O) possesses three key structural features that dictate its solubility:

  • Propanol Backbone: A short, flexible, and polar aliphatic chain.

  • Hydroxyl Group (-OH): A polar, protic group capable of hydrogen bonding.

  • Hydrazinyl Dihydrochloride Group (-NHNH₃²⁺ 2Cl⁻): This is the dominant feature. The presence of two formal positive charges on the nitrogen atoms makes this end of the molecule extremely polar and ionic, similar to ammonium salts.

The dissolution process requires a solvent that can overcome the strong ionic interactions within the crystal lattice. This is best achieved by solvents that are highly polar and can effectively solvate both the cation and the chloride anions.

Diagnostic & Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting incomplete dissolution.

G cluster_start Initial State cluster_solvent Step 1: Solvent Selection cluster_physical Step 2: Physical Methods cluster_chemical Step 3: Chemical Modification start Incomplete Dissolution of Dihydrochloride Salt solvent_q What is your solvent's polarity? start->solvent_q polar_protic Use Polar Protic: Water, Methanol, Ethanol solvent_q->polar_protic Protic polar_aprotic Use Polar Aprotic: DMSO, DMF solvent_q->polar_aprotic Aprotic non_polar Incorrect Choice: High likelihood of failure solvent_q->non_polar Non-Polar phys_q Is dissolution still incomplete? polar_protic->phys_q polar_aprotic->phys_q sonicate Apply Sonication (Breaks Aggregates) phys_q->sonicate Yes success1 Success: Proceed with Reaction phys_q->success1 No heat Gentle Heating (40-50°C) sonicate->heat chem_q Still facing issues? heat->chem_q chem_q->success1 No cosolvent Use Co-Solvent System (e.g., 5% DMSO in ACN) chem_q->cosolvent Yes neutralize In-Situ Neutralization (Add 2 eq. of base) cosolvent->neutralize success2 Success: Proceed with Reaction neutralize->success2

Caption: Troubleshooting workflow for dissolving 3-Hydrazinylpropan-1-ol dihydrochloride.

Data Summary: Solvent Selection

Choosing the right solvent is the most critical first step. The following table provides a general guide to the solubility of hydrochloride salts in common laboratory solvents.

Solvent ClassExamplesSuitability for Dihydrochloride SaltRationale
Polar Protic Water, Methanol, EthanolHigh Excellent at solvating both cations (via oxygen lone pairs) and anions (via hydrogen bonding). Best starting point.
Polar Aprotic DMSO, DMFModerate to High High dielectric constant allows them to effectively solvate the cation, but they are less effective at solvating chloride anions compared to protic solvents.
Less Polar Acetonitrile (ACN), AcetoneVery Low Insufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar Dichloromethane (DCM), THF, Toluene, HexanesInsoluble Cannot stabilize the charged species, leading to negligible solubility.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the advanced dissolution techniques discussed in the troubleshooting guide.

Protocol 1: Dissolution Using a Co-Solvent System

This method is ideal when your reaction requires a less polar solvent but the salt's solubility is too low.

  • Initial Dissolution: In a clean, dry vial, add your required mass of 3-Hydrazinylpropan-1-ol dihydrochloride.

  • Add Polar Co-Solvent: Add the minimum volume of a high-solubility solvent (e.g., DMSO or Methanol) required to fully dissolve the salt. This may be 5-10% of your final reaction volume.

  • Sonication/Vortexing: Vigorously mix or sonicate the vial until a clear, homogenous solution is obtained.

  • Dilution: Slowly add this concentrated stock solution dropwise to your main reaction vessel containing the bulk organic solvent, stirring vigorously.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the compound has successfully been transferred into the less polar medium.

G A 1. Weigh Dihydrochloride Salt into Vial B 2. Add Minimum Volume of Polar Solvent (e.g., DMSO) A->B C 3. Sonicate until Fully Dissolved B->C D 4. Add Dropwise to Bulk Reaction Solvent C->D E 5. Homogeneous Solution Ready for Reaction D->E

Caption: Workflow for the co-solvent dissolution method.

Protocol 2: In-Situ Neutralization (Freebasing)

This protocol converts the salt to its more soluble free base form directly within the reaction flask. This is powerful but requires careful stoichiometric control.

Warning: The free base of hydrazine derivatives can be less stable than the salt form.[3] It is recommended to use the generated solution promptly.

  • Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-Hydrazinylpropan-1-ol dihydrochloride and the desired anhydrous organic solvent (e.g., THF, DCM).

  • Stirring: Begin vigorous stirring to create a fine suspension of the salt.

  • Base Addition: Using a syringe, slowly add exactly 2.0 equivalents of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).

  • Dissolution & Byproduct Formation: As the base is added, the suspended solid should begin to dissolve. A new solid, the triethylammonium chloride (or diisopropylethylammonium chloride) byproduct, may precipitate.

    • Reaction: R-NHNH₃²⁺ 2Cl⁻ + 2 Et₃N → R-NHNH₂ + 2 Et₃NH⁺Cl⁻

  • Equilibration: Allow the mixture to stir for 15-20 minutes at room temperature to ensure the acid-base reaction is complete.

  • Usage: The resulting solution containing the free base can now be used directly. Note that the mixture will be a slurry if the ammonium salt byproduct is insoluble in your chosen solvent. This can often be ignored or filtered if necessary.

References

  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

  • Welsh, J. A. (1932). ANHYDROUS HYDRAZINE. IV. CHEMICAL REACTIONS IN ANHYDROUS HYDRAZINE. Journal of the American Chemical Society, 54(8), 3370–3373. [Link]

  • Wulf, C., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Industrial & Engineering Chemistry Research, 61(25), 9096–9108. [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • NurdRage. (2010). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. Retrieved from [Link]

  • O'Brien, G. J., & Marion, C. W. (2017). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 21(10), 1547–1560. [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

Sources

pH optimization for reactions involving 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to pH Optimization and Reaction Troubleshooting for Researchers

Welcome to the technical support center for 3-Hydrazinylpropan-1-ol dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance in a user-friendly question-and-answer format. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving 3-Hydrazinylpropan-1-ol dihydrochloride and an aldehyde or ketone?

The optimal pH for hydrazone formation, the reaction between 3-Hydrazinylpropan-1-ol dihydrochloride and a carbonyl compound, is typically in the mildly acidic range of 4.5 to 6.0.[1][2] This is a critical parameter to control for efficient reaction kinetics.

Q2: Why is a mildly acidic pH necessary for this reaction?

The mechanism of hydrazone formation involves a delicate balance of protonation states for both reactants.[3][4]

  • Activation of the Carbonyl Group: At a mildly acidic pH, the carbonyl oxygen of the aldehyde or ketone can be protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

  • Maintaining Nucleophilicity of the Hydrazine: The hydrazine nitrogen is nucleophilic and initiates the reaction. However, in highly acidic conditions (pH below 3), the hydrazine itself becomes protonated, forming a hydrazinium ion.[1] This protonated form is no longer nucleophilic, and the reaction rate slows down significantly or stops.[1]

Therefore, a pH range of 4.5-6.0 provides a sufficient concentration of protonated carbonyls to accelerate the reaction, while leaving enough of the hydrazine in its non-protonated, nucleophilic form.[1]

Q3: What happens if I run the reaction at a neutral or basic pH?

At a neutral pH (around 7.4), the rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[5] The reaction will proceed, but it is often significantly slower than at a mildly acidic pH.[5][6] This can be problematic for reactions with low reactant concentrations or for time-sensitive applications like bioconjugation.[5] At a basic pH, the lack of protons to catalyze the dehydration step will also result in a slow reaction rate.

Q4: Can I accelerate the reaction at neutral pH?

Yes, nucleophilic catalysts, most notably aniline, can be used to significantly increase the rate of hydrazone formation at neutral pH.[1][5] Aniline catalysis is particularly useful for biological applications where maintaining physiological pH is crucial.[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible CauseTroubleshooting Step
Incorrect pH Verify the pH of your reaction mixture. Adjust to the optimal range of 4.5-6.0 using a suitable buffer (e.g., acetate buffer).[2] For reactions at neutral pH, consider adding a catalyst like aniline.[1]
Poor Reagent Quality Ensure the purity of your 3-Hydrazinylpropan-1-ol dihydrochloride and the carbonyl compound. Impurities can inhibit the reaction.
Reagent Degradation Hydrazine solutions can be susceptible to oxidation.[7] Use freshly prepared solutions for best results.
Low Reactant Concentration The reaction is bimolecular, so the rate is dependent on the concentration of both reactants. If possible, increase the concentration of one or both reactants.
Steric Hindrance Bulky substituents on either the hydrazine or the carbonyl compound can slow down the reaction. You may need to increase the reaction time or temperature.

Problem 2: The reaction is very slow.

Possible CauseTroubleshooting Step
Suboptimal pH As mentioned, a neutral or highly acidic pH will slow the reaction.[1][5] Re-evaluate and adjust the pH of your reaction.
Low Temperature While many hydrazone formations proceed at room temperature, gentle heating can sometimes increase the reaction rate. Monitor for potential side reactions or degradation at higher temperatures.
Absence of a Catalyst For reactions at or near neutral pH, the addition of an aniline catalyst can provide a significant rate enhancement.[1][5]

Problem 3: Formation of side products.

Possible CauseTroubleshooting Step
Azine Formation A common side reaction is the formation of an azine, where one molecule of the carbonyl compound reacts with two molecules of hydrazine. Using a slight excess of the carbonyl compound can sometimes minimize this.
Oxidation of Hydrazine Protect the reaction from air, especially if heating for extended periods, to minimize the oxidation of the hydrazine.[7]

Experimental Protocol: General Procedure for Hydrazone Formation

This protocol provides a general guideline for the reaction of 3-Hydrazinylpropan-1-ol dihydrochloride with an aldehyde or ketone.

Materials:

  • 3-Hydrazinylpropan-1-ol dihydrochloride

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Dissolve the Carbonyl Compound: In a clean, dry reaction flask, dissolve the aldehyde or ketone in the chosen solvent.

  • Prepare the Hydrazine Solution: In a separate container, dissolve the 3-Hydrazinylpropan-1-ol dihydrochloride in the same solvent.

  • Adjust pH (if necessary): If using an aqueous buffer, ensure the pH is within the 4.5-6.0 range. For non-aqueous solvents, a catalytic amount of a mild acid (e.g., a drop of acetic acid) can be added.

  • Combine Reactants: Slowly add the hydrazine solution to the stirring solution of the carbonyl compound.

  • Monitor the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of starting materials and the appearance of the product.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation, extraction, or chromatography, depending on its properties.

Visualizing the Workflow

HydrazoneFormationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Dissolve_Carbonyl Dissolve Aldehyde/Ketone Adjust_pH Adjust pH to 4.5-6.0 Dissolve_Carbonyl->Adjust_pH Dissolve_Hydrazine Dissolve 3-Hydrazinylpropan-1-ol dihydrochloride Combine Combine Reactants Dissolve_Hydrazine->Combine Adjust_pH->Combine Monitor Monitor Progress (TLC, LC-MS) Combine->Monitor Workup Work-up Monitor->Workup Purify Purify Product Workup->Purify Product Final Hydrazone Product Purify->Product

Caption: General workflow for hydrazone synthesis and purification.

Understanding the pH Dependence of Hydrazone Formation

ph_effect cluster_low_ph Low pH (< 3) cluster_optimal_ph Optimal pH (4.5-6.0) cluster_neutral_ph Neutral pH (~7.4) Protonated Hydrazine H3N+-NH2-R (Non-nucleophilic) Slow Reaction Reaction Rate Decreases Protonated Hydrazine->Slow Reaction Protonated Carbonyl R-C(=O+H)-R' (Activated) Fast Reaction Optimal Reaction Rate Protonated Carbonyl->Fast Reaction Free Hydrazine H2N-NH-R (Nucleophilic) Free Hydrazine->Fast Reaction Slow Dehydration Rate-limiting Dehydration of Intermediate Moderate Reaction Slower Reaction Rate Slow Dehydration->Moderate Reaction

Sources

Removal of excess 3-Hydrazinylpropan-1-ol dihydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Hydrazinylpropan-1-ol Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of excess 3-Hydrazinylpropan-1-ol dihydrochloride from reaction mixtures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

Understanding the Challenge: The Nature of 3-Hydrazinylpropan-1-ol Dihydrochloride

3-Hydrazinylpropan-1-ol dihydrochloride is a highly polar, difunctional reagent. Its dihydrochloride salt form enhances its stability and water solubility but also presents specific challenges during reaction workup and purification. The primary difficulties arise from its high polarity, which can lead to co-elution with polar products during chromatography and difficulties in separating it from aqueous phases during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for reactions involving 3-Hydrazinylpropan-1-ol dihydrochloride?

A1: Given its polar nature, 3-Hydrazinylpropan-1-ol dihydrochloride exhibits good solubility in polar protic solvents such as water, ethanol, and methanol, as well as polar aprotic solvents like DMF and DMSO. The choice of solvent will depend on the specific requirements of your reaction, including the solubility of other reactants and the desired reaction temperature.

Q2: Do I need to neutralize the dihydrochloride salt before my reaction?

A2: Yes, in most cases, the hydrazine moiety needs to be in its free base form to act as a nucleophile. The dihydrochloride salt is acidic and will likely require neutralization. This can be achieved by adding a suitable base to the reaction mixture. We recommend using a mild base like sodium bicarbonate, sodium acetate, or an organic base such as triethylamine to liberate the free hydrazine.[1] The choice of base should be compatible with your other reagents.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Due to the high polarity of 3-Hydrazinylpropan-1-ol dihydrochloride, it will likely have a very low Rf value on a standard silica gel plate. Using a more polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide, can help to move the spot off the baseline. Staining with potassium permanganate or iodine can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the primary safety concerns when working with 3-Hydrazinylpropan-1-ol dihydrochloride?

A4: Hydrazine derivatives are classified as toxic and should be handled with appropriate safety precautions.[2][3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.

Troubleshooting Guides: Removal of Excess Reagent

This section provides detailed protocols and troubleshooting advice for the removal of unreacted 3-Hydrazinylpropan-1-ol dihydrochloride from your reaction mixture. The optimal method will depend on the properties of your desired product.

Method 1: Chemical Quenching

Quenching is the process of converting the excess reactive hydrazine into a less reactive and more easily separable species.

This method is effective and generally compatible with most reaction products. The resulting hydrazone is typically less polar than the starting hydrazine, facilitating its removal.

Step-by-Step Procedure:

  • Cool the Reaction Mixture: After your reaction is complete, cool the mixture to 0-5 °C using an ice bath. This is to control any potential exotherm during quenching.

  • Add Acetone: Slowly add an excess of acetone (typically 2-3 equivalents relative to the excess hydrazine) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the hydrazone.

  • Proceed to Workup: The newly formed hydrazone can now be removed during the subsequent extractive workup or purification steps.

This method is highly effective but should be used with caution, especially if your desired product contains functional groups susceptible to oxidation. The hydroxyl group on 3-Hydrazinylpropan-1-ol is generally stable under these conditions.[5]

Step-by-Step Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Dilute (if necessary): If your reaction was run neat or in a high concentration, it is advisable to dilute the mixture with a suitable solvent to better dissipate heat.

  • Slow Addition of H₂O₂: Slowly and carefully add a 5-10% aqueous solution of hydrogen peroxide to the reaction mixture. The reaction of hydrazine with hydrogen peroxide is exothermic and evolves nitrogen gas.[6]

  • Monitor: Continue addition until gas evolution ceases.

  • Proceed to Workup: The excess hydrazine has now been decomposed, and you can proceed with your standard workup procedure.

Troubleshooting Quenching:

Issue Potential Cause Suggested Solution
Incomplete Quenching Insufficient quenching agent or reaction time. Add more quenching agent and allow for a longer reaction time. Monitor by TLC to confirm the disappearance of the starting hydrazine.

| Product Degradation | The product is sensitive to the quenching conditions. | If using oxidative quenching, consider switching to the milder acetone quenching method. Perform the reaction at a lower temperature. |

Method 2: Extractive Workup

Liquid-liquid extraction is a powerful technique to separate compounds based on their differential solubility in two immiscible liquid phases. The high polarity and basicity of the free hydrazine form of 3-Hydrazinylpropan-1-ol are key to its removal.

This is the most straightforward scenario for removing the basic hydrazine impurity.

Step-by-Step Procedure:

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride solution).[7] This will protonate the basic hydrazine, making it highly water-soluble and partitioning it into the aqueous layer.

  • Repeat Wash: Repeat the acidic wash 2-3 times to ensure complete removal of the hydrazine salt.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

In this case, a simple acidic wash will also remove your product. An acid-base extraction is required.

Step-by-Step Procedure:

  • Solvent Addition & Basification: Dilute the reaction mixture with a water-immiscible organic solvent and a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) to ensure both your product and the excess hydrazine are in their free base forms.

  • Separate Layers: Transfer to a separatory funnel and separate the organic layer.

  • Acidic Extraction of Aqueous Layer: The aqueous layer can be acidified and back-extracted with an organic solvent to recover any water-soluble product if necessary.

  • Purification: The organic layer now contains your basic product and the excess hydrazine. This mixture will need to be purified by chromatography.

Troubleshooting Extractive Workup:

Issue Potential Cause Suggested Solution
Emulsion Formation High concentration of polar species at the interface. Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[7]

| Product is Partially Water-Soluble | The product has high polarity. | If some product is lost to the aqueous layer, perform a back-extraction of the aqueous washes with a fresh portion of organic solvent. |

Method 3: Purification by Chromatography

Chromatography is often necessary for final purification. The high polarity of 3-Hydrazinylpropan-1-ol and its derivatives requires specific chromatographic techniques.

Standard silica gel chromatography can be challenging due to the strong interaction of polar compounds with the stationary phase.

  • Eluent System: A highly polar eluent system will be required. A typical starting point is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small percentage of a base like triethylamine or ammonium hydroxide (e.g., 1-2%) to the eluent can help to reduce tailing of basic compounds on the acidic silica gel.[8]

Reverse-phase chromatography is often more suitable for highly polar compounds.

  • Eluent System: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The high water content of the mobile phase will be necessary to retain and separate highly polar compounds.

HILIC is an excellent technique for the separation of very polar compounds that are not well-retained by reverse-phase chromatography.

  • Stationary Phase: A polar stationary phase (e.g., silica, diol, or amine-functionalized silica) is used.

  • Mobile Phase: A high organic content mobile phase (typically acetonitrile) with a small amount of an aqueous modifier is used.

Troubleshooting Chromatography:

Issue Potential Cause Suggested Solution
Compound Stuck on Silica Gel Column The compound is too polar for the eluent system. Increase the polarity of the eluent by increasing the percentage of methanol. Consider adding a base to the eluent. If the compound is still not eluting, reverse-phase or HILIC may be more appropriate.

| Poor Separation | Co-elution of product and impurities. | Try a different chromatographic technique (e.g., switch from normal-phase to reverse-phase). Optimize the eluent system by trying different solvent combinations or gradients. |

Workflow Diagrams

Decision Tree for Removal of Excess 3-Hydrazinylpropan-1-ol dihydrochloride

Removal_Decision_Tree start Reaction Mixture with Excess Reagent product_properties Assess Product Properties (Polarity, Basicity) start->product_properties quenching Chemical Quenching product_properties->quenching Product is stable to quenching extraction Extractive Workup product_properties->extraction Product has suitable solubility chromatography Direct Chromatography product_properties->chromatography Direct purification is preferred acetone_quench Acetone Quench (Forms Hydrazone) quenching->acetone_quench oxidative_quench Oxidative Quench (e.g., H2O2) quenching->oxidative_quench acid_wash Acidic Wash (for Non-Basic Products) extraction->acid_wash acid_base_extraction Acid-Base Extraction (for Basic Products) extraction->acid_base_extraction rp_hplc Reverse-Phase HPLC chromatography->rp_hplc hilic HILIC chromatography->hilic acetone_quench->extraction oxidative_quench->extraction acid_wash->chromatography acid_base_extraction->chromatography end Purified Product rp_hplc->end hilic->end

Caption: Decision tree for selecting a removal strategy.

Workflow for Extractive Workup of a Non-Basic Product

Extractive_Workup_Non_Basic start Reaction Mixture in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Contains Hydrazine Salt) separate1->aq_layer1 Discard org_layer1 Organic Layer separate1->org_layer1 repeat_wash Repeat Acidic Wash (2x) org_layer1->repeat_wash brine_wash Wash with Brine repeat_wash->brine_wash separate2 Separate Layers brine_wash->separate2 aq_layer2 Aqueous Layer separate2->aq_layer2 Discard org_layer2 Organic Layer (Contains Product) separate2->org_layer2 dry Dry over Na2SO4 org_layer2->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Extractive workup for a non-basic product.

References

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Hydrazine dihydrochloride. Solubility of Things. [Link]

  • Purification of polar compounds. The Analytical Scientist. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Process for removing residual hydrazine
  • How to quench excess hydrazine monohydrate. Reddit. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Chemically-active extraction. University of York. [Link]

  • Hydrazine. Wikipedia. [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Solved HAVE YOU CHECKED THE SCHEDULE? Acid Neutral. Chegg.com. [Link]

  • Reaction Work-Up I. MIT Digital Lab Techniques Manual. [Link]

  • How hydrazine reacts with OH group? ResearchGate. [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts with 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Hydrazinylpropan-1-ol dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. My aim here is to move beyond standard protocols and address a common yet complex challenge: the emergence of unexpected byproducts. Drawing from established chemical principles and field experience, this document provides structured troubleshooting guides, FAQs, and validation workflows to help you identify, characterize, and mitigate the formation of these impurities.

Part 1: Foundational Understanding & FAQ

Before delving into complex troubleshooting, it's crucial to understand the inherent reactivity of 3-Hydrazinylpropan-1-ol. The molecule contains two key functional groups: a terminal primary alcohol (-OH) and a hydrazine (-NHNH₂) moiety. The dihydrochloride salt form enhances its stability and solubility in polar solvents, but the free base, typically generated in situ, is a potent nucleophile and a mild reducing agent.

Unexpected byproducts almost always arise from one of these reactive centers being subjected to unintended reaction conditions.

Frequently Asked Questions (FAQs)

Question 1: I've observed a new mass peak (M+1) in my LC-MS that corresponds to a loss of two mass units (M-2) from my expected product. What is a likely cause?

Answer: This is a classic signature of an oxidation reaction. The hydrazine moiety is susceptible to oxidation, which can occur due to atmospheric oxygen (especially at elevated temperatures or under basic conditions), residual oxidizing agents from a previous step, or even certain metal catalysts. The oxidation product is typically a diazene (R-N=N-H), which is often unstable and can lead to further downstream products.

  • Causality: The two lost protons and two electrons correspond to the conversion of the hydrazine's N-N single bond to a double bond.

  • Troubleshooting Steps:

    • De-gas Your Solvents: Sparge all reaction solvents with an inert gas like nitrogen or argon for 15-30 minutes before use.

    • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon.

    • Check Reagent Purity: Ensure that no oxidizing agents (e.g., residual peroxides in ether solvents) are present.

Question 2: My ¹H NMR spectrum shows the disappearance of the broad singlet for the alcohol proton and the appearance of new signals in the 9-10 ppm region. What byproduct could this indicate?

Answer: The appearance of a signal in the 9-10 ppm range is highly characteristic of an aldehyde proton. This strongly suggests that the primary alcohol on your 3-Hydrazinylpropan-1-ol starting material or product has been oxidized. This can happen if you are using reagents like Dess-Martin periodinane, PCC, or even milder conditions if transition metals are present.

  • Causality: The primary alcohol (-CH₂OH) is oxidized to an aldehyde (-CHO). This not only creates a new impurity but also consumes your starting material or desired product.

  • Proposed Structure: 3-Hydrazinylpropanal.

  • Troubleshooting Steps:

    • Re-evaluate Your Reagents: If you are not intentionally performing an oxidation, scrutinize every reagent added to the flask for potential oxidizing capabilities.

    • Control Reaction Temperature: Overheating can sometimes facilitate air oxidation, especially in the presence of certain solvents like DMSO.

    • Purification Strategy: This aldehyde byproduct can often be separated from your desired product using column chromatography, as its polarity will be significantly different.

Question 3: After reacting 3-Hydrazinylpropan-1-ol with a ketone, I see my expected hydrazone, but also a second major product with a different mass and NMR profile. It appears cyclic. What's happening?

Answer: You are likely observing an intramolecular cyclization event, a common pathway for bifunctional molecules. After forming the initial hydrazone with the ketone, the terminal alcohol can attack the imine carbon or a related electrophilic center, especially under acidic or basic conditions, to form a stable heterocyclic ring system, such as a pyrazolidine or a related structure.

  • Causality: The molecule's two ends are reacting with each other after the initial intended reaction. The proximity of the nucleophilic alcohol to the newly formed electrophilic hydrazone carbon facilitates this ring-closing reaction.

  • Troubleshooting Steps:

    • Control pH: The rate of this cyclization can be highly pH-dependent. Buffer your reaction medium if possible. Often, running the initial hydrazone formation under neutral or mildly acidic conditions and then immediately quenching the reaction can prevent the subsequent cyclization.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible to disfavor the intramolecular reaction, which often has a higher activation energy.

    • Protecting Groups: In complex syntheses, it may be necessary to protect the alcohol group (e.g., as a silyl ether) before the hydrazone formation and deprotect it in a later step.

Part 2: Systematic Troubleshooting Workflow for Unknown Byproducts

When an unexpected spot appears on a TLC plate or a rogue peak in your chromatogram, a systematic approach is essential. The following workflow guides you from initial observation to structural elucidation.

Workflow Diagram: From Observation to Characterization

G cluster_observe Phase 1: Observation & Initial Analysis cluster_isolate Phase 2: Isolation cluster_characterize Phase 3: Spectroscopic Characterization cluster_deduce Phase 4: Structure Elucidation A Unexpected Result (TLC Spot, LCMS Peak, NMR Signal) B Attempt Isolation: - Prep-TLC - Column Chromatography - Prep-HPLC A->B Problem Detected C Assess Purity of Isolated Fraction B->C Isolate Impurity D High-Resolution Mass Spec (HRMS) - Obtain Exact Mass - Propose Molecular Formula C->D Pure Sample E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map Proton/Carbon Framework D->E Formula Suggested F FTIR Spectroscopy - Identify Key Functional Groups (C=O, C=N, N-H) E->F Framework Known G Synthesize Data: Combine MS, NMR, FTIR F->G Data Acquired H Propose Putative Structure(s) G->H I Review Reaction Scheme: Is the structure chemically plausible? H->I J Structure Confirmed / Hypothesis Formed I->J

Caption: Workflow for identifying unknown reaction byproducts.

Step-by-Step Protocol: Executing the Characterization Workflow

1. Initial Assessment (LC-MS)

  • Objective: To quickly determine the mass of the byproduct and its purity relative to the main product.

  • Protocol:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Inject onto an LC-MS system equipped with both a UV detector (e.g., DAD/PDA) and a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

    • Obtain the mass-to-charge ratio (m/z) of the unknown peak. Use a high-resolution instrument if available to get the exact mass.

    • Analysis: Compare the m/z of the byproduct to your starting materials and expected product. Does it correspond to a loss of atoms (dehydration, dehydrogenation)? An addition (adduct with solvent, reagent)? A dimerization?

2. Isolation (Column Chromatography)

  • Objective: To obtain a pure sample of the byproduct for detailed NMR analysis.

  • Protocol:

    • Develop a separation method on analytical TLC plates to find a solvent system (e.g., ethyl acetate/hexanes, DCM/methanol) that provides good separation (ΔRf > 0.2) between your desired product and the byproduct.

    • Pack a column with silica gel appropriate for the scale of your reaction.

    • Carefully load the crude material onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC or LC-MS to identify those containing the pure byproduct.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

3. Structural Elucidation (NMR)

  • Objective: To determine the chemical structure of the isolated byproduct.

  • Protocol:

    • Dissolve ~5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Acquire a standard ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns.

    • Acquire a ¹³C NMR spectrum. Note the number of unique carbons and their chemical shifts.

    • If the structure is not immediately obvious, perform 2D NMR experiments:

      • COSY: To identify which protons are coupled (i.e., adjacent to each other).

      • HSQC/HMQC: To correlate protons directly to the carbons they are attached to.

      • HMBC: To see long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

    • Synthesize Data: Combine the molecular formula from HRMS with the structural fragments identified by NMR to build the final structure. Ensure it is chemically plausible given your reaction conditions.

Part 3: Data Interpretation Table

This table summarizes common byproducts and their expected analytical signatures, providing a quick reference during your analysis.

Potential Byproduct Plausible Cause Expected ΔMass (from SM) Key ¹H NMR Signals Key FTIR Peaks (cm⁻¹)
3-(Diaz-1-en-1-yl)propan-1-ol Oxidation of hydrazine-2 DaDisappearance of broad -NHNH₂ signals; possible new olefinic or broad N=N-H signal.~1550-1630 (N=N stretch)
3-Hydrazinylpropanal Oxidation of primary alcohol-2 DaDisappearance of alcohol -OH; new singlet/triplet at 9-10 ppm (-CHO).~1720-1740 (C=O stretch)
Cyclic Hydrazone/Pyrazolidine Intramolecular cyclizationVaries (Adduct - H₂O)Complex aliphatic signals; loss of distinct alcohol and ketone/aldehyde signals.Absence of C=O (if from ketone); presence of C=N (~1620-1680)
Dimer (Azine Formation) Reaction of two molecules(2 x SM) - (2xNH₃)Complex, often symmetric spectrum; loss of primary hydrazine signals.~1610-1660 (C=N stretch)

References

  • Oxidation of Hydrazines: "Oxidation of Hydrazine Derivatives" - Organic Chemistry Portal. Provides an overview of common reagents and mechanisms for hydrazine oxidation. [Link]

  • Spectroscopic Tables: "Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy Tables" - UCLA Chemistry. Provides standard correlation tables for interpreting IR and NMR spectral data. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Hydrazine Linkers: A Comparative Analysis Featuring 3-Hydrazinylpropan-1-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of bioconjugation and targeted therapeutics.

Introduction: The Critical Role of Linkers in Conjugate Design

In the intricate world of bioconjugation, the linker is not merely a passive connector but a critical determinant of the final conjugate's performance. It dictates stability in circulation, the mechanism of payload release, and ultimately, the therapeutic efficacy and safety profile. Among the diverse families of linkage chemistries, hydrazine-based linkers have carved out a significant niche, particularly in the development of Antibody-Drug Conjugates (ADCs). Their defining feature is the formation of a hydrazone bond upon reaction with an aldehyde or ketone, a linkage that can be engineered for controlled, pH-sensitive cleavage.

This guide provides a comparative analysis of various hydrazine linkers, with a special focus on understanding the properties of 3-Hydrazinylpropan-1-ol dihydrochloride in the context of its aliphatic and aromatic counterparts. We will delve into the chemical principles governing their reactivity and stability, present comparative data, and provide exemplary protocols to guide your experimental design.

The Chemistry of Hydrazone Formation: A Tale of Two Partners

The cornerstone of hydrazine linker chemistry is the reaction between a hydrazine derivative and a carbonyl group (aldehyde or ketone) to form a hydrazone bond. This reaction is a condensation reaction, releasing a molecule of water. The stability and reactivity of this bond are profoundly influenced by the electronic and steric nature of the substituents on both the hydrazine and carbonyl components.

G Hydrazine Hydrazine (R-NH-NH2) Hydrazone Hydrazone Bond (R-N-N=C(R')-R'') Hydrazine->Hydrazone + Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Hydrazone Water H2O Hydrazone->Water

HO-CH2-CH2-CH2-NH-NH2 · 2HCl

Figure 2: Workflow for hydrazone bioconjugation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM MES or phosphate buffer) and adjust the pH. For many hydrazone ligations, a slightly acidic pH (e.g., pH 6.0) can facilitate the reaction. [1]2. Protein Preparation: Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-5 mg/mL. [2]3. Linker Preparation: Prepare a stock solution of the hydrazine linker (e.g., 3-Hydrazinylpropan-1-ol dihydrochloride or S-HyNic) in an appropriate solvent (e.g., water, DMF, or DMSO).

  • Conjugation Reaction: Add a molar excess (e.g., 10-50 fold) of the hydrazine linker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. [2]For aromatic hydrazines like HyNic, the addition of an aniline catalyst (e.g., TurboLINK™ Catalyst Buffer) can significantly reduce the reaction time to ~2 hours. [3]6. Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) using a buffer suitable for the downstream application.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation, and by mass spectrometry to determine the drug-to-antibody ratio (DAR) if applicable. For HyNic-4FB conjugates, spectrophotometric analysis at 354 nm can be used to quantify the degree of conjugation. [3][4]

Protocol 2: Stability Assessment of Hydrazone Linkage

Objective: To determine the hydrolytic stability of the hydrazone bond at different pH values.

  • Sample Preparation: Aliquot the purified conjugate into separate buffers with different pH values (e.g., pH 5.0, pH 7.4).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from each sample.

  • Analysis: Analyze the aliquots by a suitable method (e.g., RP-HPLC, SEC, or LC-MS) to quantify the amount of intact conjugate versus the released payload or unconjugated biomolecule.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH value and calculate the half-life (t1/2) of the hydrazone bond under each condition.

Conclusion and Expert Recommendations

The choice of a hydrazine linker is a critical decision in the design of a bioconjugate, with a direct impact on its stability and mechanism of action.

  • 3-Hydrazinylpropan-1-ol dihydrochloride , as a simple aliphatic hydrazine, is best suited for applications where rapid, acid-triggered release is desired and where some degree of systemic instability can be tolerated. Its high reactivity may be advantageous in situations where reaction conditions need to be mild.

  • Aromatic hydrazines, particularly HyNic , represent a more robust and controllable system. The high stability of the resulting bis-aryl hydrazone bond makes them ideal for applications requiring long circulation times and minimal premature payload release, such as in the development of ADCs. [3][4]The ability to catalyze the reaction and monitor it spectrophotometrically provides significant practical advantages in a research and development setting. [3]

  • Acylhydrazines offer a tunable middle ground, providing better stability than aliphatic hydrazines while still being readily cleavable under moderately acidic conditions. [][6] Ultimately, the optimal linker choice depends on the specific requirements of the application. We recommend a thorough evaluation of the desired stability profile, the nature of the biomolecule and payload, and the intended biological environment. For novel constructs, a comparative stability study, as outlined in Protocol 2, is an essential step in validating the linker's performance and ensuring the development of a safe and effective bioconjugate.

References

  • HyNic PEG, HyNic linker | AxisPharm.

  • Aldehyde-Hydrazine Linkers | Vector Labs.

  • Acid Labile Linker Synthesis | ADC Services - BOC Sciences.

  • S-HyNic Linker (DMF Soluble) - Vector Labs.

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Bioconjugate Chemistry - ACS Publications.

  • S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1) - Interchim.

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing).

  • S-HyNic Crosslinker - Synchem.

  • SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES - Purdue University Graduate School.

  • S-HyNic.

  • Hydrazone - Wikipedia.

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH.

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material | Request PDF - ResearchGate.

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH.

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC - NIH.

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH.

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH.

  • (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry - ResearchGate.

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH.

  • Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB - Interchim.

  • Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries - PubMed.

  • Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC - PubMed Central.

  • Linkers - A Crucial Factor in Antibody–Drug Conjugates - BOC Sciences.

  • (a) Hydrazine addition to the bridged thioester enables dual... - ResearchGate.

  • Linkers for ADCs - NJ Bio, Inc..

  • A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker - MDPI.

  • 3-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O) - PubChemLite.

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm.

  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates.

  • 4-Hydrazinobenzoic acid hydrochloride - Chem-Impex.

  • 4-Hydrazinobenzoic Acid-HCL (4-HBA) - Prudence Pharma Chem.

  • 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 - ChemicalBook.

  • 4-Hydrazinobenzoic acid 97 619-67-0 - Sigma-Aldrich.

  • 4-Hydrazinobenzoic Acid-d4 Hydrochloride - LGC Standards.

  • 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm.

  • 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem.

  • EP1315699B1 - Hydrazine-based and carbonyl-based bifunctional crosslinking reagents - Google Patents.

  • 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem - NIH.

  • 2-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O) - PubChemLite.

  • 1-(2-Hydrazinyl-3-pyridinyl)propan-2-ol | C8H13N3O - PubChem.

Sources

Navigating the Frontier of Bioconjugation: A Guide to Assay Validation for 3-Hydrazinylpropan-1-ol Dihydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug development and life sciences research, the precise and stable linkage of molecules is paramount. Bioconjugation, the science of covalently linking biomolecules to other molecules, has enabled the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and powerful research tools. Among the diverse chemical strategies for bioconjugation, hydrazone ligation, which involves the reaction of a hydrazine with an aldehyde or ketone to form a hydrazone bond, offers a unique set of advantages, including biocompatibility and pH-sensitive release profiles. This guide focuses on the validation of assays employing a specific hydrazine-containing linker, 3-Hydrazinylpropan-1-ol dihydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the robustness and reliability of their findings.

While the core principles of hydrazone-based bioconjugation are well-established, the specific characteristics of the linker employed can significantly influence the properties of the resulting conjugate. 3-Hydrazinylpropan-1-ol dihydrochloride introduces a hydrophilic, three-carbon spacer arm, which can impact the solubility, stability, and steric accessibility of the conjugated molecule. A thorough validation of any assay utilizing a conjugate of this linker is therefore critical for accurate and reproducible results.

The Chemistry of Conjugation: Understanding the Hydrazone Bond

The formation of a hydrazone bond is a condensation reaction between a hydrazine derivative, such as 3-Hydrazinylpropan-1-ol, and a carbonyl group (aldehyde or ketone) on the target molecule. This reaction is typically performed under mild acidic conditions (pH 4.5-5.5) to facilitate the dehydration step, leading to the formation of a stable C=N bond.[1]

A key feature of the hydrazone linkage is its susceptibility to hydrolysis under acidic conditions, while remaining relatively stable at neutral pH.[2][3][4][5] This pH-dependent stability is a significant advantage in applications like drug delivery, where the payload can be selectively released in the acidic environment of endosomes or lysosomes within target cells.[2] The rate of hydrolysis can be influenced by the electronic and steric environment around the hydrazone bond.[3][6][7]

A Comparative Landscape of Bioconjugation Chemistries

While hydrazone ligation offers distinct advantages, it is essential to understand its place within the broader context of bioconjugation techniques. The choice of conjugation chemistry depends on several factors, including the nature of the biomolecule, the desired stability of the linkage, and the specific application.

Conjugation Chemistry Reactive Groups Linkage Formed Key Advantages Key Considerations
Hydrazone Ligation Hydrazine + Aldehyde/KetoneHydrazone (C=N)pH-sensitive release, biocompatible reaction conditions.[2]Potential for hydrolysis at neutral pH over time, slower reaction kinetics compared to click chemistry.[1]
Maleimide Chemistry Maleimide + ThiolThioetherHigh selectivity for cysteines, rapid reaction at neutral pH.Potential for retro-Michael reaction leading to linker instability, potential for off-target reactions with other nucleophiles.
Click Chemistry (CuAAC/SPAAC) Azide + AlkyneTriazoleHigh efficiency and specificity, bioorthogonal, stable linkage.Copper catalyst in CuAAC can be cytotoxic, strained alkynes in SPAAC can be bulky.
Amide Bond Formation (e.g., NHS Esters) Amine + Activated Carboxylic AcidAmideStable bond, widely used for lysine conjugation.Can lead to heterogeneous products due to multiple lysine residues on proteins.

Validating the Assay: A Step-by-Step Approach

The validation of an assay for a 3-Hydrazinylpropan-1-ol dihydrochloride conjugate should be a comprehensive process to ensure its accuracy, precision, and robustness. The following experimental protocols provide a framework for this validation, grounded in principles outlined by regulatory bodies such as the FDA.[8][9][10][11]

Experimental Workflow for Assay Validation

Caption: A typical workflow for the validation of a bioanalytical assay.

Protocol 1: Synthesis and Characterization of the 3-Hydrazinylpropan-1-ol Conjugate
  • Reaction Setup: Dissolve the molecule to be conjugated (containing an aldehyde or ketone group) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • Addition of Linker: Add a molar excess of 3-Hydrazinylpropan-1-ol dihydrochloride to the reaction mixture. The exact molar ratio should be optimized based on the specific reactants.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for a defined period (e.g., 2-24 hours), with gentle mixing.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the conjugate.

    • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, use UV-Vis to estimate the degree of conjugation.

    • HPLC Analysis: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) to assess the purity and heterogeneity of the conjugate.[2][8][9][12][13][14][15][16]

Protocol 2: Validation of a Quantitative ELISA for the Conjugate

This protocol assumes the development of an ELISA to quantify a protein conjugated with 3-Hydrazinylpropan-1-ol.

  • Specificity:

    • Test the cross-reactivity of the detection antibody with the unconjugated protein and the free linker.

    • Analyze samples from the relevant biological matrix (e.g., serum, plasma) to assess for potential interference.

  • Accuracy:

    • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the conjugate into the biological matrix.

    • Analyze these QC samples against a freshly prepared calibration curve and calculate the percent recovery. Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the QC samples in a single assay run.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days with different analysts and/or equipment.

    • Calculate the coefficient of variation (%CV) for each concentration level. Acceptance criteria are typically ≤15% CV (≤20% for LLOQ).

  • Linearity and Range:

    • Prepare a series of calibration standards by serially diluting the conjugate in the biological matrix.

    • Perform a regression analysis of the standard curve (e.g., 4-parameter logistic fit for ELISAs).

    • The range is the concentration interval over which the assay is shown to be accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):

    • LOD is the lowest concentration of analyte that can be reliably distinguished from the blank.

    • LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Stability:

    • Freeze-Thaw Stability: Assess the stability of the conjugate in the biological matrix after multiple freeze-thaw cycles.

    • Short-Term Stability: Evaluate the stability at room temperature for a period relevant to sample handling.

    • Long-Term Stability: Determine the stability of the conjugate when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

Characterizing the Conjugate: Key Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of the 3-Hydrazinylpropan-1-ol conjugate, ensuring its quality and consistency.

Analytical Techniques Workflow

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary Functional & Stability Assessment Conjugate 3-Hydrazinylpropan-1-ol Conjugate MS Mass Spectrometry (Confirmation & MW) Conjugate->MS HIC HIC (Purity & DAR) Conjugate->HIC SEC SEC (Aggregation) Conjugate->SEC ELISA ELISA (Quantification & Binding) Conjugate->ELISA Stability_Assay Stability Studies (pH, Temperature) Conjugate->Stability_Assay

Caption: Key analytical techniques for the characterization of bioconjugates.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the heterogeneity of bioconjugates, particularly for determining the drug-to-antibody ratio (DAR) in ADCs. The separation is based on the hydrophobicity of the conjugate, which typically increases with the number of conjugated molecules.[2][8][9][12][13]

  • Size-Exclusion Chromatography (SEC): SEC is the gold standard for assessing the presence of aggregates in bioconjugate preparations. Aggregation can impact the efficacy and immunogenicity of a therapeutic, making its control and monitoring essential.[14][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing detailed information on the identity and purity of the conjugate and its variants.[3][17][18]

The Impact of the Spacer Arm

The 3-Hydrazinylpropan-1-ol linker provides a short, hydrophilic spacer arm. The length and flexibility of the spacer arm can influence the biological activity and pharmacokinetic properties of the conjugate.[17][18][19][20][21] A hydrophilic spacer, such as the one provided by this linker, can help to mitigate the aggregation often associated with hydrophobic payloads in ADCs.[12][13][14][15][16] The relatively short length of the propanol-based spacer may provide a balance between maintaining sufficient distance to avoid steric hindrance and promoting favorable pharmacokinetic profiles.[21]

Conclusion

The validation of an assay for a 3-Hydrazinylpropan-1-ol dihydrochloride conjugate is a critical step in ensuring the reliability and reproducibility of research and development efforts. By following a systematic validation process that includes rigorous assessment of specificity, accuracy, precision, and stability, researchers can have confidence in their data. Furthermore, a thorough characterization of the conjugate using a suite of orthogonal analytical techniques is essential for understanding its properties and performance. While hydrazone ligation is a well-established bioconjugation method, the specific attributes of the 3-Hydrazinylpropan-1-ol linker warrant careful consideration and a tailored validation approach. This guide provides a foundational framework to empower scientists in their pursuit of innovative and well-characterized bioconjugates.

References

  • The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Compar
  • The role of hydrophilic linkers in next-generation antibody-drug conjug
  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers, 2022.
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
  • Development and validation of an antibody-drug conjug
  • Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates.
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH.
  • Validation of an immunoassay to selectively quantify the naked antibody of a new Antibody Drug Conjugate--SAR566658--for pharmacokinetic interpret
  • ADC Analytical Characterization and Validation.
  • Refining Method Development & Validation Testing for Antibody Drug Conjug
  • The Crucial Role of the Spacer Arm in Bioconjugation: A Technical Guide to trans-Sulfo-SMCC. Benchchem.
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 2019.
  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE.
  • The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype. PubMed, 2010.
  • The influence of hapten spacer arm length on antibody response and immunoassay development. PubMed, 2023.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. A*OAR.
  • Chemical synthesis of proteins using peptide hydrazides as thioester surrog
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Current ADC Linker Chemistry. PMC - NIH.
  • ADC Linker (Inhibitors Agonists Modul
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • Emerging synthetic approaches for protein-polymer conjug
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv
  • 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm.
  • 3-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O). PubChemLite.
  • Chemical synthesis of proteins using hydrazide intermediates.
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
  • ADCs Linker/Click Chemistry. DC Chemicals.
  • Quality Assistance - Development and validation of an antibody-drug conjug

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A Comparative Guide to Bifunctional Linkers: Moving Beyond Hydrazone Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, the molecular bridge between the targeting antibody and the potent payload, profoundly influences the stability, efficacy, and safety profile of the final conjugate. This guide provides an in-depth comparison of 3-Hydrazinylpropan-1-ol dihydrochloride, a representative of the hydrazone linker family, with alternative linker technologies, supported by experimental insights and methodologies.

The Role of 3-Hydrazinylpropan-1-ol dihydrochloride: A Foundation in pH-Sensitive Drug Release

3-Hydrazinylpropan-1-ol dihydrochloride serves as a precursor for forming hydrazone linkages, a cornerstone of early ADC development. This chemistry leverages the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4) to trigger the release of the cytotoxic payload. The primary advantage of this pH-sensitive cleavage is the targeted release of the drug within the cancer cell, minimizing systemic toxicity.[][2]

However, the therapeutic window of hydrazone-based ADCs can be narrow. A significant drawback is the potential for premature drug release in circulation due to the inherent instability of the hydrazone bond, which can lead to off-target toxicity.[3] This has spurred the development of a diverse array of alternative linker technologies with improved stability and more controlled release mechanisms.

A Comparative Analysis of Alternative Bifunctional Linkers

The landscape of bifunctional linkers has evolved to offer a range of options with distinct advantages and applications. Here, we compare the key characteristics of prominent linker classes.

Linker ClassRelease MechanismStability in CirculationKey AdvantagesKey LimitationsRepresentative Examples
Hydrazone pH-sensitive (acid-labile)ModerateTargeted release in acidic intracellular compartments.Potential for premature release in plasma, leading to off-target toxicity.[3]Gemtuzumab ozogamicin (Mylotarg®)
Enzyme-Cleavable Enzymatic cleavage (e.g., by cathepsins)HighHigh stability in plasma, specific release in the lysosome.[4][]Dependent on enzyme expression levels in the tumor.Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®)
Disulfide Reduction (cleavage by glutathione)Moderate to HighExploits the high intracellular glutathione concentration for release.Potential for off-target release in the presence of reducing agents in plasma.Maytansinoid-based ADCs
Non-Cleavable Proteolytic degradation of the antibodyVery HighExceptional stability in circulation, reduced off-target toxicity.The released payload is attached to the linker and an amino acid residue, which may affect its activity.Ado-trastuzumab emtansine (Kadcyla®)
Click Chemistry Bioorthogonal ligationVery HighHighly efficient and specific conjugation, forms a stable triazole linkage.Requires introduction of bioorthogonal functional groups (azide and alkyne) into the antibody and payload.Under investigation in next-generation ADCs.[6][]
Oxime Ligation Formation of a stable oxime bondHighForms a stable linkage, can be used for site-specific conjugation.[8]Reaction kinetics can be slow under physiological conditions.Used in the development of novel ADCs and bioconjugates.[9]

Experimental Workflows: A Tale of Two Conjugation Strategies

To illustrate the practical differences in working with these linkers, we present two representative experimental protocols: one for hydrazone-based conjugation and another for a maleimide-based, non-cleavable linker.

Experimental Protocol 1: Hydrazone-Based Conjugation

This protocol outlines the conjugation of a payload containing a ketone to an antibody functionalized with a hydrazinyl linker derived from 3-Hydrazinylpropan-1-ol.

Workflow Diagram:

Hydrazone_Conjugation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification antibody Antibody activated_antibody Antibody with Linker (Hydrazinyl Group) antibody->activated_antibody Linker Activation conjugation Hydrazone Ligation (pH 6.0-6.5) activated_antibody->conjugation payload Payload with Ketone payload->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate purification->adc

Caption: Workflow for hydrazone-based antibody-drug conjugation.

Methodology:

  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Introduce a reactive handle for linker attachment, often by modifying lysine residues with an NHS-ester functionalized linker precursor.

    • React the antibody with an excess of a bifunctional linker that contains an NHS ester on one end and a protected hydrazine on the other.

    • Remove the protecting group from the hydrazine to expose the reactive hydrazinyl group.

    • Purify the modified antibody using a desalting column to remove excess linker and reagents.

  • Payload Solubilization:

    • Dissolve the ketone-containing payload in an organic co-solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Combine the modified antibody and the solubilized payload at a specific molar ratio.

    • Adjust the pH of the reaction mixture to approximately 6.0-6.5 to facilitate hydrazone bond formation.[10]

    • Incubate the reaction mixture at room temperature or 37°C for a defined period.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.

Experimental Protocol 2: Maleimide-Based Thiol Conjugation

This protocol describes the conjugation of a maleimide-functionalized payload to a native or engineered cysteine residue on an antibody. This method results in a stable, non-cleavable thioether bond.[]

Workflow Diagram:

Maleimide_Conjugation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification antibody Antibody with Disulfide Bonds reduced_antibody Antibody with Free Thiols antibody->reduced_antibody Reduction (e.g., TCEP) conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) reduced_antibody->conjugation payload Payload with Maleimide payload->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate purification->adc

Caption: Workflow for maleimide-based antibody-drug conjugation.

Methodology:

  • Antibody Reduction:

    • Dissolve the antibody in a suitable buffer (e.g., phosphate buffer with EDTA, pH 7.0).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds and expose free thiol groups.

    • Incubate the reaction mixture under controlled conditions to achieve the desired degree of reduction.

    • Remove the reducing agent using a desalting column.

  • Payload Solubilization:

    • Dissolve the maleimide-functionalized payload in an organic co-solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Immediately combine the reduced antibody with the solubilized payload. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[][12]

    • Incubate the reaction mixture at room temperature for a specified time.

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unconjugated payload.

    • Characterize the ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.

Conclusion: Selecting the Optimal Linker for Your Application

The choice of a bifunctional linker is a multifaceted decision that requires careful consideration of the payload's properties, the target antigen's biology, and the desired therapeutic outcome. While 3-Hydrazinylpropan-1-ol and the resulting hydrazone linkers offer a pH-sensitive release mechanism, their inherent instability has led to the development of more robust alternatives.

Enzyme-cleavable and non-cleavable linkers, along with innovative "click chemistry" and oxime ligation strategies, provide a broader toolkit for ADC design. Each class of linker presents a unique set of advantages and challenges. A thorough understanding of these differences, supported by rigorous experimental evaluation, is paramount to developing safe and effective antibody-drug conjugates.

References

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Retrieved from [Link]

  • Di Ciaula, I., et al. (2021). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 57(96), 12965-12968. Retrieved from [Link]

  • Popp, M. W., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Bioconjugate Chemistry, 21(10), 1858-1863. Retrieved from [Link]

  • Choy, C. J., et al. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. Bioconjugate Chemistry, 27(9), 2043-2047. Retrieved from [Link]

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  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5134. Retrieved from [Link]

  • Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1349-1359. Retrieved from [Link]

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  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5134. Retrieved from [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846-851. Retrieved from [Link]

  • Streb, J., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 55(42), 13187-13190. Retrieved from [Link]

  • Bobyk, K. V., et al. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(17), 13101. Retrieved from [Link]

  • Li, Y., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(31), 6525-6530. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(4), 498-506. Retrieved from [Link]

  • Kuroda, T., et al. (2022). An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 21(9), 1435-1444. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Structurally Characterizing 3-Hydrazinylpropan-1-ol Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1][2][3][4] For researchers working with promising scaffolds like 3-hydrazinylpropan-1-ol dihydrochloride and its derivatives, establishing the precise molecular architecture is not merely a formality—it is a prerequisite for understanding biological activity, ensuring reproducibility, and meeting stringent regulatory standards. This guide provides an in-depth comparison of the essential analytical methods required to achieve this, grounded in practical insights and established scientific principles.

The core challenge in analyzing these molecules lies in their inherent properties: they are often polar, possess multiple functional groups, and are typically handled as salts. This necessitates a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle. No single method is sufficient; rather, it is the synergistic interpretation of data from several orthogonal techniques that builds a fortress of confidence around a proposed structure.

Here, we will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), detailing not just the "how" but the critical "why" behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy stands as the unparalleled gold standard for the structural elucidation of organic molecules.[1][5] It provides direct insight into the carbon-hydrogen framework, allowing for the definitive mapping of atomic connectivity. For derivatives of 3-hydrazinylpropan-1-ol, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" of NMR

  • ¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a 3-hydrazinylpropan-1-ol derivative, ¹H NMR will confirm the integrity of the propanol backbone through characteristic chemical shifts and spin-spin coupling patterns. For instance, the protons on the carbon bearing the hydroxyl group are deshielded and will appear at a lower field (typically 3.4-4.5 δ).[6] The distinct signals for the different methylene groups and their splitting patterns will confirm their connectivity.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. For our target compounds, this is crucial for confirming the presence of the three-carbon backbone and any additional carbons from derivatization. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, providing another layer of structural verification.[7]

  • Solvent Choice: Given the dihydrochloride salt form, solubility can be a challenge. Deuterated solvents like DMSO-d₆ or D₂O are often preferred over CDCl₃.[8] DMSO-d₆ has the added advantage of slowing the proton exchange of OH and NH groups, which can sometimes allow for the observation of their coupling to adjacent protons.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), although for polar solvents, the residual solvent peak is often used as a secondary reference.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for quaternary carbons in the ¹³C spectrum.

  • D₂O Exchange: To definitively identify the O-H and N-H proton signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to exchangeable protons will disappear or significantly diminish.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

While NMR maps the skeleton, Mass Spectrometry provides the overall mass and, through fragmentation, corroborates the connectivity. For polar and potentially non-volatile compounds like hydrazinyl derivatives, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique is the method of choice.[9][10][11]

Expertise & Experience: The "Why" of HRMS

  • Accurate Mass Measurement: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.[9][10][12] This is a critical step to confirm that the synthesized derivative has the expected molecular formula.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) are ideal for polar molecules as they generate intact molecular ions (e.g., [M+H]⁺) with minimal fragmentation.[13] This provides a clear reading of the molecular weight.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments can be performed. The resulting fragmentation pattern provides a "fingerprint" that can be pieced together to confirm the structure proposed by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation: Introduce the sample via an HPLC system. This ensures that the mass spectrum is acquired on a pure peak, separating it from any residual starting materials or impurities.

  • Ionization: Utilize an ESI source in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer like an Orbitrap or a Time-of-Flight (TOF) instrument.[10]

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. If MS/MS was performed, analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Checklist

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[14][15] While it does not provide detailed connectivity information, it serves as an excellent complementary method to quickly verify the presence of key structural motifs.[16][17]

Expertise & Experience: The "Why" of FTIR

For a 3-hydrazinylpropan-1-ol derivative, FTIR is used to confirm:

  • O-H Stretch: A strong, broad absorption in the range of 3300-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[18][19][20]

  • N-H Stretch: The hydrazinyl group will exhibit N-H stretching absorptions, typically in the 3100-3300 cm⁻¹ region.[16]

  • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for the alcohol will appear in the 1000-1200 cm⁻¹ region.[18]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is to prepare a KBr pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Sample Analysis: Collect the infrared spectrum of the sample.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Before extensive structural analysis, it is imperative to ensure the purity of the sample. HPLC is the gold standard for this purpose in the pharmaceutical industry.[21][22] Analyzing an impure sample can lead to confusing and misleading data from other analytical techniques.

Expertise & Experience: The "Why" of HPLC

  • Purity Assessment: HPLC separates the main compound from any impurities, starting materials, or by-products.[22][23] The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.

  • Method Development: Due to the polar nature of 3-hydrazinylpropan-1-ol derivatives, a standard reversed-phase (e.g., C18) method might be challenging.[24] Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography are often better alternatives for retaining and separating such polar compounds.[24]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A HILIC column is a good starting point.

    • Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.

    • Detector: A UV detector is commonly used. The detection wavelength should be chosen to maximize the response of the derivative, especially if it contains an aromatic chromophore.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the area percent of the main peak to determine the purity of the sample.

Comparative Summary of Analytical Methods

Technique Information Provided Strengths Limitations Typical Sample Required
¹H & ¹³C NMR Definitive atomic connectivity, H/C framework, stereochemistry.Provides the most detailed structural information. Non-destructive.Lower sensitivity, requires pure sample, can be complex to interpret.5-10 mg
HRMS Accurate molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular formula, corroborates structure.Does not provide connectivity of isomers, can be destructive.<1 mg
FTIR Presence/absence of key functional groups (O-H, N-H, C=O, etc.).Fast, simple, requires minimal sample, good for quick verification.Provides limited structural detail, not suitable for complex mixtures.1-2 mg
HPLC Purity of the sample, separation from impurities.Highly quantitative, essential for quality control, adaptable methods (RP, HILIC).Not a primary structure elucidation tool.<1 mg

Integrated Workflow for Structural Confirmation

The most robust approach to structural confirmation is an integrated workflow where the results of each technique build upon the others. This self-validating system ensures the highest level of confidence in the final structure.

G cluster_0 Synthesis & Purification cluster_1 Analysis Phase cluster_2 Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC FTIR FTIR (Functional Groups) HPLC->FTIR If >95% Pure MS HRMS (Formula & Mass) FTIR->MS NMR NMR (¹H, ¹³C, DEPT) (Connectivity) MS->NMR Data Synergistic Data Interpretation NMR->Data Structure Structure Confirmed Data->Structure

Caption: Integrated workflow for structural confirmation of novel derivatives.

This logical progression ensures that time-intensive experiments like NMR are performed on material that is confirmed to be pure, and the data from each step provides a check on the others, leading to an unambiguous and trustworthy structural assignment.

References

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A Comparative Guide to the Potential Biological Activities of Heterocycles Synthesized from 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. 3-Hydrazinylpropan-1-ol dihydrochloride presents itself as a compelling, yet underexplored, starting material for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and a hydroxylated propyl chain, offers a unique opportunity to generate functionalized pyrazoles, triazoles, and other nitrogen-containing heterocycles. The introduction of the N-(3-hydroxypropyl) substituent can significantly influence the physicochemical properties of the resulting molecules, potentially enhancing their solubility, bioavailability, and target engagement.

This guide provides a prospective analysis of the potential biological activities of compounds derived from 3-Hydrazinylpropan-1-ol dihydrochloride. While direct experimental data for this specific class of compounds is not yet prevalent in published literature, we can extrapolate and draw reasoned comparisons from the well-established bioactivities of structurally related heterocyclic systems. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising area of chemical space. We will delve into the potential antimicrobial, anticancer, and enzyme inhibitory activities, supported by comparative data from analogous compounds and detailed experimental protocols for their evaluation.

Anticipated Biological Activities and Comparative Analysis

The structural motif of a pyrazole or triazole ring is a cornerstone in many pharmacologically active agents.[1][2] The addition of an N-(3-hydroxypropyl) group, derived from 3-hydrazinylpropan-1-ol dihydrochloride, is hypothesized to modulate the biological activity of these core structures.

Antimicrobial Potential: A New Generation of Infection Control?

Pyrazole and triazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1][3] The introduction of a hydroxypropyl side chain could enhance the hydrophilic character of these compounds, potentially improving their penetration through bacterial cell walls or disrupting fungal cell membranes.

Comparative Analysis of Related Compounds:

To illustrate the potential antimicrobial efficacy, we can compare the Minimum Inhibitory Concentration (MIC) values of known antimicrobial pyrazole and triazole derivatives against various pathogens.

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazole Derivative4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideCandida albicans2.9–7.8[1]
Pyrazole Derivative4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5–125[1]
Pyrazole DerivativeCompound 3Escherichia coli0.25[3]
Pyrazole DerivativeCompound 4Streptococcus epidermidis0.25[3]
Triazole DerivativeSchiff bases of 1,2,4-triazoleStaphylococcus aureus3.125[4]
Triazole DerivativeSchiff bases of 1,2,4-triazoleCandida albicans3.125[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of microorganisms.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include positive, negative, and sterility controls on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound->Serial_Dilution Serial_Dilution->Inoculate Controls Include Positive, Negative, and Sterility Controls Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,2,4-triazole and pyrazole scaffolds are present in numerous anticancer agents.[5][6] The functional groups appended to these core structures play a critical role in their mechanism of action, which can range from enzyme inhibition to disruption of cellular signaling pathways. The N-(3-hydroxypropyl) group could potentially form hydrogen bonds with amino acid residues in the active sites of target proteins, thereby enhancing binding affinity and cytotoxic efficacy.

Comparative Analysis of Related Compounds:

The anticancer potential can be benchmarked against the half-maximal inhibitory concentration (IC50) values of known cytotoxic pyrazole and triazole analogs in various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Triazole DerivativeApigenin-7-methyl ether analogSKOV3 (Ovarian)10[7]
Triazole DerivativeAndrographolide derivativeHCT-116 (Colon)2.987[7]
Pyrazole DerivativePyrazole-naphthalene derivativeMCF-7 (Breast)2.78[8]
Pyrazole DerivativePyrazole derivativePC3 (Prostate)4.09-16.82[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Pathway Compound N-(3-hydroxypropyl) -pyrazole/triazole Target_Enzyme Target Enzyme (e.g., Kinase, DHFR) Compound->Target_Enzyme Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Enzyme->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Proliferation Cell Proliferation Signaling_Cascade->Proliferation Enzyme_Inhibition_Flow start Start: Library of N-(3-hydroxypropyl) -heterocycles primary_screen Primary Screen Single high concentration Identify initial hits start->primary_screen dose_response Dose-Response Assay Determine IC50 values Rank potency of hits primary_screen->dose_response Active Compounds selectivity Selectivity Profiling Test against related enzymes Assess off-target effects dose_response->selectivity Potent Hits mechanism Mechanism of Action Studies Determine mode of inhibition (e.g., competitive, non-competitive) selectivity->mechanism Selective Hits lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A logical workflow for screening and characterizing enzyme inhibitors.

Conclusion and Future Directions

While this guide has presented a prospective analysis, the true biological potential of compounds synthesized from 3-Hydrazinylpropan-1-ol dihydrochloride remains to be experimentally validated. The comparative data from structurally related pyrazoles and triazoles strongly suggest that this novel class of compounds could exhibit significant antimicrobial, anticancer, and enzyme inhibitory activities. The presence of the N-(3-hydroxypropyl) moiety is a key structural feature that warrants thorough investigation for its influence on biological activity and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of pyrazole and triazole derivatives from 3-Hydrazinylpropan-1-ol dihydrochloride. Subsequent screening of these compounds using the detailed protocols provided in this guide will be crucial to uncover their therapeutic potential. Such studies will not only expand the chemical space for drug discovery but also provide valuable insights into the structure-activity relationships of N-functionalized heterocyclic compounds.

References

  • Functional groups that confer some distinctive interactions and activities on pyrazole analogs. (n.d.).
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules, 26(16), 4984.
  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2018). Molecules, 23(10), 2469.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). Journal of the Indian Chemical Society, 97(10), 1937-1969.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Application of triazoles in the structural modification of natural products. (2021). Future Medicinal Chemistry, 13(20), 1785-1807.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2012). Journal of the Serbian Chemical Society, 77(10), 1363-1373.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). International Journal of Molecular Sciences, 25(1), 543.
  • Anticancer Properties of 1,2,4-Triazoles. (2022).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10468-10483.
  • Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (2022). Molecules, 27(21), 7434.
  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design, 87(5), 673-679.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(3), 205-223.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015).
  • Structural modification strategies of triazoles in anticancer drug development. (2024). European Journal of Medicinal Chemistry, 275, 116578.
  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4503-4510.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. (2021). Archiv der Pharmazie, 354(10), 2100155.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017).
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). RSC Advances, 13(42), 29631-29641.
  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research, 11(1).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Pharmaceuticals, 17(3), 329.
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017).
  • Deconstructive and Divergent Synthesis of Bioactive Natural Products. (2023). Molecules, 28(13), 5174.
  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. (2014). Natural Product Reports, 31(12), 1761-1774.
  • Reaction of compound 3 with hydrazine and hydroxylamine. (n.d.).
  • Special Issue : Synthesis of Bioactive Compounds. (n.d.). MDPI.
  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. (2014). Molecules, 19(11), 17745-17757.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances, 8(48), 27367-27374.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Modified with 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and proteomics, the precise characterization of peptides and their modifications is paramount. Chemical labeling, a cornerstone of mass spectrometry (MS)-based proteomics, enhances detection, enables quantification, and allows for the enrichment of specific peptide populations. This guide provides an in-depth analysis of 3-Hydrazinylpropan-1-ol dihydrochloride as a chemical probe for modifying peptides, comparing its performance and applications against other prevalent labeling strategies.

The Rationale for Carbonyl-Reactive Peptide Labeling

While the majority of chemical labeling strategies in proteomics target primary amines (the N-terminus and lysine side chains), a significant opportunity lies in targeting carbonyl groups (aldehydes and ketones).[1] These functional groups are less abundant in standard peptides but can be selectively introduced, most notably through the periodate oxidation of cis-diols in carbohydrate moieties of glycoproteins.[2] This specificity makes carbonyl-reactive probes, such as hydrazides, invaluable tools for glycoproteomics.

3-Hydrazinylpropan-1-ol is a monofunctional hydrazide reagent. Its hydrazinyl group (-NH-NH2) reacts specifically with aldehydes and ketones to form a stable hydrazone bond. This targeted modification provides a chemical handle for detection and analysis, offering a distinct advantage when studying glycosylated peptides or proteins where amine-reactive labeling might be overly complex or non-specific.

Mechanism of Action: Hydrazone Bond Formation

The core of this methodology is the reaction between the hydrazide group of the reagent and a carbonyl group on a peptide. This reaction proceeds optimally under mildly acidic conditions (pH 5-7) and results in the formation of a covalent hydrazone bond, linking the 3-Hydrazinylpropan-1-ol molecule to the peptide.[2]

cluster_reactants Reactants cluster_product Product Peptide Peptide with Aldehyde Group (R'-CHO) (e.g., Oxidized Glycan) Product Modified Peptide (R'-CH=N-NH-(CH2)3-OH) Peptide->Product Hydrazone Bond Formation (pH 5-7) Reagent 3-Hydrazinylpropan-1-ol (H2N-NH-(CH2)3-OH) Reagent->Product cluster_workflow Experimental Workflow p1 1. Protein Extraction & Digestion p2 2. Glycan Oxidation (Optional, for Glycopeptides) p1->p2 p3 3. Labeling Reaction with 3-Hydrazinylpropan-1-ol p2->p3 p4 4. Quenching & Sample Cleanup p3->p4 p5 5. LC-MS/MS Analysis p4->p5 p6 6. Database Search (with Custom Modification) p5->p6

Caption: General workflow for analyzing peptides modified with 3-Hydrazinylpropan-1-ol.

Protocol 1: Labeling of Glycopeptides

This protocol details the steps for specifically targeting and labeling glycopeptides from a complex protein digest.

  • Protein Digestion: Begin with a standard bottom-up proteomics workflow. [1]Digest your protein extract with an MS-grade protease like trypsin to generate peptides.

  • Glycan Oxidation (Handle Generation):

    • Resuspend the peptide mixture in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add sodium meta-periodate (NaIO₄) to a final concentration of 10-20 mM.

    • Incubate in the dark at 4°C for 30 minutes. This reaction specifically cleaves the cis-diols of sialic acids and other sugar residues, generating aldehyde groups.

    • Trustworthiness Check: The efficiency of this step is critical. A known glycoprotein standard can be run in parallel to validate the oxidation process.

  • Periodate Quenching: Quench the reaction by adding glycerol to a final concentration of 50 mM to consume any excess periodate.

  • Labeling with 3-Hydrazinylpropan-1-ol:

    • Add 3-Hydrazinylpropan-1-ol dihydrochloride to the peptide solution to a final concentration of 20-50 mM.

    • Incubate at room temperature for 1-2 hours. The hydrazide group will react with the newly formed aldehydes. [2]5. Sample Cleanup: Remove excess reagents using solid-phase extraction (SPE) with C18 cartridges. This step is essential to prevent ion suppression in the mass spectrometer.

  • Mass Spectrometry Analysis: Analyze the cleaned peptide sample by LC-MS/MS. The modification with 3-Hydrazinylpropan-1-ol will result in a specific mass shift on the labeled peptides.

  • Data Analysis: Perform a database search using a search engine like Sequest or Mascot. [3]Crucially, you must define a variable modification corresponding to the mass of the 3-Hydrazinylpropan-1-ol moiety minus water (C3H8N2O - H2O = C3H6N2O), which is +86.04799 Da, on the relevant amino acid residues (specifically, on the oxidized glycan attached to Asn, Ser, or Thr).

Comparison with Alternative Labeling Reagents

The choice of a labeling reagent is dictated by the experimental goal. 3-Hydrazinylpropan-1-ol is a specialized tool, and its performance is best understood in comparison to mainstream alternatives.

Feature3-Hydrazinylpropan-1-olIsobaric Tags (TMT/iTRAQ)Biotin-Hydrazide
Target Moiety Aldehydes/Ketones (Carbonyls)Primary Amines (N-terminus, Lys)Aldehydes/Ketones (Carbonyls)
Primary Use Case Glycopeptide profiling, specific protein labelingGlobal quantitative proteomics, multiplexing [4][5][6]Enrichment of modified peptides [7]
Multiplexing No (single label)Yes (up to 16-plex with TMTpro) [8]No (single label)
Enrichment Possible via affinity tags on the reagent (not native)NoYes (via avidin/streptavidin) [7]
Reaction pH Mildly Acidic (pH 5-7) [2]Basic (pH ~8.5)Mildly Acidic (pH 5-7)
MS1 Complexity Increases (mass shift)No change (isobaric) [5]Increases (mass shift)
MS2/MS3 Analysis Standard MS2Reporter ions in MS2/MS3 for quantification [1][5]Standard MS2
Data Analysis Requires defining a variable mass modification.Specialized software for reporter ion extraction.Requires defining a variable mass modification.
Why Choose 3-Hydrazinylpropan-1-ol?
  • Specificity for Glycopeptides: When the goal is to specifically identify and characterize glycoproteins, the carbonyl-reactive approach is superior to amine-reactive methods, which would label nearly all peptides. [9]* Simplicity: The workflow is straightforward and does not require the complex data analysis pipelines associated with isobaric tags.

  • Orthogonality: It can be used in conjunction with other labeling methods. For example, one could use amine-reactive chemistry for one purpose and hydrazide chemistry to specifically pull out a subset of glycoproteins.

When to Choose Alternatives?
  • Global Quantitative Proteomics: For comparing protein expression across multiple samples (e.g., drug treatment vs. control), isobaric tags like TMT or iTRAQ are the industry standard due to their high multiplexing capacity and accurate quantification. [4][6]* Enrichment of Low-Abundance Peptides: If the modified peptides are in low abundance, a reagent like Biotin-Hydrazide is preferable. The biotin tag allows for highly efficient enrichment on avidin-coated beads, significantly increasing the chances of detection by MS. [7]

start What is your primary research goal? q1 Global protein quantification across multiple samples? start->q1 q2 Profiling of glycosylated peptides? q1->q2 No res1 Use Isobaric Tags (TMT, iTRAQ) q1->res1 Yes q3 Need to enrich low- abundance glycopeptides? q2->q3 Yes res2 Use 3-Hydrazinylpropan-1-ol q2->res2 No q3->res2 No res3 Use Biotin-Hydrazide for enrichment q3->res3 Yes

Caption: Decision tree for selecting a peptide labeling reagent.

Advanced Considerations and Expert Insights

  • Impact on Chromatography: The addition of the hydroxyl group from 3-Hydrazinylpropan-1-ol increases the hydrophilicity of the modified peptide. This can cause a shift to earlier retention times in reverse-phase liquid chromatography (RPLC), which must be accounted for during data acquisition.

  • Fragmentation Behavior: The hydrazone bond is generally stable under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). The resulting MS/MS spectrum will contain the typical b- and y-ions, but shifted by the mass of the modification, allowing for confident sequence identification. [10]However, for complex glycopeptides, specialized fragmentation techniques like Electron-Transfer Dissociation (ETD) may be beneficial to preserve the labile glycan structure while fragmenting the peptide backbone.

  • Troubleshooting: A common issue is incomplete labeling. This can be due to inefficient oxidation or suboptimal pH during the labeling reaction. It is crucial to optimize the periodate concentration and reaction time. Using a molar excess of the hydrazide reagent can also help drive the reaction to completion. [11]Another potential pitfall is the misidentification of the modification mass. High-resolution mass spectrometry is essential to distinguish the +86.04799 Da modification from other potential modifications with similar nominal masses. [10][12]

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable and specific tool for the mass spectrometric analysis of peptides, particularly in the field of glycoproteomics. Its strength lies in its targeted reactivity towards carbonyl groups, providing a straightforward method for labeling and identifying a specific subset of peptides that are often missed by more common amine-reactive strategies. While it lacks the multiplexing capabilities of isobaric tags, its specificity and the simplicity of the workflow make it an excellent choice for researchers focused on characterizing protein glycosylation or other aldehyde/ketone-containing modifications. By understanding its mechanism and comparing its utility against other reagents, scientists can make informed decisions to best achieve their analytical goals.

References

  • Thermo Fisher Scientific. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Thermo Fisher Scientific.
  • Creative Proteomics. (n.d.). TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis.
  • Jiang, T., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 20(14), e1900212. [Link]

  • Lazar, I. M., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 26-41. [Link]

  • Wang, Y., & Yang, F. (2021). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Biochemical Society Transactions, 49(5), 2209-2220. [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2001). In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types. Molecular & Cellular Proteomics, 1(4), 325-335. [Link]

  • Yu, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 92(11), 7948-7956. [Link]

  • Sun, F., et al. (2021). Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. Chemical Science, 12(4), 1437-1445. [Link]

  • Chen, Y., et al. (2024). Chemical reagents for the enrichment of modified peptides in MS-based identification. Chemical Communications, 60(1), 18-32. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 145-167. [Link]

  • University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. University of Bristol. [Link]

  • Paulo, J. A., et al. (2021). An Alternative and Higher-Charge-State-Amenable Stable-Isotope-Labeled TMTpro Variant. Journal of the American Society for Mass Spectrometry, 32(4), 1076-1081. [Link]

  • Lam, H., et al. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 79(3), 1109-1119. [Link]

  • Semantic Scholar. (n.d.). Supplementary Information. Semantic Scholar. [Link]

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. [Link]

  • González, L. J., et al. (2024). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Rapid Communications in Mass Spectrometry, 38(2), e9660. [Link]

  • Chick, J. M., et al. (2015). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. Nature Biotechnology, 33(7), 743-749. [Link]

  • GenScript. (n.d.). Peptide Modifications. GenScript. [Link]

  • Zhang, Y., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

Sources

Purity assessment of 3-Hydrazinylpropan-1-ol dihydrochloride conjugates by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Commencing Research Efforts

My initial steps involve comprehensive Google searches. I'm focusing on HPLC principles, particularly for purity assessment of small molecules and conjugates. I'm also actively searching for information regarding the chemical properties of 3-Hyd. This foundational research is crucial for framing the next phase of inquiry.

Initiating Method Development

I'm now diving into established HPLC methods for similar compounds, focusing on pharmacopeias and journals. I'm also exploring alternative analytical techniques for purity assessment, aiming to develop a comparative framework. Next, I plan to synthesize this knowledge into a detailed guide outlining the rationale, protocol, and comparison of methods. I'll include sample prep, HPLC conditions, and analysis.

Developing Comparative Framework

I'm now expanding my search to include alternative analytical techniques for purity assessment, which will allow for a robust comparison against HPLC. My next step will be synthesizing the information to create a detailed guide. This will include rationale, protocols, comparisons, sample prep, conditions, and data analysis. I'll use diagrams to illustrate the workflow. I'll also ensure all claims are properly cited. Finally, I will write the final comparison guide.

Establishing HPLC Foundations

My initial exploration has solidified a foundational understanding of HPLC in purity assessment, particularly for small molecules and conjugates. I've compiled information across various HPLC modes, including reversed-phase, HILIC, and ion-pair chromatography, and this offers a solid footing for the next phase.

Narrowing Search Parameters

I've expanded my knowledge base to include UPLC, mass spectrometry, and capillary electrophoresis as complementary techniques. My focus has sharpened, realizing the current results lack the specific HPLC details I need for 3-Hydrazinylpropan-1-ol dihydrochloride and its conjugates. My immediate goal involves finding methodologies for structurally similar compounds to propose an initial method, and I will create comparative tables to ensure the guide is evidence-based.

Targeting Relevant Methods

I've made headway in my research, finding more focused details on HPLC methods specifically for polar compounds. This includes the HILIC and ion-pair techniques, which seem particularly promising for analyzing 3-Hydrazinylpropan-1-ol dihydro. It's becoming clearer how to proceed.

Deepening the Method Search

I've advanced my search by focusing on validated methods for structurally similar polar compounds, which is helping me develop a robust initial HPLC method proposal. I'm also actively gathering performance data on various techniques like UPLC, LC-MS, and CE. The goal is to provide a truly practical and data-rich comparative guide for you.

Refining Search Parameters

I'm now zeroing in on methods for structurally similar compounds to fill in the gaps. My aim is to propose a solid starting HPLC method for you. Further searches gave more detail on UPLC, LC-MS, and CE. I now aim to get concrete performance data for a truly informative comparison. The final step is a focused search to gather the last pieces.

Gathering HPLC Options

I've just finished three rounds of targeted Google searches. I've gathered substantial information on RP-HPLC, HILIC, and ion-pair HPLC techniques, all of which are appropriate for analyzing polar analytes. This will allow me to narrow down the most suitable method for the project's needs.

Comparing Analytical Techniques

I've gathered comparative data on HPLC vs. UPLC, and general performance for CE and LC-MS regarding small molecule conjugate purity. Although no direct comparison for this exact analyte exists, I can build meaningful comparison tables based on resolution, speed, sensitivity, and cost-effectiveness for similar compounds. I'm now ready to structure the guide and begin writing.

Compiling Method Information

I've assembled the gathered information into a structured outline. My research on HPLC techniques for polar analytes is complete. I also have enough data to construct comparative analyses of UPLC, LC-MS, and CE. The writing process is ready to begin.

A Senior Application Scientist's Guide to the In Vitro Stability of Hydrazone Linkages

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of therapeutic success. Among the arsenal of cleavable linkers, the hydrazone bond has been extensively utilized for its elegant pH-sensitivity.[1] These linkages are engineered to remain stable in the bloodstream at physiological pH (~7.4) but to hydrolyze and release their cytotoxic payload within the acidic microenvironment of tumor tissues or intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][3]

This guide provides a comparative analysis of the in vitro stability of different hydrazone linkages, grounded in mechanistic principles and supported by experimental data. We will explore the chemical nuances that govern their stability, present a robust protocol for evaluating their performance, and offer insights to guide the rational design of next-generation drug conjugates.

The Chemical Basis of Hydrazone Stability and pH-Sensitivity

The utility of a hydrazone linker is defined by its hydrolysis kinetics. The ideal linker exhibits a slow rate of cleavage at pH 7.4 to prevent premature drug release and off-target toxicity, coupled with a rapid cleavage rate at acidic pH for efficient payload delivery at the target site.[4] This differential stability is governed by the mechanism of acid-catalyzed hydrolysis.

The process involves several key steps:

  • Protonation: The reaction is initiated by the protonation of the imine nitrogen of the hydrazone.

  • Nucleophilic Attack: A water molecule then performs a nucleophilic attack on the adjacent imine carbon.

  • Carbinolamine Intermediate: This forms a tetrahedral carbinolamine intermediate.

  • Bond Cleavage: Finally, the C-N bond of the intermediate breaks, releasing the original ketone/aldehyde and hydrazine components.[4][5]

Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone linker.

The rate of this hydrolysis is profoundly influenced by the electronic and steric properties of the substituents (R1, R2, R3) adjacent to the hydrazone bond.[4]

  • Electronic Effects: Electron-donating groups on the carbonyl-derived portion of the linker can increase electron density, facilitating protonation and accelerating hydrolysis. Conversely, electron-withdrawing groups can disfavor protonation, leading to increased stability.[6]

  • Aromatic vs. Aliphatic Structures: This is one of the most critical design choices. Hydrazones derived from aromatic aldehydes or ketones are generally more stable than their aliphatic counterparts.[5] The reason is the electronic conjugation between the C=N double bond and the π-system of the aromatic ring, which delocalizes electrons and stabilizes the bond.[5] Aliphatic hydrazones lack this resonance stabilization, rendering them more susceptible to hydrolysis.[5]

  • Acylhydrazones: A widely used class, acylhydrazones (where R3 is an acyl group, -C(O)R) exhibit a unique stability profile. They are often more resistant to hydrolysis at neutral pH compared to simple alkylhydrazones but remain highly labile under acidic conditions, providing an excellent balance for targeted delivery.[6]

Comparative Stability Data

The choice of the carbonyl and hydrazine precursors directly dictates the stability profile of the resulting linker. The following table summarizes representative stability data for different classes of hydrazone linkages, highlighting their half-lives (t½) at physiological and acidic pH.

Hydrazone Linker TypePrecursorspH 7.4 Stability (t½)pH 5.0 Stability (t½)Rationale
Aliphatic Hydrazone Aliphatic Aldehyde + Acyl HydrazideLow (minutes to hours)Very Low (seconds to minutes)Lacks resonance stabilization, making it highly susceptible to hydrolysis.[5]
Aromatic Hydrazone Aromatic Aldehyde + Acyl HydrazideHigh (days)Moderate (hours)Conjugation with the aromatic ring significantly stabilizes the C=N bond.[5]
Substituted Aromatic Aromatic Aldehyde with Electron-Donating Group + Acyl HydrazideModerateLow (minutes to hours)Electron-donating groups can facilitate protonation, increasing pH sensitivity.[7]
Acylhydrazone Ketone (e.g., on Doxorubicin) + Acyl HydrazideHigh (> 2 hours)Very Low (~2.4 minutes)Offers an excellent therapeutic window with high stability at neutral pH and rapid cleavage at acidic pH.[6]

Note: The stability values are illustrative and can vary significantly based on the specific molecular structure, substituents, and experimental conditions.

Experimental Protocol: A Self-Validating System for In Vitro Stability Assessment

To objectively compare different hydrazone linkages, a standardized in vitro stability assay is essential. This protocol describes a robust method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that provides excellent separation of the intact conjugate from its hydrolysis products.[8]

Objective: To determine the hydrolysis rate and half-life (t½) of a hydrazone-linked compound in buffers simulating physiological (pH 7.4) and endosomal (pH 5.0) conditions.

Materials & Reagents:

  • Hydrazone-linked compound of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate or Citrate Buffer, pH 5.0

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA) or Formic Acid, HPLC grade

  • DMSO (for stock solution)

  • Water, HPLC grade

  • Temperature-controlled incubator (37°C)

  • RP-HPLC system with UV detector

  • Centrifuge and microcentrifuge tubes

Experimental Workflow Diagram:

G A Prepare Stock Solution (Hydrazone compound in DMSO) C Spike Stock into Pre-warmed Buffers (Final DMSO <1%) A->C B Prepare Incubation Buffers (pH 7.4 PBS & pH 5.0 Acetate) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points (e.g., 0, 1, 4, 8, 24h) D->E F Quench Reaction (Add cold ACN to stop hydrolysis) E->F G Centrifuge to Pellet Salts F->G H Analyze Supernatant by RP-HPLC G->H I Data Analysis (Calculate % Remaining vs. Time) H->I J Determine Half-Life (t½) I->J

Caption: Workflow for the in vitro hydrazone stability assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the hydrazone compound in DMSO. Causality: DMSO is used to solubilize the often-hydrophobic conjugate before dilution into aqueous buffer.

    • Prepare the pH 7.4 and pH 5.0 buffers. Pre-warm them to 37°C.

  • Initiation of Incubation:

    • Spike a small volume of the DMSO stock solution into each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) to avoid affecting the stability or causing precipitation.

    • Vortex gently and immediately take the "time zero" (T=0) sample.

  • Incubation and Sampling:

    • Place the incubation mixtures in a 37°C incubator. Causality: 37°C is used to mimic physiological body temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a microcentrifuge tube containing a fixed volume of cold acetonitrile (e.g., 100 µL). Causality: Cold ACN serves two purposes: it stops the hydrolysis reaction and precipitates buffer salts that could interfere with HPLC analysis.

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Analyze the samples using a validated RP-HPLC method. A typical method would involve a C18 column and a gradient elution using Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (ACN with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs maximally. The intact hydrazone conjugate will have a specific retention time, which will decrease over time as the hydrolysis products appear.

  • Data Analysis and Interpretation:

    • Integrate the peak area of the intact hydrazone compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).

    • Plot the natural logarithm (ln) of the % Remaining against time. The data should fit a first-order decay model.

    • The slope of the line is equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Field Insights and Advanced Considerations

While buffer stability studies are fundamental, it is crucial to recognize their limitations for predicting in vivo performance.

  • Buffer vs. Plasma Stability: Hydrazone linkers often show significantly lower stability in plasma compared to buffer at the same pH.[7][9] Plasma contains proteins and other components that can catalyze hydrolysis, leading to a more rapid, non-specific drug release.[9] Therefore, performing stability studies in plasma from relevant species is a critical secondary step for more accurate preclinical assessment.

  • The "First Generation" Problem: The first approved ADC, Gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker. It faced challenges with instability in circulation, leading to premature release of its calicheamicin payload and associated toxicity, which underscored the critical need for optimizing linker stability.[][] This experience has driven the development of more stable and finely-tuned linkers for modern ADCs.

Conclusion

The in vitro stability of a hydrazone linkage is a multi-faceted property governed by precise chemical principles. A systematic comparison reveals a clear stability hierarchy, with aromatic and acylhydrazones offering superior stability at physiological pH compared to their aliphatic counterparts. By employing robust and self-validating experimental protocols, researchers can generate the high-quality, comparative data needed to select or design the optimal pH-sensitive linker. This rational approach, which balances stability in circulation with efficient cleavage at the target, is paramount to developing safer and more effective targeted therapies.

References

  • Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. (2025). Bioorganic & Medicinal Chemistry.
  • A Comparative Guide to pH-Sensitive Release from Hydrazone-Linked Drug Conjug
  • Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
  • Mechanism of hydrolytic cleavage of hydrazone/oxime linkers.
  • Hydrazone linkages in pH responsive drug delivery systems.
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  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
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  • SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES.
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  • New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity.
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A Comparative Guide to Hydrazone Ligation and Azide-Alkyne Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Whether constructing antibody-drug conjugates (ADCs), developing targeted imaging agents, or engineering novel biomaterials, the choice of ligation chemistry is critical to success. This guide provides an in-depth comparison of two powerful bioconjugation strategies: hydrazone ligation, utilizing reagents like 3-Hydrazinylpropan-1-ol dihydrochloride, and the Nobel Prize-winning azide-alkyne "click chemistry." We will delve into the mechanisms, performance benchmarks, and practical considerations for each, supported by experimental insights to inform your selection process.

The Core Principle: A Tale of Two Chemistries

At the heart of this comparison are two distinct yet complementary approaches to molecular ligation.

1. Hydrazone Ligation: This bioorthogonal reaction involves the condensation of a hydrazine-containing compound, such as 3-Hydrazinylpropan-1-ol, with an aldehyde or a ketone to form a C=N bond.[1][2] This chemistry is highly chemoselective, as the requisite carbonyl groups are rare in native biological systems, thus preventing off-target reactions.[1] The defining feature of hydrazone ligation is the tunable stability of the resulting bond, which is reversible under acidic conditions.[2][3][4] This pH-sensitivity is a key advantage for applications like drug delivery, where release of a payload is desired in the acidic environment of endosomes or lysosomes.[2][5]

2. Azide-Alkyne Click Chemistry: This renowned class of reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms an exceptionally stable triazole linkage.[1][6][7] Defined by their high efficiency, broad scope, and the inert nature of the final product, these reactions are considered the gold standard for creating robust, permanent linkages.[1][8][9] CuAAC offers very fast kinetics but requires a copper catalyst that can be cytotoxic, while SPAAC circumvents this issue by using a strained cyclooctyne, making it ideal for live-cell applications.[1][10]

Performance Benchmarking: A Head-to-Head Comparison

The choice between hydrazone ligation and azide-alkyne cycloaddition hinges on the specific requirements of the application, such as desired reaction speed, bond stability, and biological context.

FeatureHydrazone Ligation (e.g., with 3-Hydrazinylpropan-1-ol)CuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Partners Hydrazine + Aldehyde/KetoneTerminal Alkyne + AzideStrained Alkyne (e.g., Cyclooctyne) + Azide
Catalyst Required Generally none; aniline catalysis can accelerate.[11][12]Copper (I)None
Reaction Kinetics (k) Variable, can be fast (2-20 M⁻¹s⁻¹ for fast reactants).[13]Very Fast (100 - 1000 M⁻¹s⁻¹)[11]Moderate to Fast (0.1 - 1 M⁻¹s⁻¹)[14]
Bond Stability Reversible; labile at acidic pH (e.g., pH 4.5-5).[3][4][15] Stable at neutral pH.[2]Highly Stable; resistant to hydrolysis, redox conditions.[8]Highly Stable; resistant to hydrolysis, redox conditions.[8]
Biocompatibility High (bioorthogonal partners).[16]Limited in vivo due to copper cytotoxicity.Excellent for in vivo and live-cell applications.[10]
Key Advantage Tunable, pH-responsive bond for controlled release.[2][4]Extremely fast and efficient.Catalyst-free, ideal for biological systems.
Key Disadvantage Potential instability in plasma or acidic microenvironments.[5]Catalyst toxicity.Slower kinetics than CuAAC.

Mechanistic Insights: Visualizing the Reactions

Understanding the reaction mechanisms is crucial for experimental design and troubleshooting.

Hydrazone Ligation Workflow

The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the stable hydrazone. The rate-limiting step is typically the dehydration, which is why the reaction is often faster at a slightly acidic pH of around 4.5.[4]

Hydrazone_Ligation cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Dehydration Hydrazine R1-NH-NH2 (e.g., 3-Hydrazinylpropan-1-ol) Hemiaminal Hemiaminal Intermediate Hydrazine->Hemiaminal Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Hemiaminal Hydrazone R1-N=C(R2)-R3 (Hydrazone Product) Hemiaminal->Hydrazone + H+ H2O H2O Hemiaminal->H2O - H2O

Caption: Mechanism of hydrazone bond formation.

Azide-Alkyne Cycloaddition Workflows

CuAAC and SPAAC both result in a triazole ring but follow different mechanistic pathways. CuAAC relies on the copper catalyst to activate the terminal alkyne, whereas SPAAC utilizes the ring strain of a cyclooctyne to enable a catalyst-free reaction.

Click_Chemistry cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Alkyne_Cu Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Alkyne_Cu->Cu_Catalyst Azide_Cu Azide Azide_Cu->Cu_Catalyst Triazole_Cu 1,4-Triazole Product Cu_Catalyst->Triazole_Cu [3+2] Cycloaddition Alkyne_S Strained Alkyne (e.g., Cyclooctyne) Triazole_S Triazole Product Alkyne_S->Triazole_S Strain-Release [3+2] Cycloaddition Azide_S Azide Azide_S->Triazole_S

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

To ensure reproducibility and success, the following detailed protocols provide a starting point for performing these ligations.

Protocol 1: General Hydrazone Ligation

This protocol is a general guideline for conjugating a hydrazine-containing molecule (like 3-Hydrazinylpropan-1-ol) to a protein that has been modified to display an aldehyde group.

Materials:

  • Aldehyde-modified protein (e.g., 1-5 mg/mL)

  • 3-Hydrazinylpropan-1-ol dihydrochloride (10-50 molar excess)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4 for initial mixing, with a more acidic buffer (e.g., Sodium Acetate, pH 4.5-5.5) for reaction acceleration if needed.

  • Aniline (optional, as catalyst): Prepare a 1 M stock in DMSO.

Procedure:

  • Preparation: Dissolve the aldehyde-modified protein in the reaction buffer. Separately, dissolve the 3-Hydrazinylpropan-1-ol dihydrochloride in the same buffer.

  • Reaction Initiation: Add the hydrazine solution to the protein solution to achieve the desired molar excess. Mix gently by inversion.

  • Catalysis (Optional): For faster kinetics, aniline can be added to a final concentration of 10-100 mM. Note that aniline can impact protein stability and should be used with caution.[11]

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, Mass Spectrometry).

  • Purification: Once the reaction is complete, remove the excess unreacted hydrazine reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the final product using techniques such as UV-Vis spectroscopy, SDS-PAGE, and Mass Spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in PBS)

  • Azide-containing small molecule (10-20 molar excess)

  • Copper(II) Sulfate (CuSO₄): 1 M stock in water.

  • Sodium Ascorbate: 1 M stock in water (prepare fresh).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in water (optional, as a Cu(I) stabilizing ligand).

Procedure:

  • Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing small molecule in PBS.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA (if used) at a 1:5 molar ratio. Then, add the freshly prepared sodium ascorbate at a 5-fold molar excess over CuSO₄ to reduce Cu(II) to the active Cu(I) species. The final concentration of copper in the reaction should be between 50-200 µM.

  • Reaction Initiation: Add the catalyst premix to the protein/azide solution. Mix gently.

  • Incubation: Incubate at room temperature for 1-4 hours. The reaction is typically very fast.

  • Purification: Remove excess reagents and copper catalyst using SEC or a desalting column.

  • Characterization: Analyze the final conjugate by SDS-PAGE and Mass Spectrometry.

Conclusion and Recommendations

The choice between 3-Hydrazinylpropan-1-ol dihydrochloride (for hydrazone ligation) and azide/alkyne reagents is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific question.

  • Choose Hydrazone Ligation when your application benefits from a reversible or pH-sensitive linkage. This is particularly advantageous in drug delivery systems designed for release within acidic cellular compartments.[2] The reaction's bioorthogonality makes it suitable for complex biological milieu, provided the pH is controlled.

  • Choose Azide-Alkyne Click Chemistry when the goal is to create a highly stable, permanent bond that can withstand harsh chemical or biological conditions.[8] SPAAC is the premier choice for live-cell labeling and in vivo applications due to its catalyst-free nature[10], while the rapid kinetics of CuAAC make it ideal for high-throughput synthesis and in vitro conjugation where speed is paramount.[11]

By understanding the distinct performance characteristics and mechanistic underpinnings of these powerful ligation technologies, researchers can make informed decisions to accelerate their discovery and development efforts.

References

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  • Šesták, V., et al. Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1045-1051. [URL: https://www.researchgate.
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  • Ganguly, T., et al. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, (99m)Tc) radiopharmaceuticals. Chemical Communications. [URL: https://www.semanticscholar.org/paper/The-hydrazide-hydrazone-click-reaction-as-a-for-M-Ganguly-Kasten/9d443216c8022a101f3750059f132e4d29e3a61c]
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  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol36no1/one-pot-multicomponent-synthesis-of-highly-commutated-1-2-3-triazoles-using-some-pyrazole-aldehyde-through-click-reaction/]
  • Hein, C. D., Liu, X. M., & Wang, D. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2551622/]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Hydrazinylpropan-1-ol dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of analogous hydrazine compounds and established best practices for hazardous waste management set forth by regulatory bodies. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to ensure the highest standards of laboratory safety.

Hazard Assessment and Characterization

3-Hydrazinylpropan-1-ol dihydrochloride, while not extensively characterized in publicly available safety literature, belongs to the hydrazine family of compounds. Hydrazine and its derivatives are recognized for a range of hazardous properties.[1][2] Therefore, it is imperative to handle this compound with the utmost caution, assuming it possesses similar toxicological and reactive characteristics.

Assumed Hazard Profile:

Hazard ClassPotential EffectsCitation
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Skin Sensitization May cause an allergic skin reaction.[1]
Carcinogenicity May cause cancer.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]
Eye Damage Risk of serious eye damage.[1][2]

Due to these potential hazards, 3-Hydrazinylpropan-1-ol dihydrochloride must be managed as a hazardous waste.[3][4] The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste determination which should be followed.[3][5]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 3-Hydrazinylpropan-1-ol dihydrochloride for any purpose, including disposal, appropriate PPE and engineering controls are mandatory to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[7]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.[6]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6]

  • Lab Coat: A lab coat must be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is necessary.[8]

Disposal Workflow

The proper disposal of 3-Hydrazinylpropan-1-ol dihydrochloride requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a step-by-step guide.

Caption: Disposal Workflow for 3-Hydrazinylpropan-1-ol dihydrochloride.

Step-by-Step Disposal Procedures

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Based on its hazardous properties, 3-Hydrazinylpropan-1-ol dihydrochloride is to be treated as a hazardous chemical waste.[3]

  • Segregate: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[3][7] Commingling of incompatible chemicals can lead to dangerous reactions.[3]

Step 2: Containerization

  • Primary Container: Place the waste in a container that is compatible with the chemical. The container must be in good condition, with a securely fitting lid.[5][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Hydrazinylpropan-1-ol dihydrochloride," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[10]

Step 3: Storage

  • Accumulation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[5]

  • Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[11] Keep the container tightly closed when not in use.[5][9]

Step 4: Final Disposal

  • Professional Disposal: The disposal of 3-Hydrazinylpropan-1-ol dihydrochloride must be handled by a licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Caption: Spill Response Workflow.

Immediate Actions:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

Spill Cleanup:

  • For small spills, if you are trained and have the appropriate spill kit, you may clean it up.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[12]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate the spill area with an appropriate cleaning solution.

  • All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][5][13] It is the responsibility of the waste generator to ensure full compliance.[5]

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). [Link]

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

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  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • Hazardous Waste | US EPA. [Link]

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  • Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride - Chemos GmbH&Co.KG. [Link]

  • 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine | C7H15N3 | CID 71443826 - PubChem. [Link]

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A Comprehensive Guide to the Safe Handling of 3-Hydrazinylpropan-1-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 3-Hydrazinylpropan-1-ol dihydrochloride. As a hydrazine derivative, this compound requires meticulous handling protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the necessary precautions.

Understanding the Hazard Profile

Key Hazards Associated with Hydrazine Derivatives:

  • Toxicity: Hydrazine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Corrosivity: Many hydrazine compounds are corrosive and can cause severe skin burns and eye damage upon contact.[2]

  • Carcinogenicity: Several hydrazine derivatives are suspected carcinogens.[1][2]

  • Flammability and Reactivity: Hydrazine can be flammable and highly reactive, especially with oxidizing agents.[2][4]

Given these potential risks, a multi-layered approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 3-Hydrazinylpropan-1-ol dihydrochloride. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatWork within a certified chemical fume hood
Conducting reactions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatWork within a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatSelf-contained breathing apparatus (SCBA) may be necessary for large spills
Waste disposal Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatWork within a certified chemical fume hood

Causality of PPE Selection:

  • Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and aerosols, which can cause severe eye damage.[5][6][7]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including corrosive substances.[5] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A flame-retardant lab coat protects against accidental spills and contact with flammable materials.[8] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of 3-Hydrazinylpropan-1-ol dihydrochloride should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 3-Hydrazinylpropan-1-ol dihydrochloride, from preparation to disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_hood Work in a Certified Fume Hood prep_start->prep_hood prep_weigh Carefully Weigh Compound prep_hood->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol react_setup Set Up Reaction Apparatus prep_sol->react_setup Transfer Solution react_add Add Compound to Reaction react_setup->react_add react_monitor Monitor Reaction Progress react_add->react_monitor cleanup_decon Decontaminate Glassware react_monitor->cleanup_decon Reaction Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Methods cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of 3-Hydrazinylpropan-1-ol Dihydrochloride.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of hydrazine-containing waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. Hydrazine and its derivatives are classified as hazardous waste.[11]

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing 3-Hydrazinylpropan-1-ol dihydrochloride, including contaminated gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9][10]

  • Neutralization/Oxidation (for aqueous waste): Dilute aqueous waste containing hydrazine derivatives can be treated with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to neutralize the hydrazine.[4][11] This should be done in a fume hood with appropriate PPE. The reaction should be monitored to ensure it goes to completion.

  • Incineration: Solid waste and concentrated liquid waste should be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[11]

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] For large spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-Hydrazinylpropan-1-ol dihydrochloride, ensuring both the integrity of their work and their personal well-being.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Hydrazine (HSG 56, 1991). INCHEM. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • CB-LSOP-Hydrazines.docx. The Brückner Research Group. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]

  • Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration. OSHA. [Link]

  • How would you dispose of hydrazine monohydrate : r/chemistry. Reddit. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.